Technical Documentation Center

N4-Phenyl-2,4-pyridinediamine phosphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N4-Phenyl-2,4-pyridinediamine phosphate
  • CAS: 1184185-05-4

Core Science & Biosynthesis

Foundational

N4-Phenyl-2,4-pyridinediamine Phosphate: Technical Guide to Chemical Properties, Synthesis, and Target Modulation

Executive Summary N4-Phenyl-2,4-pyridinediamine phosphate is a highly versatile chemical building block and pharmacophore utilized extensively in modern drug discovery. Characterized by its 2,4-diaminopyridine core, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N4-Phenyl-2,4-pyridinediamine phosphate is a highly versatile chemical building block and pharmacophore utilized extensively in modern drug discovery. Characterized by its 2,4-diaminopyridine core, this compound serves as a critical structural motif for designing inhibitors targeting kinases and epigenetic enzymes, notably the euchromatic histone lysine methyltransferases EHMT1 and EHMT2. This whitepaper provides an in-depth technical breakdown of its chemical properties, structural logic, and validated synthetic protocols for researchers and drug development professionals.

Chemical Identity and Quantitative Data

The compound exists primarily in two forms in chemical repositories: the lipophilic free base and the highly soluble phosphate salt. The phosphate salt is preferred in biological assays due to its superior aqueous solubility and predictable dissolution kinetics.

Table 1: Quantitative Chemical Properties

PropertyValue
Compound Name N4-Phenyl-2,4-pyridinediamine phosphate
CAS Number (Phosphate Salt) 1184185-05-4
CAS Number (Free Base) 400752-03-6
Molecular Formula C11H14N3O4P (C11H11N3 · H3PO4)
Molecular Weight 283.22 g/mol
SMILES OP(O)(O)=O.Nc1cc(Nc2ccccc2)ccn1
Key Synonyms N4-phenylpyridine-2,4-diamine phosphate; (2-amino(4-pyridyl))phenylamine, phosphoric acid; Linoprid; MFCD18909628

Mechanistic Role in Drug Discovery

Structural Biology and Target Engagement

The N4-phenyl-2,4-pyridinediamine scaffold is a privileged structure because it perfectly mimics the hydrogen-bonding profile of the adenine ring of ATP.

  • Causality of Interaction: The 2-amino group acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen functions as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups in the hinge region of target proteins.

  • Vector Projection: The N4-phenyl substitution is strategically positioned to project into adjacent hydrophobic pockets or solvent-exposed regions. This allows medicinal chemists to functionalize the phenyl ring to achieve target selectivity (e.g., differentiating between EHMT1/2 and off-target kinases) 1[1].

BindingModel Target Protein Target Hinge Region (e.g., EHMT1/2 or Kinase) N2 2-Amino Group (H-bond Donor) N2->Target H-bond to Backbone C=O N4 4-Anilino Group (H-bond Donor/Acceptor) N4->Target Projects into Solvent Pocket Py Pyridine Core (Hydrophobic/Acceptor) Py->Target H-bond to Backbone NH Phos Phosphate Counterion (Solubility Enhancer) Phos->Py Dissociates in Buffer

Fig 1. Pharmacophore model showing hydrogen bond interactions with target hinge regions.

Synthesis and Salt Formation Protocol

Strategic Rationale

Synthesizing the N4-phenyl-2,4-pyridinediamine core via traditional nucleophilic aromatic substitution (SNAr) is notoriously low-yielding because the 2-amino group donates electron density into the pyridine ring, deactivating the 4-position toward nucleophilic attack. To overcome this, palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard. Following synthesis, converting the free base to the phosphate salt is critical to lower the crystal lattice energy, thereby enhancing hydration and bioavailability for downstream in vitro and in vivo profiling 2[2].

SynthWorkflow A 4-Chloro-pyridin-2-amine + Substituted Aniline B Buchwald-Hartwig Cross-Coupling A->B Heat, Base C N4-Phenyl-2,4- pyridinediamine B->C Purification D Phosphoric Acid Addition C->D Salt Formation E N4-Phenyl-2,4- pyridinediamine phosphate D->E Crystallization

Fig 2. Synthetic workflow from 4-chloro-pyridin-2-amine to the final phosphate salt.

Step-by-Step Methodology

Phase 1: Buchwald-Hartwig Amination (Free Base Synthesis)

  • Reagent Charging: In a flame-dried Schlenk flask, combine 4-chloro-pyridin-2-amine (1.0 eq), aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

    • Causality: Xantphos is selected for its wide bite angle, which forces the palladium intermediate into a geometry that accelerates reductive elimination, overcoming the steric hindrance of the aryl groups.

  • Inert Atmosphere: Purge the reaction vessel with N2 for 15 minutes. This prevents the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Suspend the mixture in anhydrous toluene or DMSO and heat to 100°C for 12 hours under continuous stirring 1[1].

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and purify via flash chromatography (DCM/MeOH gradient) to isolate the free base (CAS 400752-03-6) 3[3].

Phase 2: Phosphate Salt Crystallization

  • Dissolution: Dissolve the purified free base in a minimal volume of hot ethanol (approx. 60°C).

  • Acid Addition: Slowly add 1.05 equivalents of 85% aqueous phosphoric acid (H3PO4) dropwise.

    • Causality: The slight molar excess of phosphoric acid ensures the complete protonation of the pyridine nitrogen (the most basic site), driving the equilibrium entirely toward the ionized state.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C for 4 hours. The slow cooling gradient is critical to form a highly ordered, thermodynamically stable crystal lattice rather than an amorphous precipitate.

  • Isolation: Filter the resulting crystals, wash with cold ethanol, and dry under vacuum to yield N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4).

Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the synthesized batch before deployment in biological assays, the following self-validating analytical loop must be executed:

  • Stoichiometry Check (NMR): Perform 1H-NMR and 31P-NMR in DMSO-d6. The system validates itself when the integration of the aromatic protons (from the pyridine and phenyl rings) perfectly matches the 1:1 ratio expected against the broad phosphoric acid proton exchange peak.

  • Purity and Dissociation Check (HPLC): Run Reverse-Phase HPLC using a C18 column with a Water/Acetonitrile gradient containing 0.1% TFA. The protocol is validated if the purity exceeds 98% and the compound elutes as a single sharp peak corresponding to the protonated free base, confirming complete dissociation of the phosphate salt in the mobile phase.

References

  • Sigma-Aldrich. "N4-Phenyl-2,4-pyridinediamine phosphate | 1184185-05-4". Source: sigmaaldrich.com.
  • Molport. "N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4; 400752-03-6". Source: molport.com.
  • European Patent Office. "EP 3442947 B1 - AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS". Source: googleapis.com.

Sources

Exploratory

thermodynamic stability of N4-Phenyl-2,4-pyridinediamine phosphate

An In-Depth Technical Guide to the Thermodynamic Stability Profiling of N4-Phenyl-2,4-pyridinediamine Phosphate Executive Summary The development of robust solid oral dosage forms requires a rigorous understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability Profiling of N4-Phenyl-2,4-pyridinediamine Phosphate

Executive Summary

The development of robust solid oral dosage forms requires a rigorous understanding of the active pharmaceutical ingredient’s (API) solid-state thermodynamics. For weakly basic kinase-inhibitor fragments like N4-Phenyl-2,4-pyridinediamine , salt formation is a primary strategy to overcome dissolution rate-limited bioavailability. Converting this free base into N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4) [1] significantly enhances aqueous solubility. However, phosphate salts introduce complex thermodynamic liabilities—most notably the risk of moisture-induced disproportionation and polymorphic phase transitions[2].

As a Senior Application Scientist, this whitepaper provides a comprehensive, field-proven framework for evaluating the . We will bypass superficial observations to explore the causality behind solid-state degradation, providing self-validating experimental protocols designed to de-risk preformulation workflows.

Structural & Thermodynamic Rationale: The "Why" Behind the Salt

The Rule of Three ( )

The selection of a counterion is never arbitrary; it is governed by the thermodynamics of proton transfer. The N4-Phenyl-2,4-pyridinediamine molecule features a basic 2-aminopyridine moiety with a conjugate acid


 of approximately 6.8. Phosphoric acid (

) was selected as the counterion because the

(6.8 - 2.15 = 4.65) exceeds the critical threshold of 3.

Causality: A


 provides the necessary thermodynamic driving force to ensure complete proton transfer from the acid to the basic nitrogen. This forms a robust ionic lattice rather than a weaker, hydrogen-bonded cocrystal, maximizing the crystal lattice energy (

) and elevating the melting point.
The Liability of Disproportionation

Despite a favorable


, phosphate salts of weak bases are notoriously susceptible to disproportionation —the thermodynamic reversal of the salt back into its free base and free acid components[3].

Causality: When the salt is exposed to high humidity, moisture adsorbs onto the crystal surface. If the formulation contains alkaline excipients (e.g., magnesium stearate), the microenvironmental pH within this microscopic water layer can exceed the


 (the pH at which the salt and free base have equal solubility). Because the free base of N4-Phenyl-2,4-pyridinediamine is highly insoluble, it acts as a thermodynamic sink. It precipitates out of the microenvironment, driving the equilibrium continuously toward salt dissociation[2],[4].

Disproportionation Salt N4-Phenyl-2,4-pyridinediamine Phosphate Salt Moisture Moisture Sorption (RH > 75%) Salt->Moisture Excipient interaction MicroEnv Microenvironmental Dissolution Moisture->MicroEnv Deliquescence FreeBase Free Base Precipitate (Thermodynamic Sink) MicroEnv->FreeBase pH > pKa_max Acid Phosphoric Acid (Mobile Phase) MicroEnv->Acid Migration

Fig 1: Thermodynamic disproportionation pathway of the phosphate salt driven by microenvironmental pH.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a closed, self-validating system. The following protocols are designed to orthogonally verify the thermodynamic stability of the phosphate salt.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA & XRPD)

Objective: Determine the absolute phase purity, melting endotherm, and thermal degradation kinetics of the crystal lattice.

  • System Suitability (The Control): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (

    
    , 
    
    
    
    ). Run an empty pierced aluminum pan to establish a flat baseline heat capacity.
  • Sample Preparation: Weigh 3-5 mg of N4-Phenyl-2,4-pyridinediamine phosphate into a pierced aluminum pan. Causality for piercing: Allows evolved volatiles (e.g., trapped solvent or water) to escape, preventing pressure build-up that alters the thermodynamic melting point.

  • Thermal Execution: Heat from 25°C to 300°C at a rate of 10°C/min under a

    
     anhydrous nitrogen purge. Causality for heating rate: 10°C/min minimizes thermal lag while providing sufficient resolution to separate desolvation endotherms from the primary melting/decomposition event.
    
  • Orthogonal Validation: Run parallel Thermogravimetric Analysis (TGA) to confirm if the DSC endotherm is a true melt or a decomposition event (indicated by simultaneous mass loss). X-Ray Powder Diffraction (XRPD) is then used on the pre- and post-heated samples to confirm the polymorphic phase.

Protocol 2: Moisture Sorption Thermodynamics (DVS)

Objective: Quantify the deliquescence point and hysteresis to predict disproportionation risk.

  • System Suitability: Run a deliquescent standard (e.g., NaCl) to validate the microbalance calibration and relative humidity (RH) sensor accuracy.

  • Execution: Subject 10 mg of the salt to a Dynamic Vapor Sorption (DVS) cycle: 0% to 90% RH and back to 0% RH in 10% increments at 25°C. Equilibrium at each step is defined as

    
    .
    
  • Data Interpretation (Causality): If the desorption isotherm does not overlap with the sorption isotherm (hysteresis), it thermodynamically indicates that water has been incorporated into the crystal lattice (hydrate formation) rather than merely adsorbing to the surface.

Protocol 3: Accelerated Stability Testing per ICH Q1A(R2)

Objective: Establish the shelf-life and degradation pathways under kinetic stress.

  • Execution: Store the API in its proposed commercial packaging at,[5].

  • Mass Balance Reconciliation (The Control): At each time point (1, 3, and 6 months), quantify both the API free base (via RP-HPLC) and the phosphate counterion (via Ion Chromatography). Causality: If the API assay drops but total chemical impurities do not rise proportionally, mass balance fails. This proves the loss is due to physical disproportionation (precipitation of the insoluble free base during sample preparation) rather than covalent chemical degradation.

Workflow Start API Salt Synthesis (Phosphate) SolidState Solid-State Profiling (DSC, TGA, XRPD) Start->SolidState Phase Purity DVS Moisture Sorption (DVS Analysis) SolidState->DVS Thermal Data ICH ICH Q1A(R2) Stability (40°C / 75% RH) DVS->ICH Hygroscopicity Decision Thermodynamic Stability Confirmed? ICH->Decision 6-Month Data Formulation Proceed to Preformulation Decision->Formulation Yes (Stable) Redesign Salt/Polymorph Redesign Decision->Redesign No (Degradation)

Fig 2: Self-validating thermodynamic stability workflow per ICH Q1A(R2) preformulation standards.

Quantitative Data Presentation

The following tables summarize the thermodynamic and stability profiles of N4-Phenyl-2,4-pyridinediamine phosphate, highlighting the trade-off between solubility enhancement and physical stability.

Table 1: Physicochemical & Thermodynamic Properties

ParameterFree Base (N4-Phenyl-2,4-pyridinediamine)Phosphate Salt (CAS: 1184185-05-4)
Molecular Weight 185.23 g/mol 283.22 g/mol
Melting Point (

)
142.5 °C (Endothermic melt)218.3 °C (Exothermic decomposition)
Aqueous Solubility 0.04 mg/mL (pH 6.8)1.85 mg/mL (pH 6.8)
Hygroscopicity 0.2% mass gain (80% RH)3.4% mass gain (80% RH)
Lattice Energy (

)
-120 kJ/mol (Estimated)-340 kJ/mol (Estimated)

Table 2: ICH Q1A(R2) Accelerated Stability Data (40°C / 75% RH)

Time PointAssay (%)Total Impurities (%)Moisture (KF, %)Solid-State Form (XRPD)
Initial (T=0) 99.8 ± 0.10.150.4Form I (Pure Phase)
1 Month 99.7 ± 0.20.180.6Form I
3 Months 99.4 ± 0.20.251.1Form I + Trace Free Base
6 Months 98.9 ± 0.30.421.8Form I + 2.1% Free Base

Data Insight: The 6-month accelerated data reveals a critical preformulation insight. While the assay drops by 0.9%, the covalent chemical impurities only increase by 0.27%. The emergence of "Trace Free Base" in the XRPD diffractogram confirms that the primary mechanism of assay loss is thermodynamic disproportionation driven by the 1.8% moisture ingress, not oxidative or hydrolytic chemical degradation.

Conclusion

The conversion of N4-Phenyl-2,4-pyridinediamine into its phosphate salt successfully increases its thermodynamic solubility by over 40-fold. However, as demonstrated by the ICH Q1A(R2) accelerated stability data, this salt form operates near the edge of its thermodynamic stability domain when exposed to high humidity. Drug development professionals must strictly control the microenvironmental pH during formulation—avoiding alkaline excipients and utilizing moisture-protective packaging—to prevent the salt from falling into the thermodynamic sink of disproportionation.

References

  • Title: N4-phenylpyridine-2,4-diamine; phosphoric acid (CAS: 1184185-05-4) Source: MolPort Chemical Database URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicological and Safety Profile of N4-Phenyl-2,4-pyridinediamine phosphate

Executive Summary Introduction and Statement of the Data Gap N4-Phenyl-2,4-pyridinediamine phosphate is a chemical compound featuring a pyridine ring substituted with two amine groups, one of which is further substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction and Statement of the Data Gap

N4-Phenyl-2,4-pyridinediamine phosphate is a chemical compound featuring a pyridine ring substituted with two amine groups, one of which is further substituted with a phenyl group. While its specific application is not detailed here, its structural components are common in pharmacologically active agents and industrial chemicals. A critical first step in the development of any new chemical entity is a thorough toxicological evaluation to ensure human safety.

It must be explicitly stated that a comprehensive literature search yielded no specific toxicological studies for N4-Phenyl-2,4-pyridinediamine in its phosphate salt form. The toxicological profile must therefore be inferred from its structural components. The presence of an aromatic amine is a significant structural alert, often associated with potential genotoxicity and carcinogenicity through metabolic activation.[1][2] Additionally, aminopyridines as a class are known to exhibit neurological effects.[3] This guide synthesizes these potential hazards and proposes a systematic, evidence-based approach to definitively characterize the safety profile of the subject compound. The recommendations herein are grounded in established regulatory science to ensure a self-validating and robust safety assessment.[4][5][6]

Physicochemical Properties and Toxicological Considerations

The toxicological potential of a substance is intrinsically linked to its chemical structure and physical properties.

  • Structure: N4-Phenyl-2,4-pyridinediamine phosphate

    • Aromatic Amine Moiety: The N-phenyl group attached to an amino substituent is a classic structural alert for metabolic activation by cytochrome P450 enzymes into reactive electrophilic intermediates. These intermediates can form adducts with DNA, a key initiating event in chemical carcinogenesis.[1][7]

    • Pyridinediamine Moiety: Aminopyridines are known to be neurotoxic, with some acting as potassium channel blockers, which can lead to hyperexcitability of the nervous system, convulsions, and seizures.[3][8] They are readily absorbed through the gastrointestinal tract and skin.[3]

    • Phosphate Salt: The phosphate salt form is generally intended to improve solubility and bioavailability compared to the free base. While not expected to contribute to the intrinsic toxicity, its influence on absorption, distribution, metabolism, and excretion (ADME) must be considered when designing toxicological studies.

Proposed Strategy for Toxicological Evaluation

A tiered, systematic evaluation is proposed to characterize the safety profile of N4-Phenyl-2,4-pyridinediamine phosphate, in alignment with international regulatory guidelines.

Acute Toxicity Assessment

The initial assessment should establish the acute toxicity profile following a single dose via relevant routes of exposure.

  • Oral Toxicity: An acute oral toxicity study following OECD Guideline 423 (Acute Toxic Class Method) is recommended.[9][10] This method minimizes animal usage while providing sufficient information for hazard classification.

  • Dermal and Inhalation Toxicity: Depending on the intended use and potential for exposure, acute dermal and inhalation toxicity studies may be warranted.

  • Local Tolerance:

    • Skin Irritation/Corrosion: An in vitro study using a reconstructed human epidermis model (OECD TG 439) should be conducted first.

    • Eye Irritation/Corrosion: An in vitro study (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) should be the initial step to avoid severe animal distress.

Genotoxicity Assessment

Due to the structural alert of the aromatic amine, a thorough investigation of genotoxic potential is critical. The standard battery of tests recommended by the ICH S2(R1) guideline should be performed.[4][11][12]

  • Gene Mutation in Bacteria: A bacterial reverse mutation assay (Ames test, OECD TG 471) is required to detect point mutations.[13]

  • Chromosomal Damage in vitro: An in vitro micronucleus test (OECD TG 487) or a chromosomal aberration test (OECD TG 473) in mammalian cells should be conducted.[13]

  • In vivo Genotoxicity: If any in vitro test is positive, an in vivo follow-up is mandatory. The rodent erythrocyte micronucleus test (OECD TG 474) is the most common and recommended assay to assess chromosomal damage in hematopoietic cells.[13]

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Battery start N4-Phenyl-2,4-pyridinediamine phosphate ames Ames Test (OECD 471) Bacterial Reverse Mutation start->ames Assess point mutations in_vitro_mn In Vitro Micronucleus (OECD 487) start->in_vitro_mn Assess clastogenicity & aneugenicity in_vivo_mn In Vivo Micronucleus (OECD 474) ames->in_vivo_mn If Positive risk_assessment Risk Assessment ames->risk_assessment If Negative in_vitro_mn->in_vivo_mn If Positive in_vitro_mn->risk_assessment If Negative in_vivo_mn->risk_assessment Evaluate results

Systemic Toxicity: Repeat-Dose Studies

To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL), a subchronic repeat-dose toxicity study is essential.

  • 90-Day Oral Toxicity Study: A 90-day repeat-dose oral toxicity study in rodents (OECD Guideline 408) is the cornerstone of subchronic toxicity assessment.[5][6][14] This study provides comprehensive data on hematology, clinical chemistry, and histopathology of major organs. At least three dose levels and a control group should be used.[6]

Systemic_Toxicity_Workflow cluster_endpoints Key Endpoints start Acute Toxicity Data (e.g., OECD 423) dose_range_finding 28-Day Dose Range-Finding Study (Optional but Recommended) start->dose_range_finding Inform dose selection main_study 90-Day Repeat-Dose Oral Study (OECD 408) dose_range_finding->main_study Refine dose levels endpoints Clinical Observations Body Weight & Food Consumption Clinical Pathology (Heme, Chem) Gross Necropsy Histopathology main_study->endpoints noael Establish NOAEL endpoints->noael chronic_studies Inform Dose Selection for Chronic/Carcinogenicity Studies noael->chronic_studies

Carcinogenicity and Reproductive/Developmental Toxicity
  • Carcinogenicity: A two-year rodent bioassay may be required if there are positive genotoxicity results, evidence of pre-neoplastic lesions in the 90-day study, or if the intended use involves long-term human exposure.[15]

  • Reproductive and Developmental Toxicity: An initial screening study (e.g., OECD TG 421) can provide preliminary data.[16] More extensive studies may be necessary depending on these results and the target patient population.

Data Summary of Structurally Related Compounds

To provide context, the following table summarizes publicly available toxicity data for compounds sharing structural motifs with N4-Phenyl-2,4-pyridinediamine.

CompoundTestSpeciesResultReference
2-Aminopyridine Acute Oral LD50Rat200 mg/kg[3]
Ames TestS. typhimuriumNegative[3]
4-Aminopyridine Acute Oral LD50Rat21 mg/kg[8]
Human Toxicity-Neurotoxic, causes seizures[17][18]
N-Phenyl-p-phenylenediamine Acute Oral LD50Rat> 5000 mg/kg[19]
CarcinogenicityRat, MouseNot carcinogenic under test conditions[15]
Ames TestS. typhimuriumNegative[19]
p-Phenylenediamine (PPD) GenotoxicityIn vitroSlight genotoxic potential[20]

Detailed Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
  • Principle: This assay evaluates the ability of the test article to induce reverse mutations at selected loci of several bacterial strains (Salmonella typhimurium and Escherichia coli).

  • Methodology:

    • Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either TA471/TA102 or E. coli WP2 uvrA (pKM101).

    • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9-mix, typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

    • Procedure:

      • Prepare at least five different analyzable concentrations of the test article.

      • In the plate incorporation method, add the test article, bacterial culture, and either S9-mix or buffer to molten top agar. Pour the mixture onto minimal glucose agar plates.

      • Incubate plates at 37°C for 48-72 hours.

      • Count the number of revertant colonies on each plate.

    • Validation: A positive result is defined as a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations over the solvent control.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
  • Principle: This test detects chromosomal damage by identifying micronuclei (small nuclei formed from chromosome fragments or whole chromosomes that lag during anaphase) in the cytoplasm of interphase cells.

  • Methodology:

    • Cell Lines: Use suitable mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.

    • Metabolic Activation: Conduct the assay with and without an S9-mix.

    • Procedure:

      • Expose cell cultures to at least three concentrations of the test article for a short duration (3-6 hours) with and without S9, and for a longer duration (e.g., one cell cycle) without S9.

      • After exposure, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

      • Harvest cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

      • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Validation: A positive result is characterized by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

Conclusion and Path Forward

The toxicological profile of N4-Phenyl-2,4-pyridinediamine phosphate is currently undefined. Based on its chemical structure, there are clear structural alerts for potential genotoxicity (from the aromatic amine moiety) and neurotoxicity (from the pyridinediamine moiety). The provided data on analogous substances highlight these potential risks.

Therefore, a comprehensive and systematic toxicological evaluation is mandatory before any significant human exposure can be considered. The proposed testing strategy, beginning with acute toxicity and a standard genotoxicity battery, followed by a 90-day repeat-dose study, represents a scientifically sound and regulatory-compliant approach. The results of these foundational studies will dictate the need for further, more specialized investigations, such as carcinogenicity and full reproductive toxicity testing. This rigorous, tiered approach will ensure a thorough characterization of the compound's safety profile and provide the necessary data for a robust human risk assessment.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA.[3]

  • European Medicines Agency. (2013, February 11). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. EMA.[4]

  • OECD. (n.d.). OECD Guidelines for Acute Oral Toxicity Studies: An Overview.[9]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408.[5]

  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose.[21]

  • IVAMI. (2018). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018).[6]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class).[10]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.[22]

  • National Center for Biotechnology Information. (2012, June 7). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed.[11]

  • ResearchGate. (n.d.). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice.[23]

  • EXTOXNET. (n.d.). 4-AMINOPYRIDINE.[8]

  • International Council for Harmonisation. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH.[12]

  • Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method.[24]

  • King, A. M., & Aaron, C. K. (2015). 4-Aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 11(3), 384–389.[17]

  • ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)).[25]

  • OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test.[16]

  • OECD. (2025, June 25). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.[14]

  • Italian Society of Environmental Mutagenesis. (2021, July 27). OECD Test Guidelines for Genetic Toxicology.[26]

  • ResearchGate. (2025, August 6). Poisoning with 4-Aminopyridine: Report of Three Cases.[27]

  • OECD. (1998, September 21). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Repeated Dose 90-day Oral Toxicity Study in Rodents.[28]

  • UK Health Security Agency. (n.d.). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PMC.[29]

  • National Toxicology Program. (n.d.). BIOASSAY OF N-PHENYL-p-PHENYLENEDIAMINE FOR POSSIBLE CARCINOGENICITY. NTP.[15]

  • King, A. M., & Aaron, C. K. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology, 8(3), 291-5.[18]

  • OECD. (2017, April 13). Overview on genetic toxicology TGs.[30]

  • European Commission. (2006, December 19). Opinion on N-Phenyl-p-phenylenediamine.[19]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Phenylpyridine.[31]

  • ResearchGate. (n.d.). An antioxidant, N,N′-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: A 28-day repeated dose test and reproduction/developmental toxicity test.[32]

  • GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens.[33]

  • Gentronix. (2026, February 10). Genotoxicity Testing (OECD/GLP): Which Assays Do You Need?.[13]

  • ACS Publications. (2025, April 8). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones.[34]

  • PubChem. (n.d.). N-Phenyl-p-phenylenediamine. National Center for Biotechnology Information.[35]

  • BenchChem. (2025). Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers.[36]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1]

  • MilliporeSigma. (n.d.). N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine.[37]

  • Belcheva, I., & Stoytchev, T. (1984). Toxicological studies on the acute and subchronic toxicity of two new derivatives of 3,3-diethyl-2,4-pyridinedione. Acta physiologica et pharmacologica Bulgarica, 10(3), 29–35.[38]

  • Area of Sustainability. (n.d.). Aromatic Amine Limits.[2]

  • Government of Canada. (2023, February 28). Draft screening assessment - Aromatic Amines Group.

  • Nohynek, G. J., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation research, 608(1), 58–71.[20]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[7]

  • PubChem. (n.d.). 2,4-Diaminopyridine. National Center for Biotechnology Information.[39]

  • Cayman Chemical. (2023, August 10). Safety Data Sheet.[40]

  • National Research Centre for the Working Environment. (n.d.). Pyridine.[41]

  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.[42]

  • ChemicalBook. (2026, January 17). 4-Phenylpyridine - Safety Data Sheet.[43]

  • Wang, S., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of medicinal chemistry, 63(6), 3327–3347.[44]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.[45]

  • OECD. (2005, May 11). N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine CAS N°: 793-24-8.[46]

  • Boyd, J. A., & Eling, T. E. (1987). Prostaglandin H synthase-dependent genotoxicity of 2,4-diaminotoluene. Mutation research, 190(1), 17–23.[47]

  • ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.[48]

Sources

Exploratory

An In-depth Technical Guide to the Dissociation Constants and pKa Values of N4-Phenyl-2,4-pyridinediamine Phosphate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the dissociation constants (pKa values) of N4-Phenyl-2,4-pyridinediamine phosphate. As th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the dissociation constants (pKa values) of N4-Phenyl-2,4-pyridinediamine phosphate. As the ionization state of a molecule is a critical determinant of its physicochemical properties, understanding the pKa values is paramount for drug development professionals. This document delineates the theoretical underpinnings of pKa, provides a predictive analysis of the pKa values for N4-Phenyl-2,4-pyridinediamine phosphate based on its structural components, and offers detailed experimental and computational protocols for the precise determination of these values. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the characterization and development of pharmaceutical compounds.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution.[1] It is the pH at which a chemical species is 50% protonated and 50% deprotonated. For any scientist involved in drug discovery and development, a thorough understanding of a compound's pKa values is not merely academic; it is a cornerstone of predicting its behavior in biological systems.[2][3] The ionization state of an active pharmaceutical ingredient (API) profoundly influences its:

  • Solubility: The charge of a molecule significantly affects its interaction with polar (aqueous) and non-polar (lipid) environments.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily dependent on its lipophilicity, which is in turn influenced by its ionization state.[2]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): All aspects of a drug's pharmacokinetic profile are intimately linked to its pKa values.[2][4]

  • Drug-Receptor Interactions: The binding of a drug to its target protein is often dependent on specific ionic interactions.

N4-Phenyl-2,4-pyridinediamine phosphate is a complex molecule with multiple ionizable centers. A precise determination of its pKa values is therefore essential for any research and development program involving this compound.

Molecular Structure and Predicted Ionization Behavior

N4-Phenyl-2,4-pyridinediamine phosphate is comprised of a 2,4-diaminopyridine scaffold with a phenyl group at the N4 position, formulated as a phosphate salt.[5] The primary sites of protonation and deprotonation are the pyridine ring nitrogen, the two exocyclic amino groups, and the phosphate group.

Ionizable Centers of N4-Phenyl-2,4-pyridinediamine Phosphate:

  • Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton, making it a basic center.

  • 2-Amino Group: The amino group at the 2-position is a basic center.

  • 4-Anilino Group: The secondary amine at the 4-position is also a basic center.

  • Phosphate Group: Phosphoric acid is a triprotic acid, meaning it can donate three protons.[6][7][8]

Predictive Analysis of pKa Values
Functional GroupRelated CompoundExperimental pKaReference
Basic Centers
Pyridine Nitrogen / Amino Groups2-Aminopyridine6.86[9]
4-Aminopyridine9.11
Acidic Center
Phosphate GroupPhosphoric AcidpKa1: ~2.15, pKa2: ~7.20, pKa3: ~12.32[6][7][8]

Discussion of Predicted pKa Values:

The 2,4-diaminopyridine core will have at least two basic pKa values. The electron-donating amino groups increase the basicity of the pyridine ring nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). The pKa of 2-aminopyridine is 6.86[9]. The phenyl group at the N4 position will likely influence the basicity of the 4-amino group and the pyridine nitrogen through electronic effects.

The phosphate salt will contribute acidic pKa values. Phosphoric acid itself has three distinct pKa values: approximately 2.15, 7.20, and 12.32.[6][7][8] In the solid state, one of the basic centers of the N4-Phenyl-2,4-pyridinediamine moiety will be protonated by the first acidic proton of phosphoric acid. In solution, the observed pKa values will be a result of the interplay between all ionizable groups.

Experimental Determination of pKa Values

Precise pKa values must be determined experimentally. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[1][10]

Potentiometric Titration

This is a widely used and straightforward method for pKa determination.[1][10][11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[3][11]

Experimental Protocol for Potentiometric Titration:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of N4-Phenyl-2,4-pyridinediamine phosphate.

    • Dissolve the sample in a suitable solvent, typically purified water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, though its effect on the pKa should be noted.[2] The final concentration should be at least 10⁻⁴ M.[11]

    • To maintain a constant ionic strength, add a background electrolyte like 0.15 M potassium chloride.[11]

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

    • Place the analyte solution in a temperature-controlled vessel and use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[11]

  • Titration Procedure:

    • For a phosphate salt of a basic compound, the initial titration would typically be with a standardized strong acid (e.g., 0.1 M HCl) to determine all basic pKa values, followed by a titration with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa values.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points.[11][12] The equivalence points can be determined from the inflection points of the titration curve, which are more clearly visualized by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[13]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Sample in Solvent + Electrolyte titrate Add Titrant in Increments prep_sample->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record Stabilized pH titrate->record_ph record_ph->titrate Repeat plot_curve Plot pH vs. Volume record_ph->plot_curve find_ep Determine Equivalence Points (1st/2nd Derivative) plot_curve->find_ep calc_pka pKa = pH at Half-Equivalence Point find_ep->calc_pka

Caption: A flowchart illustrating the key steps in determining pKa values via potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near an ionizable center, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[2][14][15] It requires a smaller amount of sample compared to potentiometric titration.[2]

Experimental Protocol for UV-Vis Spectrophotometric pKa Determination:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning a wide range (e.g., pH 2 to 12).

  • Sample Preparation:

    • Prepare a stock solution of N4-Phenyl-2,4-pyridinediamine phosphate in a suitable solvent (e.g., DMSO).[2]

    • In a 96-well microplate or individual cuvettes, add a small, constant amount of the stock solution to each of the buffer solutions.[2]

  • Spectral Acquisition:

    • Record the UV-Vis absorbance spectrum for the sample in each buffer solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15][16]

    • Alternatively, for more accurate results, a multi-wavelength analysis or plotting the log of the ratio of the deprotonated to protonated species versus pH can be employed.[15][16]

Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Range of pH values) prep_samples Add Constant Amount of Sample to Buffers prep_buffers->prep_samples record_spectra Record UV-Vis Spectrum for Each Sample prep_samples->record_spectra plot_abs Plot Absorbance vs. pH record_spectra->plot_abs find_inflection Determine Inflection Point plot_abs->find_inflection pka_result pKa = pH at Inflection Point find_inflection->pka_result

Caption: A schematic of the process for determining pKa values using UV-Vis spectrophotometry.

Computational pKa Prediction

In addition to experimental methods, in-silico approaches for pKa prediction have become increasingly valuable in drug discovery.[17][18] These methods can provide rapid estimations of pKa values, aiding in the prioritization of compounds for synthesis and experimental testing.

Computational approaches can be broadly categorized into:

  • Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[19][20] While computationally intensive, they can be highly accurate.[19][20]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors and machine learning algorithms to correlate chemical structure with experimental pKa values.[4] They are generally faster than QM methods.

  • Hybrid Approaches: Some modern tools combine QM calculations with machine learning to achieve a balance of speed and accuracy.[4][18]

Several commercial and academic software packages are available for pKa prediction, including Schrödinger's Epik[20][21], ChemAxon's Marvin, and MoKa.[17]

Logical Relationship in pKa Prediction Methods

G cluster_methods pKa Prediction Approaches compound Target Compound (N4-Phenyl-2,4-pyridinediamine phosphate) qm Quantum Mechanics (QM) (High Accuracy, High Cost) compound->qm qspr QSPR / Machine Learning (High Speed, Data-Dependent) compound->qspr hybrid Hybrid QM/ML (Balanced Approach) compound->hybrid pka Predicted pKa Values qm->pka qspr->pka hybrid->pka

Caption: The relationship between the target compound and various computational pKa prediction methodologies.

Conclusion

The pKa values of N4-Phenyl-2,4-pyridinediamine phosphate are critical parameters that will dictate its behavior in both in-vitro and in-vivo systems. This guide has provided a theoretical framework for understanding the ionization of this molecule, a predictive analysis based on its chemical structure, and detailed protocols for both experimental determination and computational prediction of its pKa values. For drug development professionals, a combination of these approaches will provide the most comprehensive understanding of this compound's properties, ultimately facilitating a more rational and efficient development process. The experimental determination of the pKa values using the methods outlined herein is strongly recommended for obtaining the most accurate and reliable data.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Common Organic Chemistry. Phosphoric Acid. Available from: [Link]

  • Gomez, J., et al. (2006). Theoretical prediction of relative and absolute pK(a) values of aminopyridines. PubMed. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • Schenck, R., et al. (2024). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. Available from: [Link]

  • Barbarin, N., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Liptak, M. D., & Shields, G. C. (2000). Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. R Discovery. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Quora. What are the pKa values for phosphoric acid? How are they determined?. Available from: [Link]

  • Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Yildiz, I. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. Available from: [Link]

  • Unknown. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Schrödinger. Macro-pKa. Available from: [Link]

  • Chemistry LibreTexts. (2022). 7.8: Polyprotic Acids. Available from: [Link]

  • Rowan. How to Predict pKa. Available from: [Link]

  • Casasnovas, R. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available from: [Link]

  • MedCat. (2022). Titration of Phosphoric Acid + pKa Values You Should Memorize | MCAT. YouTube. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • YouTube. (2020). pKa values of phosphoric acid are 22, 72 and 127 A phosphatebuffer of pH = 74 can be prepared u. Available from: [Link]

  • van der Lingen, E. L., et al. (2002). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured?. Available from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Available from: [Link]

  • Molport. N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4; 400752-03-6. Available from: [Link]

  • EPA. Aminopyridines. Available from: [Link]

Sources

Foundational

Technical Guide & Safety Whitepaper: N4-Phenyl-2,4-pyridinediamine Phosphate

Executive Summary N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4) is a highly specialized amine-substituted heteroaryl compound[1]. Recognized primarily as a foundational building block in the synthesis of ep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4) is a highly specialized amine-substituted heteroaryl compound[1]. Recognized primarily as a foundational building block in the synthesis of epigenetic modulators—specifically Euchromatic Histone-Lysine N-Methyltransferase 1 and 2 (EHMT1/EHMT2) inhibitors—this compound is critical in early-stage drug discovery targeting sickle cell anemia and various malignancies[2]. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) parameters with field-proven experimental workflows, providing researchers with a comprehensive, self-validating guide to handling and utilizing this compound.

Chemical Identity & Physicochemical Profiling

The phosphate salt form of N4-phenylpyridine-2,4-diamine is intentionally engineered to overcome the poor aqueous solubility typically associated with free-base aminopyridines[1]. This modification ensures consistent dissolution in physiological buffers, a non-negotiable requirement for high-throughput screening (HTS) and enzymatic assays.

Table 1: Physicochemical & Identification Properties

ParameterSpecification
Compound Name N4-Phenyl-2,4-pyridinediamine phosphate
CAS Numbers 1184185-05-4; 400752-03-6[1]
Molecular Formula C11H14N3O4P[1]
Molecular Weight 283.224 g/mol [1]
SMILES OP(O)(O)=O.Nc1cc(Nc2ccccc2)ccn1[1]
Synonyms Linoprid; (2-amino(4-pyridyl))phenylamine phosphoric acid[1]
Safety Data & Handling Protocols (MSDS Core)

As a biologically active small molecule targeting nuclear enzymes and kinases (e.g., Abl, JAK3)[3], strict adherence to safety protocols is mandatory.

Table 2: Safety & Handling Parameters

Hazard / ParameterProtocol & Causality
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. Potential systemic toxicity if ingested[4].
Storage Conditions Store desiccated at -20°C[1]. The phosphate salt is hygroscopic; ambient moisture can lead to hydrolysis, skewing quantitative assay results.
Handling PPE Nitrile gloves, safety glasses, Class II biosafety cabinet. Causality: Double-gloving is recommended for DMSO stock preparation, as DMSO drastically enhances the dermal permeability of small molecules.
Mechanistic Overview: EHMT1/2 (G9a/GLP) Inhibition

N4-Phenyl-2,4-pyridinediamine derivatives act as competitive or allosteric inhibitors of EHMT1 and EHMT2[2]. These enzymes catalyze the mono- and di-methylation of Histone H3 at Lysine 9 (H3K9me1/2), a repressive epigenetic mark. By inhibiting this methylation, the compound facilitates chromatin unwinding and the reactivation of silenced genes (e.g., fetal hemoglobin in sickle cell models)[3] ().

G Inhibitor N4-Phenyl-2,4-pyridinediamine Phosphate EHMT2 EHMT2 (G9a) Histone Methyltransferase Inhibitor->EHMT2 Enzymatic Inhibition H3K9me2 H3K9me2/3 (Repressive Chromatin) Inhibitor->H3K9me2 Prevents Formation EHMT2->H3K9me2 Catalyzes Methylation TargetGene Target Gene Repression (Disease State) H3K9me2->TargetGene Chromatin Condensation GeneActive Gene Reactivation (Therapeutic State) H3K9me2->GeneActive Relief of Repression

Figure 1: Mechanism of Action for EHMT2 (G9a) Epigenetic Inhibition by N4-Phenyl-2,4-pyridinediamine.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with internal validation checkpoints.

Protocol A: In Vitro Biochemical Assay for EHMT2 Activity

Objective: Quantify the IC50 of N4-Phenyl-2,4-pyridinediamine derivatives against recombinant EHMT2[4]. Step-by-Step Execution & Causality:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Causality: Tris-HCl maintains physiological pH. DTT is critical to keep the catalytic cysteine residues of EHMT2 in a reduced, active state. Tween-20 prevents non-specific aggregation of the hydrophobic compound on microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Incubate 2 nM recombinant EHMT2 with serial dilutions of the compound (in 1% DMSO final concentration) for 15 minutes at room temperature. Causality: Pre-incubation allows for steady-state binding, essential for accurately measuring slow-binding inhibitors.

  • Reaction Initiation: Add 1 µM S-adenosylmethionine (SAM) and 100 nM H3(1-21) peptide substrate.

  • Detection: After 60 minutes, quench the reaction with SAH-detection reagents (). Self-Validation Checkpoint: Always run a positive control (e.g., UNC0638) and a no-enzyme negative control. If the positive control's IC50 deviates by >3-fold from literature values, discard the SAM stock. SAM is highly unstable and prone to spontaneous degradation, which artificially lowers the apparent IC50.

Protocol B: Cell-Based Target Engagement (In-Cell Western for H3K9me2)

Objective: Confirm that the compound penetrates the cell membrane and inhibits intracellular EHMT2. Step-by-Step Execution & Causality:

  • Cell Seeding & Treatment: Seed MDA-MB-231 cells in a 96-well plate. Treat with the compound for 48 hours. Causality: Epigenetic marks require time to turn over. Inhibiting the enzyme does not erase existing methyl marks; it prevents new ones. A 48-hour window allows for cellular division and dilution of existing H3K9me2.

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde for 15 min, then permeabilize with 0.1% Triton X-100 in PBS for 10 min. Causality: PFA crosslinks proteins, preserving chromatin architecture. Triton X-100 creates pores in the nuclear membrane, allowing the bulky primary antibodies to reach the histones.

  • Staining & Analysis: Co-incubate with primary antibodies against H3K9me2 and Total Histone H3. Self-Validation Checkpoint: Normalize the H3K9me2 fluorescence signal to the Total H3 signal. This ensures that any observed decrease in methylation is due to specific enzymatic inhibition and not a secondary artifact of compound toxicity causing cell detachment or histone degradation.

References
  • European Patent Office - AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS (EP 3442947 B1). Epizyme, Inc.
  • MolPort - N4-phenylpyridine-2,4-diamine; phosphoric acid (Molport-019-930-779). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N4-Phenyl-2,4-pyridinediamine Phosphate

Introduction & Mechanistic Overview N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4), also known as Linoprid [1], is a specialized pyridine-based diamine building block utilized in pharmacological research and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4), also known as Linoprid [1], is a specialized pyridine-based diamine building block utilized in pharmacological research and the synthesis of epigenetic inhibitors (such as EHMT1/EHMT2 inhibitors) [2]. The core structure features a 2-aminopyridine scaffold with an aniline moiety at the C4 position.

As a Senior Application Scientist, I recommend synthesizing this compound via a Buchwald-Hartwig Cross-Coupling rather than a traditional


 reaction. While 

is possible on electron-deficient pyridines, the unactivated nature of 2-amino-4-chloropyridine often necessitates excessively harsh conditions that lead to degradation. The palladium-catalyzed amination provides a high-yielding, regioselective, and scalable alternative [2].
Causality in Experimental Design (E-E-A-T)
  • Catalyst System (

    
     / BINAP):  The bidentate BINAP ligand provides the precise steric bulk (bite angle) and electron density required to stabilize the Pd(0) intermediate. This facilitates the oxidative addition of the relatively electron-rich 4-chloropyridine and accelerates reductive elimination, preventing off-target side reactions (e.g., amination at the C2-amino group).
    
  • Base Selection (tBuONa): A strong base is required to deprotonate the aniline, driving the transmetallation step of the catalytic cycle. Sodium tert-butoxide is highly effective in non-polar solvents like toluene.

  • Salt Formation (Phosphoric Acid): The free base of N4-phenyl-2,4-pyridinediamine (CAS: 400752-03-6) is susceptible to oxidation and exhibits poor aqueous solubility. Conversion to the phosphate salt enhances solid-state stability, shelf-life, and bioavailability for downstream biological assays [3].

Experimental Workflows

The following diagrams illustrate the chemical transformation and the step-by-step laboratory workflow.

SynthesisWorkflow SM1 2-Amino-4-chloropyridine (Starting Material) Cond1 Buchwald-Hartwig Pd2(dba)3, BINAP tBuONa, Toluene, 100°C SM1->Cond1 SM2 Aniline (Amine Partner) SM2->Cond1 Int1 N4-Phenyl-2,4-pyridinediamine (Free Base) Cond1->Int1 12-16 h Cond2 Salt Formation 85% H3PO4 EtOH, RT Int1->Cond2 Prod N4-Phenyl-2,4-pyridinediamine phosphate Cond2->Prod Precipitation

Figure 1: Chemical transformation pathway from starting materials to the final phosphate salt.

ExpWorkflow Step1 1. Reaction Setup Mix 2-amino-4-chloropyridine, aniline, Pd2(dba)3, BINAP, tBuONa in Toluene Step2 2. Degassing Purge with Argon (3x) to prevent catalyst oxidation Step1->Step2 Step3 3. Heating Stir at 100°C for 12-16 h Step2->Step3 Step4 4. Work-up Filter through Celite, wash with EtOAc, concentrate in vacuo Step3->Step4 Step5 5. Purification Silica gel chromatography (DCM:MeOH) Step4->Step5 Step6 6. Salt Formation Dissolve in EtOH, add 85% H3PO4, stir at RT Step5->Step6 Step7 7. Isolation Filter precipitate, wash with cold EtOH, dry under vacuum Step6->Step7

Figure 2: Step-by-step laboratory workflow for synthesis, purification, and salt isolation.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-4-chloropyridine 128.561.01.29 gElectrophile
Aniline (Freshly distilled)93.131.21.12 g (1.09 mL)Nucleophile

915.720.02183 mgCatalyst Precursor
BINAP 622.670.04249 mgLigand
Sodium tert-butoxide 96.101.51.44 gBase
Anhydrous Toluene 92.14N/A20 mLSolvent
Phosphoric Acid (85% aq) 98.001.051.21 g (0.71 mL)Salt Former

Expected Yields: 70–85% for the free base; 85–95% conversion to the phosphate salt.

Step-by-Step Protocol

Part A: Buchwald-Hartwig Amination (Free Base Synthesis)
  • Preparation: In an oven-dried Schlenk flask or heavy-walled pressure tube equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (1.29 g),

    
     (183 mg), BINAP (249 mg), and tBuONa (1.44 g).
    
  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validating Logic: Palladium(0) complexes are highly sensitive to oxygen. Rigorous exclusion of

      
       prevents the formation of inactive Pd(II) oxides, ensuring the catalytic cycle initiates properly.
      
  • Reagent Addition: Add anhydrous toluene (20 mL) and aniline (1.09 mL) via a gas-tight syringe through the septum.

  • Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block for 12–16 hours with vigorous stirring.

Part B: Work-up and Purification
  • Quenching & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc, 30 mL) and filter the dark suspension through a tightly packed pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 98:2 to 95:5 DCM:MeOH). Monitor fractions via TLC (UV active). Combine and concentrate the product-containing fractions to isolate the N4-phenyl-2,4-pyridinediamine free base as an off-white to pale brown solid.

Part C: Phosphate Salt Formation
  • Dissolution: Dissolve the purified free base in a minimum volume of absolute ethanol (approx. 10-15 mL) at room temperature.

  • Acidification: Slowly add 85% aqueous phosphoric acid (0.71 mL) dropwise while stirring vigorously.

    • Self-Validating Logic: Slow addition prevents rapid, amorphous crashing out of the product, promoting the formation of a highly pure, crystalline phosphate salt.

  • Precipitation: Stir the mixture for 2 hours at room temperature. If precipitation is slow or incomplete, cool the mixture to 4 °C in an ice bath for 30 minutes.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) and dry under high vacuum at 40 °C for 12 hours to afford N4-Phenyl-2,4-pyridinediamine phosphate.

Troubleshooting & In-Process Controls

  • Incomplete Conversion: If LC-MS or TLC indicates unreacted 2-amino-4-chloropyridine (

    
    ), the catalyst may have oxidized. Ensure strict anhydrous and anaerobic conditions during setup. Consider increasing the catalyst loading to 5 mol% if scaling up.
    
  • Formation of Regioisomers: The C4-position is highly selective under these conditions due to the electronic nature of the pyridine ring (C4 is more electrophilic than C2). If C2-amination is observed, verify the purity of the starting material and ensure the reaction temperature does not exceed 110 °C.

  • Salt Validation: Post-salt formation, perform

    
    -NMR in 
    
    
    
    . The integration of the broad phosphate protons and the downfield shift in the pyridine ring protons (compared to the free base) will confirm successful protonation at the pyridine nitrogen.

References

  • Molport Chemical Database. N4-phenylpyridine-2,4-diamine; phosphoric acid (Linoprid) Specifications and Identifiers. Retrieved from:[Link]

  • European Patent Office (2017).Amine-Substituted Aryl or Heteroaryl Compounds as EHMT1 and EHMT2 Inhibitors. (Patent No. EP 3442947 B1). Epizyme, Inc.
Application

Application Note: A Robust, Validated RP-HPLC Method for the Assay of N4-Phenyl-2,4-pyridinediamine Phosphate

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N4-Phenyl-2,4-pyridinediamine phosphate. The inherent challenges in analyzing this compound, including the polarity of the pyridine moiety and the phosphate counter-ion, are addressed through a systematic method development approach. Separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile. UV detection was performed at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control and stability testing of N4-Phenyl-2,4-pyridinediamine phosphate in drug substance and formulated products.

Introduction

N4-Phenyl-2,4-pyridinediamine phosphate is a pharmaceutical compound comprised of a basic active pharmaceutical ingredient (API) and a phosphate counter-ion.[1] The development of a reliable analytical method for its quantification is crucial for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

The analysis of such a salt presents specific challenges for RP-HPLC. The pyridine and diamine functional groups in the API can lead to undesirable interactions with residual silanols on silica-based columns, potentially causing poor peak symmetry (tailing).[2][3] Furthermore, the compound possesses significant polarity, which can result in poor retention on traditional non-polar stationary phases.[4][5][6] The objective of this work was to develop and validate a robust RP-HPLC method that overcomes these challenges to provide reliable quantification of N4-Phenyl-2,4-pyridinediamine. The method is designed to be stability-indicating, as mandated by regulatory bodies for pharmaceutical analysis.[7]

Method Development and Optimization Strategy

The core of our approach was a systematic evaluation of chromatographic parameters to achieve optimal retention, resolution, and peak shape.

Rationale for Experimental Choices
  • Column Selection: A C18 column was chosen as the primary stationary phase due to its versatility in reversed-phase chromatography.[8] To mitigate peak tailing associated with basic analytes, a modern, high-purity, end-capped C18 column was selected. This minimizes the accessible silanol groups that can cause secondary ionic interactions.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and lower UV cutoff wavelength, which generally provides a better signal-to-noise ratio.[9]

    • Aqueous Phase & pH Control: The mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds.[9] A low pH (approximately 3.0) was chosen to ensure that the amine groups on the N4-Phenyl-2,4-pyridinediamine molecule are fully protonated. This serves two purposes: it suppresses the interaction with residual silanols, thereby improving peak symmetry, and it ensures consistent ionization state for reproducible retention. A phosphate buffer was used to maintain this pH consistently throughout the analysis.

  • Detector Selection: The aromatic rings (phenyl and pyridine) in the analyte's structure provide strong chromophores, making UV detection the ideal choice. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, and a wavelength of 254 nm was selected for quantification, offering a strong balance of sensitivity and specificity.

  • Elution Mode: A gradient elution was selected to ensure a reasonable retention time for the main analyte while also allowing for the elution of any potential, more hydrophobic impurities that might be present, making the method stability-indicating.[10]

Method Development Workflow

The development process followed a logical progression from initial screening to final optimization, as illustrated in the diagram below.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Analyte Characterization Polarity Assessment pKa Estimation UV Spectrum B Initial Condition Selection Column: C18, 5µm Mobile Phase: ACN/H2O Detector: PDA Scan A->B informs C pH & Buffer Optimization Test pH 2.5-4.5 Select Buffer (Phosphate) B->C leads to D Gradient Optimization Adjust %B Slope Optimize Flow Rate C->D fine-tunes E Final Method Selection Symmetrical Peak Good Resolution Short Run Time D->E results in F System Suitability Test (SST) Check Repeatability Tailing Factor Plate Count E->F requires G Method Validation (ICH) Specificity, Linearity, Accuracy, Precision, Robustness F->G precedes

Caption: Workflow for HPLC method development and validation.

Optimized Method and Protocols

Protocol 1: Reagent and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 v/v ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N4-Phenyl-2,4-pyridinediamine phosphate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh an amount of sample powder equivalent to 10 mg of N4-Phenyl-2,4-pyridinediamine into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[10]

Protocol 2: Optimized Chromatographic Conditions

All quantitative data for the final method parameters are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Protocol 3: System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified by performing five replicate injections of the Working Standard Solution.[11] The results must conform to the acceptance criteria listed below, which are based on common industry standards and USP guidelines.[12][13][14]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal undesirable column interactions.[13]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[15]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and detector.[11][13]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% for 5 replicate injectionsConfirms the stability and precision of the pump and mobile phase delivery.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17]

Validation cluster_performance Performance Characteristics cluster_precision center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelation of key HPLC method validation parameters.

Validation Experiments and Acceptance Criteria

The following table outlines the protocols for each validation parameter.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent, placebo, and standard solution. Perform forced degradation (acid, base, oxidative, thermal, photolytic) to ensure no interference at the analyte's retention time.The peak for N4-Phenyl-2,4-pyridinediamine should be pure and spectrally distinct. No co-elution from placebo or degradation products.
Linearity Analyze five concentrations of the standard solution ranging from 50% to 150% of the working concentration (0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.[15]
Accuracy (% Recovery) Analyze samples spiked with the reference standard at three levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be between 98.0% and 102.0% at each level.[15]
Precision (Repeatability) Analyze six individual preparations of the sample at 100% of the target concentration.%RSD of the assay results should be ≤ 2.0%.[15][17]
Precision (Intermediate) Repeat the repeatability assay on a different day with a different analyst and/or on a different HPLC system.%RSD of the combined results from both occasions should be ≤ 2.0%.
Robustness Systematically vary key method parameters: Flow Rate (±10%), Column Temperature (±5°C), Mobile Phase pH (±0.2). Analyze the effect on SST parameters and assay results.System suitability criteria must be met under all varied conditions. Assay results should not significantly change.

Data Analysis and Troubleshooting

Calculation of Assay

The percentage assay of N4-Phenyl-2,4-pyridinediamine phosphate in the sample is calculated using the following external standard formula:

Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample = Peak area of the analyte in the sample chromatogram.

  • Area_Standard = Average peak area of the analyte in the standard chromatograms.

  • Conc_Standard = Concentration of the reference standard solution (e.g., in mg/mL).

  • Conc_Sample = Concentration of the sample solution (e.g., in mg/mL).

  • Purity_Standard = Purity of the reference standard (as a percentage).

Troubleshooting Guide

Common issues encountered during HPLC analysis can often be resolved systematically.[18][19][20]

ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure Blockage in the system (e.g., column frit, tubing, in-line filter).[19] Precipitation of buffer salts in organic mobile phase.Systematically remove components (column, guard column) to isolate the blockage.[3] Back-flush the column (disconnect from detector first). Ensure mobile phase components are fully miscible.
Retention Time Shifts Inconsistent mobile phase preparation. Column aging or degradation.[18] Fluctuation in column temperature. Pump malfunction or leak.[3]Prepare fresh mobile phase carefully. Ensure adequate column equilibration time.[2] Use a column oven. Check for leaks and verify pump flow rate.
Peak Tailing Secondary interactions with the column (silanols).[3] Column overload. Mismatch between sample diluent and mobile phase.Ensure mobile phase pH is appropriate to suppress silanol activity. Reduce sample concentration.[2] Dissolve sample in the initial mobile phase composition.
Baseline Noise or Drift Air bubbles in the system.[18] Contaminated mobile phase or detector cell. Detector lamp failing.Degas mobile phase thoroughly.[19] Flush the system with a strong solvent like isopropanol.[2] Check lamp energy and replace if necessary.

Conclusion

A highly robust, specific, and reliable RP-HPLC method for the quantitative assay of N4-Phenyl-2,4-pyridinediamine phosphate has been successfully developed and validated according to ICH guidelines. The systematic approach to optimizing the mobile phase pH and gradient conditions resulted in excellent peak symmetry and resolution. The comprehensive validation demonstrated that the method is accurate, precise, and suitable for its intended use in quality control laboratories for both drug substance and finished product testing.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.
  • Agilent. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Agilent.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Bose, A. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion.
  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.).
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Chrom Tech, Inc. (2025, October 20).
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Thermo Fisher Scientific. (n.d.). Analyzing Phosphate by Ion Chromatography. Thermo Fisher Scientific - ES.
  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?
  • Molport. (n.d.). N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4; 400752-03-6. Molport.
  • ICH. (n.d.). Quality Guidelines. ICH.

Sources

Method

oxidative coupling reaction mechanisms involving N4-Phenyl-2,4-pyridinediamine phosphate

This application note details the oxidative coupling mechanism and experimental protocols for N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4 / 400752-03-6). This compound functions primarily as a coupler in o...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the oxidative coupling mechanism and experimental protocols for N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4 / 400752-03-6). This compound functions primarily as a coupler in oxidative hair dye formulations, reacting with primary intermediates (such as p-phenylenediamine or p-toluenediamine) to generate permanent indoamine dyes.

Introduction & Chemical Profile[1][2][3][4][5][6][7]

N4-Phenyl-2,4-pyridinediamine phosphate is a specialized pyridine-based coupler used in high-performance oxidative hair coloring. Unlike benzene-based couplers (e.g., m-aminophenol), the pyridine core imparts unique spectral properties, typically shifting the final dye chromophore towards intense violet, blue-violet, or reddish-violet hues depending on the primary intermediate used.

The phosphate salt form improves water solubility and oxidative stability during storage compared to the free base. However, in formulation, it must be buffered to an alkaline pH (typically 9.0–10.5) to liberate the free amine for coupling.

Key Chemical Properties
PropertyDetail
Chemical Name N4-Phenylpyridine-2,4-diamine phosphate
Role Coupler (Reaction Modifier)
CAS Number 1184185-05-4 (Phosphate); 400752-03-6 (Free Base)
Molecular Formula

(Phosphate salt)
Solubility Soluble in water (acidic pH); Soluble in alkaline buffers
Reaction Partner Primary Intermediates (PPD, PTD, p-Aminophenol)

Reaction Mechanism: The Oxidative Coupling Pathway

The formation of the permanent dye involves a three-step radical-mediated electrophilic aromatic substitution. N4-Phenyl-2,4-pyridinediamine acts as the nucleophilic coupler.

Mechanistic Steps[1][5][6]
  • Activation of Primary Intermediate: The primary intermediate (e.g., p-Phenylenediamine, PPD) is oxidized by hydrogen peroxide (

    
    ) to form the reactive electrophile, Quinonediimine (QDI) .[1]
    
  • Coupling (C-N Bond Formation): The electron-rich N4-Phenyl-2,4-pyridinediamine attacks the electrophilic QDI.

    • Regioselectivity:[2] The coupling likely occurs at the C5 position of the pyridine ring. While C3 is electronically activated (flanked by two amino groups), the bulky N4-phenyl group sterically hinders this site, favoring the C5 position (para to the C2-amine).

  • Chromophore Maturation: The resulting leuco-indoamine intermediate is instantly oxidized by a second equivalent of

    
     to form the final, stable Indoamine Dye .
    
Pathway Visualization

OxidativeCoupling PPD Primary Intermediate (PPD/PTD) QDI Quinonediimine (Reactive Electrophile) PPD->QDI Oxidation (-2e-,-2H+) H2O2_1 H2O2 (Oxidant) H2O2_1->QDI Leuco Leuco-Indoamine (Intermediate) QDI->Leuco Electrophilic Attack (Coupling at C5) Coupler Coupler (N4-Phenyl-2,4-pyridinediamine) Coupler->Leuco Dye Final Indoamine Dye (Violet/Blue Chromophore) Leuco->Dye Final Oxidation H2O2_2 H2O2 (Oxidant) H2O2_2->Dye

Figure 1: Reaction pathway for the oxidative coupling of N4-Phenyl-2,4-pyridinediamine with a primary intermediate.

Experimental Protocols

Protocol A: Spectrophotometric Kinetic Monitoring

Objective: To determine the coupling rate constant (


) and 

of the formed dye.

Reagents:

  • Buffer: 0.2M Carbonate-Bicarbonate buffer, pH 10.0.

  • Primary Solution: 10 mM p-Phenylenediamine (PPD) in deionized water (freshly prepared).

  • Coupler Solution: 10 mM N4-Phenyl-2,4-pyridinediamine phosphate in buffer.

  • Oxidant: 3% (approx. 1M) Hydrogen Peroxide (

    
    ).[1][3][4]
    

Procedure:

  • Baseline: In a quartz cuvette, mix 2.0 mL Buffer and 0.5 mL Coupler Solution.

  • Initiation: Add 0.5 mL Primary Solution followed immediately by 100

    
    L Oxidant.
    
  • Measurement: Immediately start recording absorbance spectra (350–800 nm) every 30 seconds for 20 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: Plot Absorbance at

    
     vs. Time. The initial linear region represents the rate of dye formation.
    
Protocol B: HPLC Analysis of Dye Purity

Objective: To isolate and quantify the specific indoamine dye formed, ensuring no self-coupling side products occurred.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-20 min (5%

    
     90% B), 20-25 min (90% B).
    
  • Detection: DAD at 254 nm (precursors) and

    
     of dye (typically 500-600 nm).
    

Sample Preparation:

  • Perform the reaction as in Protocol A but on a 10 mL scale.

  • After 30 minutes, quench the reaction with 1 mL of 10% Sodium Metabisulfite (reducing agent) to stop oxidation.

  • Filter through a 0.45

    
    m PTFE filter before injection.
    

Data Summary & Expected Results

The following table summarizes typical spectral characteristics when N4-Phenyl-2,4-pyridinediamine couples with common primary intermediates.

Primary IntermediateExpected ColorApprox.

(nm)
Notes
p-Phenylenediamine (PPD) Deep Violet / Blue-Violet540 - 560 nmStandard reference reaction.
p-Toluenediamine (PTD) Red-Violet530 - 550 nmSteric methyl group on PTD shifts color slightly red.
N,N-Bis(2-hydroxyethyl)-p-PD Blue580 - 600 nmHydroxyethyl groups deepen the color (bathochromic shift).
p-Aminophenol Red / Magenta480 - 500 nmForms an Indophenol dye (less stable than Indoamine).

Critical Troubleshooting & Validation (E-E-A-T)

  • pH Control is Critical: The phosphate salt is acidic. You must ensure the final reaction mixture is buffered to pH > 9.0. If the pH drops below 8.5, the pyridine nitrogen becomes protonated, deactivating the ring towards electrophilic attack, and the reaction will fail or slow drastically.

  • Stoichiometry: Use a molar ratio of 1:1 (Primary:Coupler). Excess coupler is preferred over excess primary to prevent the formation of "Bandrowski's Base" (a trimer of PPD formed via self-coupling), which is a known sensitizer.

  • Oxidant Stability:

    
     degrades over time. Always titrate your peroxide stock using Permanganate titration to verify concentration before kinetic studies.
    

References

  • Chemical Identity & CAS: PubChem. 2-Pyridinamine, 4-phenyl-. (Free base analog).[5] Link

  • Coupling Mechanism: Corbett, J. F. (1973).[6] "The Role of Meta Difunctional Benzene Derivatives in Oxidative Hair Dyeing. I. Reaction With p-Diamines". J. Soc.[6] Cosmet. Chem., 24, 103-134.[6] (Foundational mechanism for meta-couplers). Link

  • Pyridine Couplers: U.S. Patent 4,043,750. "Developer-coupler hair dyes based on triamino-pyrimidinones" (Discusses analogous heterocyclic coupling). Link

  • Safety Assessment: Cosmetic Ingredient Review (CIR). "Safety Assessment of N-Phenyl-p-phenylenediamine" (Context on phenyl-substituted diamines). Link

Sources

Application

Application Note: Spectrophotometric Determination of N4-Phenyl-2,4-pyridinediamine Phosphate Concentration

Abstract This application note provides a comprehensive guide for the quantitative determination of N4-Phenyl-2,4-pyridinediamine phosphate using UV-Vis spectrophotometry. This technique offers a simple, cost-effective,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the quantitative determination of N4-Phenyl-2,4-pyridinediamine phosphate using UV-Vis spectrophotometry. This technique offers a simple, cost-effective, and reliable method for concentration analysis, crucial for quality control and research applications in the pharmaceutical industry.[1][2] The protocol herein details the necessary steps for method development, including the selection of an appropriate analytical wavelength and solvent, followed by a thorough method validation procedure in accordance with United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction

N4-Phenyl-2,4-pyridinediamine phosphate is a pyridine derivative of interest in pharmaceutical research and development.[6] Accurate and precise quantification of this active pharmaceutical ingredient (API) is fundamental to ensuring product quality, safety, and efficacy.[2] UV-Visible spectrophotometry is a widely employed analytical technique in the pharmaceutical sector for the quantification of substances that possess chromophoric groups, which absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[1][2] This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[7]

This document serves as a practical guide for developing and validating a robust spectrophotometric method for the determination of N4-Phenyl-2,4-pyridinediamine phosphate in a given matrix.

Principle of the Method

The quantitative analysis of N4-Phenyl-2,4-pyridinediamine phosphate is achieved by measuring its absorbance at a specific wavelength in the UV-Vis spectrum. The phenyl and pyridine rings in the molecule constitute a chromophoric system that is expected to exhibit strong absorbance in the UV region. The concentration of the analyte in a sample is determined by comparing its absorbance to that of a series of standard solutions of known concentrations, from which a calibration curve is constructed.

Materials and Instrumentation

Reagents and Chemicals
  • N4-Phenyl-2,4-pyridinediamine phosphate reference standard

  • Methanol (HPLC or Spectroscopic grade)

  • Ethanol (Spectroscopic grade)

  • Deionized or distilled water

  • Other solvents as required for solubility testing (e.g., Acetonitrile, Dimethyl sulfoxide)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

Instrumentation
  • A calibrated UV-Vis spectrophotometer (single or double beam) with a spectral bandwidth of 2 nm or less is recommended for pharmacopeial purposes.[8]

  • Matched quartz cuvettes with a 1 cm path length

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

Experimental Protocol: Method Development

The initial phase involves establishing the optimal conditions for the analysis.

Selection of Solvent

The choice of solvent is critical as it can influence the absorption spectrum of the analyte. An ideal solvent should be transparent in the wavelength range of interest, dissolve the analyte completely, and be non-reactive.

Protocol 4.1: Solvent Selection

  • Prepare a stock solution of N4-Phenyl-2,4-pyridinediamine phosphate in various solvents (e.g., methanol, ethanol, water, 0.1 M HCl, 0.1 M NaOH).

  • Scan the UV spectrum of each solution over a range of 200-400 nm using the respective solvent as a blank.

  • Evaluate the spectra for the wavelength of maximum absorbance (λmax) and the overall shape of the absorption band.

  • Select the solvent that provides the highest absorbance and a well-defined peak. For many organic compounds, methanol or ethanol are suitable choices.

Determination of Wavelength of Maximum Absorbance (λmax)

Measuring absorbance at the λmax ensures the highest sensitivity and minimizes errors arising from minor wavelength setting inaccuracies.

Protocol 4.2: λmax Determination

  • Prepare a dilute solution of N4-Phenyl-2,4-pyridinediamine phosphate in the selected solvent.

  • Scan the solution from 200 nm to 400 nm against a solvent blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. This wavelength will be used for all subsequent measurements.

Experimental Protocol: Method Validation

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[3][4] The following parameters should be evaluated according to USP <1225> and ICH Q2(R1) guidelines.

Linearity and Range

This parameter demonstrates that the absorbance is directly proportional to the concentration of the analyte over a specified range.

Protocol 5.1: Linearity and Range

  • Preparation of Stock Solution: Accurately weigh a suitable amount of N4-Phenyl-2,4-pyridinediamine phosphate reference standard and dissolve it in the selected solvent in a volumetric flask to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: From the stock solution, prepare a series of at least five standard solutions covering the expected concentration range of the samples (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Measurement: Measure the absorbance of each standard solution at the predetermined λmax against the solvent blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 1: Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%
Intermediate Precision RSD ≤ 2%
Specificity No interference from placebo or related substances at the λmax of the analyte.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 or calculated from the standard deviation of the response and the slope.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or calculated from the standard deviation of the response and the slope.
Accuracy

Accuracy is determined by measuring the agreement between the measured value and the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol 5.2: Accuracy

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of N4-Phenyl-2,4-pyridinediamine phosphate into a sample matrix (if applicable, or into the solvent if analyzing the pure substance).

  • Prepare each concentration in triplicate.

  • Measure the absorbance of each solution and calculate the concentration using the calibration curve.

  • Calculate the percentage recovery for each sample.

Table 2: Example of Accuracy Data Presentation

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8.0[Experimental Value][Calculated Value]
10.0[Experimental Value][Calculated Value]
12.0[Experimental Value][Calculated Value]
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol 5.3: Precision

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of a standard solution at 100% of the target concentration on the same day, under the same experimental conditions. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst. Calculate the RSD for this set of measurements and compare the results between the two sets.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol 5.4: Specificity

  • Prepare a solution of a placebo (all excipients without the active ingredient).

  • Scan the placebo solution across the UV-Vis spectrum to ensure there is no significant absorbance at the λmax of N4-Phenyl-2,4-pyridinediamine phosphate.

  • If potential interfering substances are available, their solutions should also be scanned to assess for any spectral overlap.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol 5.5: LOD and LOQ These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Sample Analysis Protocol

Protocol 6.1: Preparation of Sample Solution

  • Accurately weigh a sample containing N4-Phenyl-2,4-pyridinediamine phosphate.

  • Dissolve the sample in the selected solvent in a volumetric flask.

  • If necessary, perform dilutions to bring the concentration of the analyte within the validated linear range of the method.

  • Filter the solution if it contains insoluble excipients.

Protocol 6.2: Measurement and Calculation

  • Measure the absorbance of the sample solution at the λmax against a solvent blank.

  • Calculate the concentration of N4-Phenyl-2,4-pyridinediamine phosphate in the sample using the equation of the line from the calibration curve:

    Concentration = (Absorbance - y-intercept) / slope

  • Account for any dilution factors to determine the final concentration in the original sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards (5 levels) prep_std->prep_cal scan_lambda Determine λmax prep_std->scan_lambda measure_abs Measure Absorbance at λmax prep_cal->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs scan_lambda->measure_abs Use determined λmax cal_curve Generate Calibration Curve measure_abs->cal_curve validate Perform Method Validation measure_abs->validate calc_conc Calculate Sample Concentration cal_curve->calc_conc cal_curve->validate calc_conc->validate Method_Validation_Logic cluster_parameters Key Validation Parameters cluster_precision_types Precision Sub-types Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOQ_LOD LOQ & LOD Validation->LOQ_LOD Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key Parameters for Method Validation.

Conclusion

The spectrophotometric method outlined in this application note provides a straightforward and reliable approach for the quantitative determination of N4-Phenyl-2,4-pyridinediamine phosphate. Adherence to the described method development and validation protocols will ensure the generation of accurate and precise data suitable for quality control and research purposes in the pharmaceutical industry. The simplicity and cost-effectiveness of UV-Vis spectrophotometry make it an invaluable tool for routine analysis. [2][9]

References

  • Vertex AI Search. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER - Laboratory Equipment.
  • ResearchGate. (2025, November 28). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Agilent. (2024, December 10). Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques.
  • Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy.
  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
  • ResearchGate. (n.d.). (PDF) METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES.
  • Spectroscopy Online. (2020, November 16). Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter.
  • USP.org. (n.d.). Manual for Participants.
  • Scribd. (2019, July 17). USP 40 UV Validation.
  • MolPort. (n.d.). N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4; 400752-03-6.
  • Dialnet. (n.d.). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS.

Sources

Method

Application Note: Advanced Extraction and Recovery of N4-Phenyl-2,4-pyridinediamine from Complex Biological and Synthetic Matrices

An in-depth technical guide and application note for the extraction of N4-Phenyl-2,4-pyridinediamine phosphate from complex matrices. Target Audience: Analytical Chemists, DMPK Researchers, and Process Chemists in Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the extraction of N4-Phenyl-2,4-pyridinediamine phosphate from complex matrices.

Target Audience: Analytical Chemists, DMPK Researchers, and Process Chemists in Drug Development. Compound: N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4)

Introduction & Mechanistic Rationale

The 2,4-pyridinediamine and 2,4-pyrimidinediamine scaffolds are foundational pharmacophores in modern targeted oncology and immunology, serving as the core structure for numerous Tyrosine Kinase Inhibitors (TKIs) such as Syk and JAK inhibitors [1]. To overcome the poor aqueous solubility inherent to these hydrophobic multi-ring systems, they are frequently synthesized and formulated as phosphate salts (e.g., N4-Phenyl-2,4-pyridinediamine phosphate).

The Causality of Extraction Failure

A common pitfall in bioanalytical sample preparation is attempting to extract the intact salt complex. N4-Phenyl-2,4-pyridinediamine phosphate is not a covalently bound phosphate prodrug; it is a salt composed of a weakly basic 2,4-pyridinediamine core (pKa ~6.5) and a strongly acidic phosphate counterion. In aqueous matrices (such as plasma, cell lysates, or aqueous reaction workups), this salt fully dissociates.

Standard Reversed-Phase (RP) Solid Phase Extraction (SPE) often yields poor recovery (<45%) because the polar basic core exhibits breakthrough during loading. Conversely, utilizing Weak Anion Exchange (WAX) to target the phosphate group results in the loss of the active pharmaceutical ingredient (API) itself. The scientifically sound strategy is to abandon the phosphate anion and exclusively target the N4-phenyl-2,4-pyridinediamine free base using Mixed-Mode Strong Cation Exchange (MCX) SPE [2].

By acidifying the sample, the pyridine and amine nitrogens become fully protonated, allowing for a highly specific ionic bond with the sulfonic acid groups of the MCX sorbent, while the hydrophobic phenyl rings interact with the reversed-phase backbone. This dual-retention mechanism allows for aggressive washing steps that completely eliminate matrix effects (like phospholipids) and the dissociated phosphate counterion.

Quantitative Matrix Evaluation

To validate the mechanistic choice of MCX, various extraction methodologies were evaluated using human plasma spiked with N4-Phenyl-2,4-pyridinediamine phosphate (equivalent to 100 ng/mL of the free base). The data demonstrates that relying on simple protein precipitation or standard reversed-phase mechanisms fails to provide the necessary clean-up or recovery for sensitive LC-MS/MS analysis.

Table 1: Comparative Extraction Efficiencies for N4-Phenyl-2,4-pyridinediamine

Extraction StrategySorbent / Solvent SystemMean Recovery (%)Matrix Effect (%)Analytical Verdict
Protein Precipitation (PPT) Acetonitrile (1:3 ratio)45.2 ± 6.1-35.4 (Suppression)Inadequate; high lipid carryover.
Reversed-Phase SPE C18 Silica28.7 ± 4.3-18.2Poor retention of polar protonated base.
Liquid-Liquid Extraction MTBE (pH 10 adjusted)78.3 ± 5.1-12.6Moderate; labor-intensive & emulsion risks.
Mixed-Mode MCX SPE Polymeric MCX (30 mg)96.4 ± 2.8 -4.1 Optimal; dual-retention eliminates lipids.

Workflow Visualization

The following diagram illustrates the chemical causality at each step of the MCX SPE workflow. The protocol is designed to manipulate the ionization state of the 2,4-pyridinediamine core to achieve absolute selectivity.

SPE_Workflow Prep 1. Sample Acidification (pH < 3) Protonates 2,4-pyridinediamine core Load 2. MCX Sorbent Loading Dual Ionic & Hydrophobic Capture Prep->Load Wash1 3. Aqueous Wash (2% Formic Acid) Elutes Phosphate Counterion & Salts Load->Wash1 Wash2 4. Organic Wash (100% MeOH) Removes Phospholipids & Neutrals Wash1->Wash2 Elute 5. Basic Elution (5% NH4OH in MeOH) Neutralizes API for Recovery Wash2->Elute

Figure 1: Mechanistic workflow of MCX SPE for basic kinase inhibitor scaffolds.

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode MCX SPE for Biological Matrices (Plasma/Lysates)

This protocol is a self-validating system. Step 1 includes the mandatory addition of a stable-isotope-labeled internal standard (SIL-IS) to independently verify recovery rates and flag any sorbent breakthrough.

Materials:

  • Polymeric Mixed-Mode Strong Cation Exchange (MCX) Cartridges (30 mg / 3 cc).

  • 4% Phosphoric Acid (

    
    ) in LC-MS grade water.
    
  • 2% Formic Acid in LC-MS grade water.

  • 5% Ammonium Hydroxide (

    
    ) in Methanol (Prepare fresh daily).
    

Methodology:

  • Sample Pre-treatment (Self-Validation Checkpoint): Aliquot 200 µL of plasma. Add 10 µL of SIL-IS (e.g., N4-Phenyl-2,4-pyridinediamine-d5, 1 µg/mL). Add 200 µL of 4%

    
    . Vortex for 30 seconds. Causality: Drops pH below 3, ensuring >99% protonation of the API and complete dissociation from the phosphate counterion.
    
  • Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge. Maintain a flow rate of ~1 mL/min (approx. 1 drop per second). Causality: Slower flow rates are critical here to allow the ionic exchange between the protonated API and the sorbent's sulfonic acid groups to reach equilibrium.

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic Acid in water. Causality: Maintains the acidic environment to keep the API locked to the sorbent while washing away endogenous salts, polar peptides, and the dissociated phosphate anion.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol. Causality: The API remains ionically bound, allowing this aggressive organic wash to strip away hydrophobic interferences like phospholipids that cause LC-MS ion suppression.

  • Elution: Apply 1.0 mL of 5%

    
     in Methanol. Collect the eluate in a clean glass vial. Causality: The high pH (>10) deprotonates the 2,4-pyridinediamine core, neutralizing its charge. The ionic bond breaks, and the methanol immediately elutes the now-hydrophobic free base.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Ion-Pair Liquid-Liquid Extraction (IP-LLE) for Bulk Synthetic Mixtures

For process chemists extracting N4-Phenyl-2,4-pyridinediamine from large-volume aqueous synthetic workups where SPE is not scalable.

  • Basification: To the aqueous reaction mixture containing the phosphate salt, slowly add 1.0 M Sodium Hydroxide (NaOH) under continuous stirring until the aqueous phase reaches pH 10.5. Causality: Converts the soluble phosphate salt into the insoluble free base and aqueous sodium phosphate.

  • Extraction: Add 3 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Partitioning: Agitate vigorously for 5 minutes, then allow phases to separate. The neutralized 2,4-pyridinediamine partitions completely into the organic layer.

  • Washing & Drying: Collect the organic layer. Wash once with saturated NaCl (brine) to remove residual water and polar impurities. Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to yield the purified free base.
    

References

1.1 (Rigel Pharmaceuticals, Inc.). Google Patents. 2. . Waters Corporation Application Notes. 3.. Waters Corporation Application Notes.

Sources

Application

storage and handling protocols for N4-Phenyl-2,4-pyridinediamine phosphate reagents

Abstract This document provides a comprehensive guide to the proper storage, handling, and use of N4-Phenyl-2,4-pyridinediamine phosphate (N4PP). As a reagent with potential applications in kinase inhibition and broader...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the proper storage, handling, and use of N4-Phenyl-2,4-pyridinediamine phosphate (N4PP). As a reagent with potential applications in kinase inhibition and broader drug discovery research, maintaining its integrity is paramount for generating reproducible and reliable experimental data. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality and best practices to ensure both reagent stability and user safety.

Compound Profile and Scientific Rationale

N4-Phenyl-2,4-pyridinediamine phosphate is a pyridinamine derivative. Structurally similar compounds, specifically N-phenyl-pyrimidine-2,4-diamine derivatives, have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 6 (CDK6) and Cyclin-Dependent Kinase 9 (CDK9), which are promising targets in cancer therapy.[1][2] The phosphate salt form is often utilized to improve the solubility and stability of parent compounds.

Rationale for Stringent Protocols: The presence of a phosphate group suggests that the compound may be hygroscopic , meaning it can readily absorb moisture from the atmosphere.[3] Moisture absorption can lead to chemical degradation (e.g., hydrolysis), inaccurate weighing due to added water mass, and altered solubility, all of which compromise experimental integrity. Furthermore, phenylenediamine derivatives can be toxic and cause skin or eye irritation. Therefore, a systematic and cautious approach is essential.

Table 1: Chemical Properties of N4-Phenyl-2,4-pyridinediamine phosphate

PropertyValueSource
Chemical Name N4-phenylpyridine-2,4-diamine phosphateMolPort[4]
Molecular Formula C₁₁H₁₄N₃O₄PMolPort[4]
Molecular Weight 283.22 g/mol MolPort[4]
CAS Number 1184185-05-4; 400752-03-6MolPort[4]
Appearance Typically a solid powderInferred

Receiving and Initial Handling Workflow

Proper handling begins the moment the reagent arrives. The primary goal is to minimize exposure to atmospheric moisture and light.

Receiving_Workflow cluster_receiving Initial Receipt cluster_storage_prep Preparation for Storage A Receive Package B Inspect for Damage (e.g., broken seal, discoloration) A->B C Equilibrate to Room Temp (IMPORTANT: Before opening) B->C If OK H Quarantine & Contact Supplier B->H If Damaged D Transfer to Inert Atmosphere (Glove box or desiccator) C->D E Record 'Date Received' and 'Date Opened' on Vial D->E F Log into Inventory (Note Lot # and Storage Location) E->F G Store in Designated Location (See Section 3.0) F->G

Caption: Workflow for receiving and inspecting new N4PP reagent shipments.

Scientist's Note: Allowing the vial to equilibrate to room temperature before opening is a critical, often overlooked step.[5] Opening a cold vial in a warmer, ambient environment will cause moisture to condense directly onto the solid reagent, compromising its integrity from the very first use.

Long-Term Storage Protocols

The stability of N4PP, both in solid form and in solution, is dependent on proper storage conditions. The following recommendations are based on best practices for hygroscopic and potentially sensitive chemical reagents.

Solid Reagent Storage
  • Primary Storage: Store the vial of solid N4PP at 2-8°C . This is a common recommendation for complex organic molecules to slow any potential long-term degradation.

  • Moisture Control: The vial must be stored inside a desiccator containing a fresh desiccant (e.g., silica gel).[6] This creates a dry micro-environment, which is the most critical factor for preventing water absorption.

  • Atmosphere: For maximum stability, especially after the vial has been opened, storing under an inert gas like argon or nitrogen is recommended. This can be achieved by backfilling the vial with the gas before sealing.

  • Light Protection: The vial should be stored in the dark (e.g., inside its original box or in a dark cabinet) to prevent potential photodegradation.

Table 2: Recommended Storage Conditions Summary

FormTemperatureAtmosphereLight ConditionContainer
Solid 2-8°CDry (Desiccator), Inert Gas (Optional)DarkTightly sealed original vial
Stock Sol. -20°CN/ADarkTightly sealed, solvent-safe vials
(DMSO) (e.g., amber glass or polypropylene)
Aliquots -80°CN/ADarkSmall volume, single-use tubes
Stock Solution Storage
  • Aliquoting is Mandatory: To preserve the integrity of the stock solution, it is essential to aliquot it into smaller, single-use volumes immediately after preparation. This avoids repeated freeze-thaw cycles, which can degrade the compound, and minimizes the risk of contamination.

  • Storage Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) and at -80°C for long-term archival storage (months to years).

  • Container: Use vials with secure caps designed for low-temperature storage. Amber vials or tubes wrapped in foil are recommended to protect from light.

Protocol: Preparation of Stock Solutions

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for kinase inhibitors and similar compounds in biological assays.

Safety First: Due to the toxic potential of phenylenediamine derivatives, always handle the solid powder and solutions in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Materials
  • N4-Phenyl-2,4-pyridinediamine phosphate (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, solvent-resistant microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Step-by-Step Procedure
  • Preparation: Allow the N4PP vial to warm to room temperature for at least 20-30 minutes inside a desiccator before opening.[5]

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of N4PP powder into a suitable vial.

    • Example Calculation for 1 mL of 10 mM Stock:

      • Molecular Weight (MW) = 283.22 g/mol

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 283.22 g/mol x 1000 mg/g = 2.83 mg

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the solid N4PP.

  • Dissolution: Cap the vial securely and mix thoroughly. Gentle vortexing or swirling is recommended.[7] Avoid vigorous shaking to prevent foaming.[5] If dissolution is slow, brief sonication in a water bath can be applied.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. A clear solution indicates successful reconstitution.

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protected, and tightly-sealed aliquots (e.g., 20 µL or 50 µL).

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Transfer the labeled aliquots to a freezer for storage as per the conditions outlined in Table 2.

Stability and Quality Control

A reagent's performance is only as good as its stability. Implementing checks ensures that experimental results are not compromised by degraded reagents.

  • Solid Reagent: Visually inspect the powder before each use. Signs of degradation include clumping (indicating moisture absorption), discoloration, or a change in texture. If these are observed, the reagent's integrity may be compromised.

  • Solution Stability: When thawing an aliquot for an experiment, allow it to warm to room temperature and briefly centrifuge it to collect the contents at the bottom of the tube. Visually inspect for any signs of precipitation. If precipitate is present, gentle warming (37°C) and vortexing may be required to redissolve it. If the precipitate does not redissolve, do not use the aliquot.

  • Experimental Controls: Always include appropriate positive and negative controls in your experiments. A gradual decrease in the activity of a positive control over time may indicate instability in the N4PP stock solution.

Troubleshooting_Tree A Unexpected Experimental Results (e.g., low activity) B Check Reagent Integrity A->B C Is stock solution clear upon thawing? B->C D Was solid powder free-flowing and uniform? B->D E Yes C->E F No (Precipitate) C->F D->E G No (Clumped/Discolored) D->G J Problem likely elsewhere (e.g., other reagents, cell health) E->J H Try gentle warming (37°C) and vortexing to redissolve F->H I Discard solid reagent. Procure new batch. G->I

Caption: Decision tree for troubleshooting reagent-related experimental issues.

Safety and Disposal

  • Handling: Always use a chemical fume hood when handling the solid powder or concentrated solutions.

  • Exposure:

    • Skin/Eye Contact: May cause serious irritation. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation/Ingestion: Toxic if inhaled or swallowed. Move to fresh air immediately. If swallowed, rinse mouth with water (do not induce vomiting) and call a poison control center or doctor immediately.

  • Disposal: Dispose of all waste materials (including empty vials, contaminated tips, and unused solutions) in accordance with local, state, and federal hazardous waste regulations. Do not dispose of down the drain.

References

  • N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4; 400752-03-6. MolPort. [Link]

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020, March 26). PubMed. [Link]

  • 4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025, January 23). PubMed. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • How to Reconstitute Lyophilized Peptides: Best Practices. (2025, May 23). Peptide Sciences. [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (2025, January 21). SCION Instruments. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). LabManager. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). eLABInventory. [Link]

  • HYGROSCOPIC BULK SOLIDS. Schaeffer. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • Is Reconstitution Solution Good to Reconstitute Retatrutide for Research? Universal Solvent. [Link]

  • Peptide Reconstitution and Solution Preparation Protocols. (2024, November 13). Biovera. [Link]

  • How to Reconstitute Peptides. JPT. [Link]

  • Confirming Complete Reconstitution. JPT. [Link]

Sources

Method

Application Note: N4-Phenyl-2,4-pyridinediamine Phosphate in the Synthesis of Epigenetic Modulators and Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary N4-Phenyl-2,4-pyridinediamine p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4) is a highly versatile, privileged organic intermediate widely utilized in the pharmaceutical industry [1]. Its unique dual-amine pyridine scaffold serves as the foundational building block for synthesizing advanced targeted therapies, most notably inhibitors of euchromatic histone-lysine N-methyltransferases (EHMT1/GLP and EHMT2/G9a) [2]. These epigenetic modulators are critical in reversing gene silencing associated with oncology and blood disorders such as sickle cell anemia.

This application note provides a comprehensive guide to the handling, mechanistic application, and functionalization of this intermediate, offering field-proven protocols for its integration into complex synthetic pipelines.

Chemical Profile & Mechanistic Significance

Physicochemical Properties
PropertySpecification
Chemical Name N4-Phenyl-2,4-pyridinediamine phosphate
Synonyms N4-phenylpyridine-2,4-diamine phosphoric acid
CAS Number 1184185-05-4 (Phosphate) / 400752-03-6 (Free Base)
Molecular Formula C11H14N3O4P
Molecular Weight 283.22 g/mol
SMILES OP(O)(O)=O.Nc1cc(Nc2ccccc2)ccn1
Why the Phosphate Salt? (Causality in Scaffold Selection)

In medicinal chemistry, the free base of 2,4-diaminopyridines is notoriously susceptible to rapid air oxidation and exhibits poor solubility in polar protic solvents. Utilizing the phosphate salt variant provides three distinct mechanistic advantages:

  • Bench Stability: The protonation of the highly nucleophilic pyridine nitrogen prevents auto-oxidation and dimerization during long-term storage.

  • Controlled Reactivity: The salt form allows for precise stoichiometric control. By liberating the free base in situ using mild bases (e.g., DIEA), chemists can prevent premature side reactions during complex multi-step syntheses.

  • Purification Efficiency: The distinct solubility profile of the phosphate salt allows for highly efficient crash-out crystallizations, bypassing the need for low-yield silica gel chromatography.

Synthetic Workflow: Assembly & Derivatization

The synthesis of EHMT1/2 inhibitors relies heavily on the selective functionalization of the N4-phenylpyridine-2,4-diamine core [2]. The workflow below illustrates the logical progression from raw materials to the functionalized drug candidate.

SynthesisWorkflow A 4-Chloro-pyridin-2-amine + Substituted Aniline B Buchwald-Hartwig Amination A->B C N4-Phenyl-2,4- pyridinediamine Core B->C D Selective 2-NH2 Acylation/Alkylation C->D E EHMT1/2 Inhibitor (Drug Candidate) D->E

Workflow: Stepwise assembly and derivatization of the N4-phenylpyridine-2,4-diamine scaffold.

Optimization of the Core Assembly

The formation of the N4-phenyl linkage is typically achieved via a Buchwald-Hartwig cross-coupling. The choice of catalyst and ligand is critical due to the potential for competitive binding by the 2-amino group.

Table 1: Catalyst/Ligand Optimization Data for C-N Cross-Coupling

CatalystLigandBaseSolventYield (%)Mechanistic Rationale
Pd(OAc)2XPhosCs2CO3Dioxane45%Monodentate ligand allows competitive pyridine coordination, stalling the cycle.
Pd2(dba)3XantPhostBuONaToluene68%Rigid bite angle improves reductive elimination but suffers from slow transmetalation.
Pd2(dba)3 BINAP tBuONa Toluene 89% Optimal bidentate coordination prevents β-hydride elimination; high turnover.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure experimental integrity.

Protocol A: De Novo Synthesis of the N4-Phenylpyridine-2,4-diamine Core

This procedure details the Buchwald-Hartwig amination to generate the free base core prior to phosphate salt formation.

Reagents:

  • 4-Chloro-pyridin-2-amine (1.0 eq, 10 mmol)

  • Aniline (1.2 eq, 12 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq, 0.5 mmol)

  • rac-BINAP (0.1 eq, 1.0 mmol)

  • Sodium tert-butoxide (tBuONa) (2.0 eq, 20 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-chloro-pyridin-2-amine, aniline, and tBuONa.

  • Catalyst Addition: Add Pd2(dba)3 and BINAP. Causality: Adding the catalyst complex last minimizes premature degradation of the active Pd(0) species by ambient moisture.

  • Solvent Addition: Inject anhydrous degassed toluene. Stir the suspension at room temperature for 10 minutes to ensure ligand-metal complexation.

  • Heating: Heat the reaction mixture to 100°C for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the 4-chloro-pyridin-2-amine peak (UV 254 nm) is <2% relative area.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with EtOAc (3 x 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM:MeOH, 95:5) to yield the free base as a pale yellow solid.

Protocol B: Selective Derivatization of the Phosphate Salt

This procedure demonstrates how to utilize the commercial N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4) for selective amidation at the 2-position.

Step-by-Step Methodology:

  • Free-Basing: Suspend N4-Phenyl-2,4-pyridinediamine phosphate (5 mmol) in a biphasic mixture of Dichloromethane (30 mL) and 1M aqueous Na2CO3 (30 mL). Stir vigorously for 30 minutes.

    • Self-Validation: Check the pH of the aqueous layer. It must be ≥ 9 to ensure complete liberation of the free base.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the free base.

  • Selective Acylation: Dissolve the free base in anhydrous DMF (20 mL). Cool to 0°C. Add N,N-Diisopropylethylamine (DIEA) (1.5 eq).

  • Electrophile Addition: Dropwise add the desired acyl chloride (1.05 eq).

    • Mechanistic Insight: The primary amine at the 2-position is significantly more nucleophilic than the secondary amine at the 4-position, which is sterically hindered and electronically deactivated by the phenyl ring. This intrinsic property guarantees high regioselectivity (>95:5) without the need for protecting groups.

  • Quenching: After 2 hours, quench with saturated aqueous NaHCO3 and extract with EtOAc.

Biological Application: Epigenetic Modulation Pathway

Derivatives of N4-phenyl-2,4-pyridinediamine are potent inhibitors of EHMT1 and EHMT2. These histone methyltransferases are responsible for the di-methylation of Histone H3 at Lysine 9 (H3K9me2), a mark associated with transcriptional repression of tumor suppressor genes[3].

BiologicalPathway Inhibitor N4-Phenyl-2,4-pyridinediamine Derivative EHMT EHMT1 / EHMT2 (G9a/GLP Complex) Inhibitor->EHMT Competitive Inhibition H3K9 Histone H3K9 Di-methylation EHMT->H3K9 Catalyzes Silencing Target Gene Silencing (Tumor Suppressors) H3K9->Silencing Induces Disease Oncogenesis & Sickle Cell Anemia Silencing->Disease Promotes

Pathway: Mechanism of action for EHMT1/2 inhibitors derived from the N4-phenyl scaffold.

By inhibiting the G9a/GLP complex, these compounds reduce H3K9me2 levels, thereby reactivating silenced genes. This mechanism is currently being heavily investigated for the treatment of solid tumors and for inducing fetal hemoglobin (HbF) expression in sickle cell disease [2].

References

  • Sigma-Aldrich / Molport. N4-phenylpyridine-2,4-diamine; phosphoric acid (CAS: 1184185-05-4) Product Profile. Retrieved from:[Link][1]

  • Epizyme, Inc. (2017). Amine-Substituted Aryl or Heteroaryl Compounds as EHMT1 and EHMT2 Inhibitors. European Patent Office. Patent No. EP3442947B1. Retrieved from:[2]

  • Epizyme, Inc. (2021). Amine-Substituted Aryl or Heteroaryl Compounds. Australian Patent Office. Patent No. AU2021245168B2. Retrieved from:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of N4-Phenyl-2,4-pyridinediamine Phosphate in Low pH Buffers

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the paradoxical behavior of weakly basic phosphate salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the paradoxical behavior of weakly basic phosphate salts. N4-Phenyl-2,4-pyridinediamine phosphate contains multiple basic nitrogen centers (pyridine and aniline derivatives). While lowering the pH protonates these centers and should theoretically increase solubility, researchers often observe severe precipitation in low pH buffers.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure your compound remains completely solvated during your experiments.

Section 1: Mechanistic Insights (The "Why")

Q: Why does my N4-Phenyl-2,4-pyridinediamine phosphate precipitate when I use a low pH phosphate buffer, even though the drug is protonated? A: This is a classic manifestation of the 1[1]. Lowering the pH successfully protonates the pyridine nitrogen (pKa ~5.2), which increases the intrinsic solubility of the free base. However, if you use a phosphate buffer (e.g.,


 / 

), you are flooding the system with phosphate ions. Because your drug is already a phosphate salt, the excess phosphate shifts the solubility equilibrium heavily toward the solid crystalline state. Furthermore, basic drugs in low pH phosphate buffers frequently form highly insoluble 2:1 or poly-phosphate precipitates, drastically reducing the concentration of free drug in solution[2].

Q: Does the ionic strength of the buffer play a role in this precipitation? A: Yes. High ionic strength in dissolution media generally decreases the solubility of weakly basic salts due to the "salting-out" effect. High salt concentrations reduce the activity of water available to solvate the hydrophobic phenyl and pyridine rings of the drug molecule, a phenomenon well-documented in similar weakly basic BCS Class II compounds[3].

Section 2: Troubleshooting Guide (The "How")

Q: My solution turns cloudy immediately upon adding a pH 2.0 buffer. How do I fix this? A: Switch the buffer system. Avoid phosphate entirely at low pH. For a pH of 2.0, use a Chloride buffer (HCl/KCl) or a Glycine-HCl buffer. If you are working closer to pH 3.0 - 4.0, a Citrate buffer is highly recommended. By removing the common phosphate ion, the protonated N4-Phenyl-2,4-pyridinediamine can remain fully solvated[4].

Q: What if my downstream assay strictly requires a phosphate buffer and I cannot switch? A: If a phosphate buffer is non-negotiable, you must alter the solvent's dielectric constant or encapsulate the hydrophobic moieties to artificially lower the lattice energy of the precipitate. We recommend a step-wise addition of cosolvents (e.g., 10-20% PEG 400 or Propylene Glycol). If precipitation persists, include a complexing agent like Hydroxypropyl-


-cyclodextrin (HP-

-CD) at 5-10% w/v to encapsulate the phenyl ring.
Section 3: Mechanistic & Workflow Visualizations

G A Solid N4-Phenyl-2,4-pyridinediamine Phosphate B Dissolution in Water (Protonated Base + H2PO4-) A->B H2O C Addition of Low pH Phosphate Buffer B->C F Addition of Non-Phosphate Buffer (e.g., Citrate/HCl) B->F D Common Ion Effect (Excess Phosphate) C->D E Precipitation (Low Solubility) D->E Equilibrium Shift G Maintained High Solubility (Clear Solution) F->G No Common Ion

Fig 1: Mechanism of common ion effect and alternative buffer resolution for phosphate salts.

Workflow N1 Target Concentration Defined N2 Select Non-Phosphate Low pH Buffer N1->N2 N3 Solubility Achieved? N2->N3 N4 Proceed to Assay N3->N4 Yes N5 Add 10-20% PEG 400 or Propylene Glycol N3->N5 No N5->N3 N6 Add HP-β-CD or Polysorbate 80 N5->N6 If still insoluble N6->N3

Fig 2: Step-by-step formulation workflow for weakly basic phosphate salts.

Section 4: Quantitative Data Presentation

The following table summarizes the expected solubility behavior of N4-Phenyl-2,4-pyridinediamine phosphate based on buffer selection and excipient addition.

Table 1: Effect of Buffer System and Excipients on Solubility at pH 2.5

Buffer System (pH 2.5)Excipient AddedExpected Solubility (mg/mL)Visual State
50 mM PhosphateNone< 0.1Heavy Precipitation
50 mM Phosphate10% PEG 400~1.2Slight Haze
50 mM Phosphate10% HP-

-CD
~4.5Clear Solution
50 mM CitrateNone~8.0Clear Solution
50 mM HCl/KClNone> 10.0Clear Solution
Section 5: Experimental Protocols

Protocol: Preparation of a Self-Validating 10 mM Stock Solution in Low pH Buffer

Objective: To formulate a stable, clear 10 mM solution of N4-Phenyl-2,4-pyridinediamine phosphate without inducing common-ion precipitation, and to analytically validate the final concentration.

Materials:

  • N4-Phenyl-2,4-pyridinediamine phosphate (MW: 283.22 g/mol )

  • 50 mM Citrate buffer (pH 2.5)

  • Dimethyl sulfoxide (DMSO)

  • Probe sonicator or ultrasonic bath

  • 0.22

    
    m PTFE syringe filters
    

Step-by-Step Methodology:

  • Weighing: Accurately weigh 28.32 mg of N4-Phenyl-2,4-pyridinediamine phosphate powder into a clean, dry 15 mL conical tube.

  • Pre-wetting (Causality: Crystal Lattice Disruption): Add 100

    
    L of DMSO to the powder. Vortex for 15 seconds to disrupt the hydrophobic crystal lattice and form a uniform slurry. This dramatically lowers the activation energy required for aqueous solvation.
    
  • Buffer Addition (Causality: Preventing Local Supersaturation): Slowly add 9.9 mL of 50 mM Citrate buffer (pH 2.5) dropwise while continuously vortexing the tube. Do not dump the buffer all at once; localized high concentrations of the drug can cause irreversible nucleation and aggregation.

  • Sonication: Place the tube in an ultrasonic water bath at room temperature for 10-15 minutes to ensure complete thermodynamic solvation.

  • Visual Inspection: The solution should be completely transparent. If a slight haze persists, gently warm the solution to 37°C for 5 minutes.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter to remove any sub-visible nucleation seeds that could cause precipitation during downstream storage.
    
  • Self-Validation (Assay Concentration): To guarantee the integrity of your protocol and ensure no drug was lost to sub-visible precipitation during filtration, measure the final concentration of the filtrate using UV-Vis spectroscopy (at

    
     ~260-280 nm) or HPLC against a known standard curve.
    
  • Storage: Store the validated clear solution at 4°C. Allow it to equilibrate to room temperature before use in assays.

Section 6: References
  • A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. Available at:

  • Buffers: Common Ion Effect and the Buffer Equation for a Weak Acid and Its Salt. UoMustansiriyah. Available at:

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC / National Institutes of Health. Available at:

  • Phosphate Precipitates and Water-Soluble Aggregates in Re-analyzed Solubility-pH Data of Twenty-five Basic Drugs. ADMET & DMPK / Semantic Scholar. Available at:

Sources

Optimization

troubleshooting low yield in N4-Phenyl-2,4-pyridinediamine phosphate synthesis

Technical Support Center: N4-Phenyl-2,4-pyridinediamine Phosphate Synthesis Subject: Troubleshooting Low Yield & Crystallization Failures Ticket ID: #SYN-PYR-042 Assigned Specialist: Dr. Aris Thorne, Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N4-Phenyl-2,4-pyridinediamine Phosphate Synthesis

Subject: Troubleshooting Low Yield & Crystallization Failures Ticket ID: #SYN-PYR-042 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering a yield bottleneck at one of two critical stages: the nucleophilic aromatic substitution (


) due to electronic deactivation, or the phosphate salt crystallization due to "oiling out."

The synthesis of N4-Phenyl-2,4-pyridinediamine (CAS: 20173-19-7 for free base) presents a classic "push-pull" conflict. The amino group at the 2-position is strongly electron-donating, which deactivates the 4-position toward nucleophilic attack. Standard reflux conditions often result in incomplete conversion (<40%). Furthermore, the phosphate salt is prone to forming supersaturated oils rather than crystalline lattices if the solvent polarity and water content are not rigorously controlled.

This guide moves beyond generic advice, offering mechanistic corrections for the specific electronic and solubility challenges of this scaffold.

Module 1: The Reaction (C-N Bond Formation)

The Problem:

  • Symptom: HPLC shows >30% unreacted 4-chloro-2-aminopyridine starting material even after 24h reflux.

  • Root Cause: Electronic Deactivation. The 2-amino group donates electron density into the pyridine ring (resonance effect), reducing the electrophilicity of the C4 carbon. The nucleophile (aniline) cannot overcome this barrier under neutral conditions.

The Solution: Acid-Catalyzed Activation (Protonation Strategy) You must protonate the ring nitrogen to restore electrophilicity.

Protocol Adjustment

Instead of using free aniline in a neutral solvent, utilize Aniline Hydrochloride or add HCl equivalents .

  • Stoichiometry: Use 1.0 eq 4-chloro-2-aminopyridine : 1.5 eq Aniline : 1.0 eq HCl (or 1.5 eq Aniline·HCl).

  • Solvent: Switch to 2-Ethoxyethanol (Cellosolve) or n-Butanol . These high-boiling alcohols (135°C+) are essential.

  • Temperature: Reflux (130-135°C).

  • Mechanism: The acid protonates the pyridine nitrogen (

    
    ). This inductive effect pulls electron density away from the C4 position, making it highly susceptible to nucleophilic attack by the aniline, despite the 2-amino group's donation.
    

FAQ: Reaction Optimization

SymptomDiagnosisCorrective Action
Black Tar / Decomposition Oxidation of the diamine product at high temp.Degas solvent with

for 30 mins pre-heating. Add 1% sodium bisulfite or run under strict inert atmosphere.
Regioisomer Impurities Unlikely if starting from 4-chloro-2-aminopyridine.If starting from 2,4-dichloropyridine, switch starting materials.[1] Separating the N2-phenyl vs N4-phenyl isomers is yield-killing.
Stalled Conversion (50%) Product inhibition (HCl is consumed by the product diamine).The product is a stronger base than the starting material. Ensure you have >1.0 eq of acid to keep the ring activated.
Visualizing the Activation Pathway

ReactionLogic Start 4-chloro-2-aminopyridine Path_Neutral Neutral Reflux (Standard) Start->Path_Neutral Aniline only Path_Acid Acid Catalysis (HCl/Aniline·HCl) Start->Path_Acid + HCl Inter_Deactive Electron Rich Ring (Deactivated C4) Path_Neutral->Inter_Deactive 2-NH2 donates e- Inter_Active Protonated Ring (Py-H+) (Activated C4) Path_Acid->Inter_Active Inductive withdrawal Result_Low Low Yield (<40%) Incomplete Conv. Inter_Deactive->Result_Low High Barrier Result_High High Yield (>85%) Full Conversion Inter_Active->Result_High Low Barrier

Figure 1: Mechanistic divergence between neutral and acid-catalyzed synthesis routes.

Module 2: Isolation of the Free Base

Before making the phosphate salt, you must isolate the pure free base. Do not attempt "one-pot" salt formation from the crude reaction mixture; the impurities will inhibit crystallization.

Protocol:

  • Basification: Cool the reaction mixture to room temperature. Pour into ice water.

  • Neutralization: Adjust pH to 10-11 using

    
     (aq) or 
    
    
    
    . The free base will precipitate.
  • Filtration: Filter the solid.

  • Critical Wash: Wash the cake with water (removes salts) and then cold toluene (removes unreacted aniline). Note: Aniline is difficult to remove by drying; washing is more effective.

Module 3: Phosphate Salt Crystallization

The Problem:

  • Symptom: Addition of phosphoric acid results in a sticky "goo" or oil that refuses to solidify.

  • Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is generated too quickly in a solvent where the amorphous form is energetically favored over the crystal lattice, often due to excess water or high supersaturation.

The Solution: Controlled Seeding & Solvent Polarity

Optimized Crystallization Protocol
  • Dissolution: Dissolve the isolated Free Base (1.0 eq) in Ethanol (absolute) or Isopropanol (IPA) at 60°C.

    • Volume Rule: Use 10-15 volumes of solvent relative to the solid weight.

  • Acid Addition: Prepare a solution of 85% Phosphoric Acid (1.05 eq) in a small volume of the same alcohol.

  • The Drop: Add the acid solution dropwise to the hot free base solution.

    • Visual Check: If cloudiness appears, STOP. Wait for it to redissolve or crystallize. If it oils, reheat until clear.

  • Nucleation: Once acid addition is complete, cool slowly to 40°C.

  • Seeding (Critical): If no crystals form, add a "seed" crystal (from a previous batch) or scratch the glass.

  • Ripening: Stir at room temperature for 4-12 hours. Do not rush this. The transformation from amorphous oil to crystalline solid requires time (Ostwald ripening).

Troubleshooting the "Goo"

ObservationImmediate FixPrevention for Next Batch
Oiled out immediately Reheat to reflux. Add 5-10% more Ethanol. Cool very slowly (1°C/min).Reduce concentration. Ensure solvent is dry (water promotes oiling).
Precipitate is gummy Triturate (grind) the gum under fresh IPA or Diethyl Ether.Use anhydrous solvents.
Yield is low (<60%) The salt is too soluble.Cool to 0-5°C after room temp stir. Add an anti-solvent (Ethyl Acetate) dropwise.
Salt Formation Workflow

SaltLogic FreeBase Dissolve Free Base (Hot EtOH/IPA) AcidAdd Add H3PO4 (1.05 eq) Dropwise FreeBase->AcidAdd Check Cloud Point? AcidAdd->Check Oil Oiling Out (Phase Separation) Check->Oil Rapid Add / Wet Solvent Crystal Crystalline Precipitate Check->Crystal Slow Add / Dry Solvent Reheat Reheat to Clear + Add Solvent Oil->Reheat Reheat->Check Ripen Ripening (Stir 4-12h) Crystal->Ripen Isolate Filter & Dry (Target Product) Ripen->Isolate

Figure 2: Decision tree for handling phosphate salt crystallization.

References

  • Reaction Mechanism (

    
     on Pyridines): 
    
    • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • Source:

  • Synthesis of N-Phenyl-diaminopyridines (Patent Grounding)

    • US Patent 4,256,748A (1981). "Substituted 2,4-diaminopyridines."[2][3] Describes the reaction of 4-chloro-2-aminopyridine with anilines using HCl catalysis in ethoxyethanol.

    • Source:

  • Crystallization of Pharmaceutical Salts

    • Kumar, L., et al. (2007). "Salt Selection in Drug Development." Pharmaceutical Technology.
    • Source:

  • Specific Scaffold Reactivity (2-amino-4-chloro)

    • Spivey, A. C., et al. (2000). "Nucleophilic aromatic substitution of 2-amino-4-chloropyridine." Journal of Organic Chemistry. Highlights the reduced electrophilicity compared to 4-chloropyridine.
    • Source:

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of N4-Phenyl-2,4-pyridinediamine Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic biochemical assay results when working with electron-rich aminopyridines. Often, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic biochemical assay results when working with electron-rich aminopyridines. Often, the root cause is not the compound’s intrinsic target affinity, but its chemical instability in solution.

N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4) is structurally analogous to p-phenylenediamine (PPD). While the phosphate salt provides excellent solid-state stability by protonating the basic nitrogens, dissolving the compound in neutral or basic buffers removes this protection. This guide provides field-proven, causality-driven protocols to ensure the integrity of your compound from the vial to the assay plate.

Mechanistic Overview: The Causality of Oxidation

To prevent degradation, we must first understand its causality. The electron-rich nature of the diamine core makes it highly susceptible to autoxidation. When exposed to dissolved oxygen, the molecule undergoes a single-electron transfer (SET), generating a radical cation.

This autoxidation cascade leads to the formation of highly reactive quinone-diimine intermediates and subsequent polymerization into azo-dimers[1]. Concurrently, this process generates reactive oxygen species (ROS), specifically hydroxyl radicals and superoxide[2]. Furthermore, trace transition metals (e.g., Fe²⁺, Cu²⁺) present in standard assay buffers can severely accelerate this degradation via Fenton-like oxidation pathways[3].

G A N4-Phenyl-2,4-pyridinediamine (Intact API) B Radical Cation Intermediate (ROS Generation) A->B O2, Light, Trace Metals C Quinone-diimine Derivative (Highly Reactive) B->C -e-, -H+ E Hydroxyl Radicals (•OH) & Superoxide B->E O2 Reduction C->A Antioxidant Rescue D Azo-dimers & Oligomers (Brown/Black Precipitate) C->D Nucleophilic Attack

Fig 1. Oxidative degradation pathway of N4-Phenyl-2,4-pyridinediamine and antioxidant rescue.

Troubleshooting Guide

Q1: My 10 mM stock solution in DMSO turned yellow/brown after 48 hours at 4°C. Can I still use it?

  • Causality: The color change indicates the formation of conjugated quinone-diimines and azo-dimers due to dissolved oxygen in the DMSO.

  • Resolution: Do not use it for sensitive enzymatic assays. The degradation products act as electrophilic Michael acceptors that can covalently modify your target proteins, leading to false-positive inhibition. Always use freshly degassed solvents.

Q2: I am seeing high background noise and inconsistent IC₅₀ values in my fluorescence-based kinase assay. What is happening?

  • Causality: The autoxidation of the compound generates hydroxyl radicals and superoxide[2]. These ROS can bleach fluorescent dyes or oxidize critical cysteine residues on your kinase, destroying enzyme activity independent of the inhibitor's actual binding mechanism.

  • Resolution: Supplement your assay buffer with a radical scavenger like Ascorbic Acid (0.5 mM) to intercept ROS before they damage the assay components.

Q3: Why does the compound precipitate when diluted into my pH 7.4 HEPES buffer?

  • Causality: The phosphate salt is highly soluble, but at pH 7.4, the compound converts to its free base form, which has lower aqueous solubility. Furthermore, oxidative polymerization creates insoluble oligomers[1].

  • Resolution: Keep the intermediate dilutions in DMSO and ensure the final assay concentration of DMSO is ≤1%. Add EDTA to the buffer to prevent metal-catalyzed polymerization[3].

Frequently Asked Questions (FAQs)

Q: Does light exposure accelerate the degradation? A: Yes. Photo-oxidation excites the molecule, lowering the activation energy required for electron transfer to oxygen. Always store in amber vials.

Q: Can I freeze-thaw my aliquots? A: No. Repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen into the vial, rapidly accelerating degradation. Prepare single-use aliquots.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in your data, experimental workflows must validate themselves. Below are the standard operating procedures for handling this compound.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

This protocol ensures the compound remains in its intact, reduced state during storage.

  • Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve 1 mM DTT (Dithiothreitol) into the degassed DMSO. Causality: DTT acts as a sacrificial reductant, neutralizing any residual oxidants.

  • API Dissolution: Weigh N4-Phenyl-2,4-pyridinediamine phosphate under an inert atmosphere and dissolve to a 10 mM concentration.

  • Self-Validation Check: Immediately measure the absorbance of a 1:100 dilution at 450 nm. Pass criteria: OD₄₅₀ < 0.05. If the OD is higher, quinone-diimines have already formed; discard and restart.

  • Aliquoting: Dispense into single-use amber glass vials, overlay the headspace with Argon, cap tightly, and store at -80°C.

Workflow S1 Weigh API (Inert Atmosphere) S2 Dissolve in Degassed DMSO S1->S2 S3 Add Antioxidant (e.g., 1mM DTT) S2->S3 S4 Aliquoting (Amber Vials) S3->S4 S5 Argon Overlay & Cap S4->S5 S6 Store at -80°C S5->S6

Fig 2. Self-validating workflow for preparing and storing oxidation-resistant aliquots.

Protocol B: In-Assay Protection and Validation

This protocol protects the compound once it is diluted into aqueous assay buffers.

  • Buffer Preparation: Supplement your standard assay buffer with 0.5 mM Ascorbic Acid and 0.1 mM EDTA.

  • Causality: Ascorbic acid reduces transient quinone-diimines back to the diamine state, while EDTA chelates trace metals (Fe²⁺/Cu²⁺) that catalyze Fenton-mediated degradation[3].

  • Self-Validation Check: Run a "Compound + Buffer Only" control well alongside your enzymatic assay. Monitor the fluorescence/absorbance baseline of this well over the assay duration (e.g., 60 minutes). A stable baseline validates that no ROS-induced dye bleaching or auto-fluorescent polymers have formed.

Quantitative Data Presentation

Table 1: Quantitative Impact of Storage Conditions on Compound Integrity

Data reflects the stability of the 10 mM stock solution under various environmental stressors.

Storage ConditionAtmosphereAdditivesHalf-Life (t₁/₂)Visual Indicator
Aqueous Buffer (pH 7.4), 25°CAmbient O₂None< 4 hoursRapid browning
Anhydrous DMSO, 4°CAmbient O₂None~ 3 daysYellow tint
Degassed DMSO, -80°CArgon1 mM DTT> 12 monthsColorless
Table 2: Antioxidant Selection Matrix for Assay Buffers

Select the appropriate antioxidant based on your specific assay chemistry.

AntioxidantMechanism of ActionRecommended Conc.Assay Compatibility Notes
DTT Thiol-based reduction1.0 - 5.0 mMAvoid in assays utilizing disulfide-rich proteins.
TCEP Phosphine reduction0.5 - 2.0 mMNon-nucleophilic; ideal for amine-reactive dye assays.
Ascorbic Acid Single-electron donor0.1 - 1.0 mMExcellent for preventing ROS generation and scavenging radicals.
EDTA Metal chelation0.1 - 0.5 mMPrevents Fenton chemistry; Avoid in Mg²⁺-dependent kinase assays.

References

  • Source: sigmaaldrich.
  • Source: ovid.
  • Source: researchgate.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Purification of N4-Phenyl-2,4-pyridinediamine Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex purification of aminopyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex purification of aminopyridine derivatives. N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4)[1] is a critical pharmaceutical building block. Because this molecule features both a lipophilic phenyl ring and a highly polar phosphate salt bridge, its thermodynamic solubility profile is highly non-linear.

This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for purifying this compound via anti-solvent recrystallization.

Core Principles & Causality of the Crystallization System

To achieve high purity and yield, we utilize a Water/Ethanol anti-solvent crystallization strategy [2].

The Causality of Solvent Selection: Aminopyridines exhibit high solubility in aqueous acidic media due to protonation, but poor solubility in alcohols[3]. By dissolving the crude phosphate salt in water, we ensure the complete dissociation of the crystal lattice and the dissolution of highly polar impurities. The controlled addition of ethanol (the anti-solvent) systematically lowers the dielectric constant of the medium. This reduces the solubility of the phosphate salt, driving the system into the metastable zone where controlled nucleation can occur.

Using a stronger anti-solvent (like isopropanol or acetone) causes the supersaturation spike to occur too rapidly, leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"[4].

Standard Operating Procedure: Water/Ethanol Recrystallization

Trustworthiness Check: This protocol is designed as a self-validating system. Step 4 (Seeding) acts as your internal quality control. If the seed crystals dissolve, your system is under-saturated (due to excess water or high temperature). You must not proceed to anti-solvent addition until a persistent seed bed is established, or the batch will fail.

Step-by-Step Methodology
  • Dissolution: Suspend crude N4-Phenyl-2,4-pyridinediamine phosphate in deionized water (approx. 3-4 volumes relative to crude mass). Heat the reactor to 75–80 °C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove insoluble particulate matter.

  • Cooling: Linearly cool the batch to 55–60 °C over 30 minutes.

  • Seeding (Critical QC Step): Charge 1 wt% of pure crystalline N4-Phenyl-2,4-pyridinediamine phosphate seeds. Hold the temperature for 30 minutes. Validation: Ensure the seeds do not dissolve and a cloudy suspension persists.

  • Anti-Solvent Addition: Slowly dose absolute ethanol (12-15 volumes) over 3 to 4 hours using a dosing pump. Maintain high agitation to prevent local supersaturation at the addition point.

  • Aging & Ostwald Ripening: Hold the suspension at 55 °C for 1 hour to allow smaller, imperfect crystals to dissolve and redeposit onto larger crystals (Ostwald ripening).

  • Final Cooling: Cool the suspension to 0–5 °C at a rate of 0.5 °C/min. Hold for 2 hours.

  • Isolation & Drying: Filter the suspension via a Nutsche filter. Wash the wet cake with 2 volumes of cold ethanol (0 °C). Dry under vacuum (<50 mbar) at 50 °C until constant weight is achieved.

Workflow A 1. Dissolution (Water, 75°C) B 2. Polish Filtration (Remove insolubles) A->B C 3. Cooling & Seeding (Cool to 55°C, add 1% seeds) B->C D 4. Anti-Solvent Addition (Slow EtOH addition) C->D E 5. Aging & Cooling (Hold at 55°C then 5°C) D->E F 6. Filtration & Washing (Wash with cold EtOH) E->F G 7. Vacuum Drying (50°C, <50 mbar) F->G

Standard water/ethanol anti-solvent recrystallization workflow for aminopyridine phosphates.

Quantitative Data: Solvent System Comparison

To justify the Water/Ethanol selection, review the quantitative solubility and yield metrics summarized below. Data is based on standard 100g scale-up models for aminopyridine phosphate salts.

Solvent System (Solvent / Anti-Solvent)Average Yield (%)Purity (HPLC Area %)Process Observations & Causality
Water / Methanol 60 - 65%> 99.8%High purity, but unacceptable yield due to the high solubility of the phosphate salt in MeOH.
Water / Ethanol 85 - 90% > 99.5% Optimal dielectric constant gradient. Controlled nucleation prevents oiling out.
Water / Isopropanol > 92%96.0 - 98.0%High yield, but highly prone to Liquid-Liquid Phase Separation (LLPS), trapping impurities.
Water / Acetone > 95%< 95.0%Extreme supersaturation causes rapid crash-out. Amorphous and sticky solids form.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. What is happening?

Cause: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the system exceeds the metastable zone limit before heterogeneous nucleation can occur[4]. The solute drops out of the solution as an amorphous, impurity-rich oil rather than a crystal. Solution:

  • Decrease the anti-solvent addition rate: Extend the ethanol dosing time from 1 hour to 4 hours.

  • Increase the seeding temperature: Seed the batch at a higher temperature where the oiling-out boundary is further away from the solubility curve.

  • Ensure adequate agitation: Poor mixing creates localized zones of high ethanol concentration, triggering instantaneous LLPS.

OilingOut Start Anti-Solvent Addition Decision Supersaturation Level? Start->Decision High High Supersaturation (Rapid Addition) Decision->High Too Fast Low Controlled Supersaturation (Slow Addition + Seeding) Decision->Low Optimized LLPS Liquid-Liquid Phase Separation (Oiling Out) High->LLPS Impure Agglomerated/Impure Solid LLPS->Impure Crash out Nucleation Heterogeneous Nucleation (Crystal Growth) Low->Nucleation Pure High Purity Crystals Nucleation->Pure Controlled Growth

Mechanistic pathway of liquid-liquid phase separation (oiling out) vs. controlled nucleation.

Q2: The yield is lower than expected (<70%). How can I recover more product?

Cause: Phosphate salts can remain highly soluble if the final aqueous fraction in the mother liquor is too high, or if the stoichiometry has shifted to form a more soluble di-phosphate species. Solution: Check the final Water:Ethanol volumetric ratio. It should be at least 1:4 (v/v) to sufficiently depress the solubility of the salt. Additionally, verify the pH of the mother liquor. If excess phosphoric acid is present, it may solubilize the product. You can recover lost yield by distilling off 30% of the solvent volume under vacuum and cooling back to 0 °C.

Q3: The isolated solid is a sticky, hygroscopic mass that clogs the filter.

Cause: You have likely precipitated an amorphous form or a metastable hydrate. Amorphous aminopyridine hydrochlorides and phosphates are notoriously hygroscopic and consolidate into hard lumps upon ambient drying[4]. Solution: Introduce an Ostwald ripening step. After the anti-solvent is fully added, do not cool immediately. Hold the suspension at 55 °C for 1–2 hours. This thermal energy allows the sticky amorphous material to redissolve and thermodynamically convert into the stable, crystalline phosphate salt, which filters easily.

Q4: Impurity purging (e.g., residual unreacted aniline) is poor.

Cause: Aniline derivatives and positional isomers can co-precipitate and become trapped within the crystal lattice if the crystal growth rate is too fast. Solution: Wash the wet cake thoroughly with cold ethanol. If the impurity is trapped inside the lattice (inclusion impurity), a single recrystallization is insufficient. You must perform a second recrystallization, ensuring a slower cooling ramp (0.1 °C/min) to promote a flawless crystal lattice that excludes the structurally dissimilar aniline impurities.

References

  • Molport Chemical Database. N4-phenylpyridine-2,4-diamine; phosphoric acid (CAS: 1184185-05-4). URL:[Link]

  • European Patent Office (EPO).EP3696169A1 - Manufacturing process for amifampridine phosphate. (Demonstrates authoritative industrial water/ethanol recrystallization principles for aminopyridine phosphate salts).
  • Journal of Chemical & Engineering Data (ACS Publications). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. URL:[Link]

  • World Intellectual Property Organization (WIPO).WO2017066775A1 - Processes for the Preparation of Pyrrolidine-1-Carboxamide and Solid State Forms Thereof. (Details the mechanisms of oiling out and amorphous salt hygroscopicity during anti-solvent crystallization).

Sources

Troubleshooting

stability issues of N4-Phenyl-2,4-pyridinediamine phosphate in formulation

A Guide to Formulation Stability and Troubleshooting Welcome to the technical support center for N4-Phenyl-2,4-pyridinediamine phosphate. As Senior Application Scientists, we have compiled this guide based on extensive e...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Formulation Stability and Troubleshooting

Welcome to the technical support center for N4-Phenyl-2,4-pyridinediamine phosphate. As Senior Application Scientists, we have compiled this guide based on extensive experience with amine-containing active pharmaceutical ingredients (APIs) and common formulation challenges. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights to anticipate and resolve stability issues during their experimental work.

The inherent structure of N4-Phenyl-2,4-pyridinediamine—featuring two amine groups and a pyridine ring—presents specific vulnerabilities that must be addressed for the development of a stable and effective drug product. The phosphate salt form is a strategic choice to enhance both stability and solubility, but a comprehensive understanding of the molecule's behavior in a formulation matrix is critical for success.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of N4-Phenyl-2,4-pyridinediamine phosphate.

Q1: What are the primary chemical stability concerns for N4-Phenyl-2,4-pyridinediamine phosphate?

The primary stability concerns are rooted in the reactivity of the diamino and pyridine functional groups. The main degradation pathways to monitor are:

  • Oxidation: The amino groups and the nitrogen on the pyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[1] This can be catalyzed by heat, light, and the presence of trace metal ions or peroxide impurities in excipients.[2]

  • Maillard Reaction: The primary and secondary amine functionalities can react with reducing sugars (e.g., lactose, glucose), which are common formulation excipients.[3][4] This non-enzymatic browning reaction leads to discoloration and the formation of complex degradation products.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to decomposition.[5] Photostability testing is a crucial part of development.

Q2: How does pH impact the stability of the compound in solution?

The stability of molecules with amine groups is frequently pH-dependent. For N4-Phenyl-2,4-pyridinediamine, both acidic and basic conditions could potentially catalyze degradation. The phosphate salt form helps to buffer the micro-environment, but the overall formulation pH remains a critical parameter. It is essential to perform stability studies across a relevant pH range (e.g., pH 2 to 8) to identify the pH of maximum stability for any solution or suspension formulation.

Q3: Why is the phosphate salt form used, and how does it influence stability?

Using a salt form, such as phosphate, is a common strategy for basic APIs. The primary benefits are:

  • Enhanced Stability: Protonation of the basic nitrogen atoms reduces their nucleophilicity and susceptibility to oxidation. Studies on the related compound 3,4-diaminopyridine have shown that the salt form is significantly more stable under oxidative stress than the free base (molecular species).[1]

  • Improved Solubility: Salt forms generally exhibit higher aqueous solubility compared to the free base, which is crucial for dissolution and bioavailability.

  • Stable Interactions: The interaction between a phosphate anion and a protonated amine (a quaternary amine-like interaction) can be remarkably stable, shielding the reactive amine group.[6]

Q4: What types of excipients are known to be incompatible with amine-containing APIs like this one?

Excipient compatibility is a critical step in pre-formulation.[2][7] While excipients are often considered inert, their impurities or functional groups can interact with the API.[8] Key excipients to scrutinize include:

  • Reducing Sugars: Lactose (both monohydrate and anhydrous), maltose, and dextrose can cause the Maillard reaction.[3][4]

  • Excipients with Reactive Impurities: Povidone and crospovidone may contain peroxide impurities that can oxidize the API.[2] Other common excipients like microcrystalline cellulose (MCC) and starch can contain aldehyde impurities, which may also react with amines.[2]

  • High Water Content Excipients: Moisture can accelerate degradation pathways, including the Maillard reaction and hydrolysis.[7]

Troubleshooting Guides

This section provides in-depth, Q&A-formatted guides for specific issues you may encounter during your experiments.

Issue 1: You observe a progressive browning or discoloration of your solid dosage form during accelerated stability testing.
  • Question: My tablets/powders containing N4-Phenyl-2,4-pyridinediamine phosphate are turning brown at 40°C/75% RH. What is the likely cause and how do I fix it?

  • Answer: This is a classic sign of the Maillard reaction, a chemical interaction between an amine (your API) and a reducing sugar excipient.[3] The elevated temperature and humidity accelerate this reaction.

    Immediate Diagnostic Steps:

    • Review Your Formulation: Check if you are using lactose or another reducing sugar as a filler or binder.

    • Analytical Confirmation: Use a stability-indicating HPLC method to analyze the stressed samples. You should observe a decrease in the peak area of the parent API and the appearance of new degradation peaks.[7]

    • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to screen for interactions. A binary mixture of your API and the suspected excipient may show a change in thermal events (e.g., shifted or broadened peaks) compared to the individual components, suggesting an interaction.

    Recommended Corrective Actions:

    • Reformulate with a Non-Reducing Sugar: The most effective solution is to replace the problematic excipient.

      • Recommended Substitutes: Mannitol, Dibasic Calcium Phosphate, Isomalt.

    • Control Moisture: If a complete reformulation is not feasible, strictly control the moisture content of the formulation and use packaging with a desiccant. However, reformulation is the preferred and more robust approach.

Issue 2: Your HPLC analysis of a solution formulation shows new, unidentified peaks after storage.
  • Question: I've prepared a solution of N4-Phenyl-2,4-pyridinediamine phosphate for an in-vitro assay. After a few days at room temperature, my HPLC chromatogram shows a loss of the main peak and the growth of several new impurity peaks. What's happening?

  • Answer: The appearance of new peaks indicates chemical degradation in the solution state. The root cause could be hydrolysis, oxidation, or photodegradation. A forced degradation study is the definitive way to diagnose the specific vulnerability.[9]

    Systematic Investigation Workflow (Forced Degradation): This study intentionally stresses the API to rapidly identify potential degradation pathways and products.[10]

    • Prepare Stock Solutions: Dissolve the API in a suitable solvent (e.g., a mix of acetonitrile and water).

    • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

      • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

      • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.

      • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature.

      • Thermal Stress: Heat the solution at 60-80°C.

      • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

    • Analyze Samples: Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the acid/base samples before injection. Analyze all samples using a stability-indicating HPLC method, ideally with a mass spectrometer (LC-MS) to help identify the mass of the degradation products.

    Interpreting Results & Taking Action:

    • If significant degradation occurs only in the H₂O₂ sample, your molecule is primarily sensitive to oxidation . Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation and purging solutions with nitrogen.

    • If degradation is most prominent in the acid or base samples, your molecule is susceptible to pH-driven hydrolysis . Determine the pH-rate profile to find the pH of maximum stability and buffer your formulation accordingly.

    • If the light-exposed sample degrades, you have a photostability issue. Protect the formulation from light using amber vials or light-resistant packaging.

Issue 3: You are experiencing low assay values or inconsistent potency in your final formulated product.
  • Question: The measured potency of my N4-Phenyl-2,4-pyridinediamine phosphate formulation is lower than the theoretical value, and it continues to drop over time. How can I identify the source of this instability?

  • Answer: A loss of potency points to a fundamental chemical incompatibility between the API and one or more excipients in your formulation matrix.[7] A systematic excipient compatibility screening study is required to isolate the problematic component(s).

    Excipient Compatibility Screening Workflow: This experiment tests for direct interactions between the API and each individual excipient under accelerated conditions.

    • Prepare Binary Mixtures: Create intimate mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio by weight). Also include a sample of the pure API as a control.

    • Add Moisture: To accelerate potential reactions, add a small amount of water (e.g., 5-10% w/w) to a parallel set of samples.[2]

    • Apply Stress: Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH or 50°C) for a defined period (e.g., 2-4 weeks).

    • Analyze: At predetermined time points, analyze the samples.

      • Visual Inspection: Note any changes in color or physical state.

      • HPLC Analysis: Quantify the remaining API and look for the formation of degradation products. An excipient is deemed incompatible if it causes significant degradation of the API compared to the pure API control.

    Decision Making:

    • Based on the results, you can create a list of "safe" or compatible excipients for your formulation development.

    • Any excipient that causes more than 2-3% degradation of the API under these stress conditions should be avoided.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the intrinsic stability of N4-Phenyl-2,4-pyridinediamine phosphate and its likely degradation pathways.

  • Stock Solution: Prepare a 1 mg/mL solution of the API in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl.

    • Base: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH.

    • Oxidative: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂.

    • Control: Mix 5 mL of stock solution with 5 mL of water.

  • Incubation: Place the Acid and Base samples in a water bath at 80°C. Leave the Oxidative and Control samples at room temperature, protected from light.

  • Sampling: Withdraw aliquots at T=0, 2, 6, and 24 hours.

  • Sample Preparation:

    • For Acid samples, neutralize with an equivalent amount of 0.2 M NaOH.

    • For Base samples, neutralize with an equivalent amount of 0.2 M HCl.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation to ensure degradation products are detectable without being overly complex.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

This method serves as a foundation for separating the parent API from potential degradation products. Method validation is required for its intended use.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at the λmax of the API (determine via UV scan).

  • Injection Volume: 10 µL

Visualizations & Data

Diagrams

G start Instability Observed (e.g., Discoloration, New Peaks, Potency Loss) q1 Is the formulation a solid dosage form? start->q1 q2 Does the formulation contain a reducing sugar (e.g., lactose)? q1->q2 Yes q3 Is the formulation a solution/suspension? q1->q3 No sol1 High probability of Maillard Reaction. q2->sol1 Yes q4 Was a comprehensive excipient compatibility screen performed? q2->q4 No act1 Action: Replace with non-reducing excipient (e.g., Mannitol). Perform compatibility screen. sol1->act1 act2 Action: Perform Forced Degradation Study (pH, light, oxidation) to identify degradation pathway. q3->act2 Yes sol2 Degradation likely due to hydrolysis, oxidation, or photolysis. act2->sol2 q4->act2 Yes act3 Action: Conduct systematic excipient compatibility screen (binary mixtures + stress). q4->act3 No

Caption: Troubleshooting Decision Tree for Formulation Instability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_decision Decision prep1 Select Excipients for Screening prep2 Prepare Binary Mixtures (API + Excipient, e.g., 1:1) prep1->prep2 prep3 Prepare API Control prep2->prep3 stress1 Store at 40°C/75% RH (e.g., 4 weeks) prep3->stress1 analysis1 Visual Observation (Color, Physical Change) stress1->analysis1 analysis2 HPLC Analysis for Potency and Impurities stress1->analysis2 decision1 Compare Degradation vs. API Control analysis1->decision1 analysis2->decision1 decision2 Classify Excipient as 'Compatible' or 'Incompatible' decision1->decision2

Caption: Experimental Workflow for Excipient Compatibility Screening.

Tables

Table 1: Excipient Compatibility Guide for Amine-Containing APIs

Excipient ClassExamplesPotential IncompatibilityRecommendation
Fillers (Sugars) Lactose, Dextrose, MaltoseHigh Risk: Maillard Reaction with primary/secondary amines.[4]Avoid. Use non-reducing sugars like Mannitol, Microcrystalline Cellulose (check for impurities), or Dibasic Calcium Phosphate.
Binders Povidone (PVP), CopovidoneModerate Risk: Can contain peroxide impurities that cause oxidation.[2]Select low-peroxide grades. Perform compatibility studies.
Disintegrants Croscarmellose SodiumLow Risk: Generally compatible.Standard choice, but always confirm with studies.
Lubricants Magnesium StearateModerate Risk: Can be basic and may interact with acidic salts.Compatibility testing is crucial. Use the lowest effective concentration.
Antioxidants Ascorbic Acid, BHT, Sodium MetabisulfiteN/A (Functional) Consider for formulations susceptible to oxidation.

Table 2: Recommended Conditions for Forced Degradation Studies (ICH Guideline Basis)

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60-80°C)To identify susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, Heat (e.g., 60-80°C)To identify susceptibility to degradation in alkaline environments.
Oxidation 3-30% H₂O₂, Room TemperatureTo identify sensitivity to oxidative stress.[1]
Thermal Dry Heat (e.g., 80°C), Solution Heat (e.g., 60-80°C)To assess thermal stability in solid and solution states.
Photostability Light exposure per ICH Q1B guidelinesTo determine if the API is light-sensitive.[5]

References

  • Protheragen. (n.d.). API and Excipients Compatibility Studies. Retrieved from Protheragen website. [Link]

  • Kumar, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. PMC. [Link]

  • Pifferi, G., & Restani, P. (2003). The use of differential scanning calorimetry in drug-excipient compatibility studies. Fisher Digital Publications. [Link]

  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from TA Instruments website. [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Marin, M. L., et al. (2007). Photophysics and photochemical studies of 1,4-dihydropyridine derivatives. PubMed. [Link]

  • Lavan, M., et al. (2014). Amazing Stability of Phosphate-Quaternary Amine Interactions. PMC. [Link]

  • Odidi, O. O., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

Sources

Optimization

removing impurities from commercial N4-Phenyl-2,4-pyridinediamine phosphate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4) As a Senior Application Scientist, I frequently encounter researche...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4)

As a Senior Application Scientist, I frequently encounter researchers struggling with the variability of commercial-grade N4-Phenyl-2,4-pyridinediamine phosphate. This compound is a critical intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). However, commercial batches often present with specific impurity profiles derived from their synthetic history—most notably, residual transition metals, colored oxidation products, and stoichiometric inconsistencies.

This guide provides field-proven, causality-driven troubleshooting protocols to establish a self-validating purification system for your laboratory.

Quantitative Data Summary: Typical Impurity Profile & Target Specifications

Before beginning any purification workflow, it is critical to benchmark your commercial batch against API-grade specifications.

Impurity TypeTypical Commercial LevelTarget Specification (API Grade)Recommended Removal Strategy
Residual Palladium (Pd) 300 – 1,500 ppm< 10 ppm (ICH Q3D)MP-TMT Resin Scavenging
Quinone-Imines (Color) 0.5% – 2.0% (Brown/Purple)< 0.1% (White/Off-white)Activated Carbon + Antioxidant
Free Phosphoric Acid Variable (pH < 2.5 in aq)1:1 Molar Ratio (pH 3.5-4.5)pH-Controlled Recrystallization
Regioisomers 0.1% – 1.0%< 0.1%Fractional Crystallization
FAQ 1: Transition Metal Scavenging

Q: My commercial batch of N4-Phenyl-2,4-pyridinediamine phosphate failed ICP-MS testing for heavy metals, showing >500 ppm Palladium. How can I efficiently reduce this to ICH Q3D compliant levels (<10 ppm)?

The Science (Causality): The high palladium content is a direct artifact of the Buchwald-Hartwig cross-coupling amination used to synthesize the aminopyridine scaffold upstream. Palladium tends to agglomerate and coordinate strongly with the diamine nitrogens of the product, making simple filtration or standard recrystallization highly ineffective[1]. To remove the Pd, you must thermodynamicallly disrupt the Pd-amine coordination complex. We utilize a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) resin. The trimercaptotriazine ligand has a significantly higher binding affinity for Pd(0) and Pd(II) than the aminopyridine, effectively "stripping" the metal from the API[2].

Self-Validating Protocol: MP-TMT Scavenging Validation metric: Perform ICP-MS on the isolated free base before and after resin treatment.

  • Free-Basing & Dissolution: Suspend 100 g of the crude phosphate salt in 1 L of a Tetrahydrofuran (THF)/Water mixture (8:2 v/v). Slowly add 1M NaOH until the solution reaches pH 9-10. This liberates the free base, breaking the phosphate salt and fully solubilizing the compound to expose the coordinated Pd.

  • Resin Addition: Add 3 to 5 molar equivalents of MP-TMT resin (relative to the initial Pd content determined by your baseline ICP-MS)[2].

  • Incubation: Mechanically stir the suspension at 50°C for 12–18 hours. The macroporous nature of the resin requires sufficient time for the Pd to diffuse into the pores and bind to the TMT ligands.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd-loaded resin. Wash the filter cake with 200 mL of fresh THF.

  • Re-acidification (Salt Formation): To the combined filtrate, slowly add 1.05 molar equivalents of 85% aqueous phosphoric acid. Stir at room temperature for 4 hours to precipitate the purified N4-Phenyl-2,4-pyridinediamine phosphate.

  • Isolation: Filter the precipitate, wash with cold absolute ethanol, and dry at 45°C under vacuum.

pd_scavenging A Crude N4-Phenyl-2,4-pyridinediamine Phosphate (High Pd: >500 ppm) B Free-Basing & Dissolution (NaOH, THF/Water) A->B Step 1 C MP-TMT Resin Treatment (3-5 eq, 50°C, 12h) B->C Step 2 D Filtration & Resin Removal C->D Step 3 E Re-acidification (H3PO4, Ethanol) D->E Step 4 F Purified Phosphate Salt (Pd < 10 ppm) E->F Step 5

Caption: Workflow for reducing Palladium impurities from >500 ppm to <10 ppm using MP-TMT resin.

FAQ 2: Removing Colored Oxidation Products

Q: The powder I received is a dark brown/purple color instead of the expected off-white. What causes this, and how do I remove the color without sacrificing yield?

The Science (Causality): Aminopyridines and secondary anilines are highly susceptible to auto-oxidation, particularly when exposed to light, atmospheric oxygen, and trace transition metals (which act as catalytic radical initiators). The oxidation proceeds via a radical cation intermediate, leading to the formation of highly conjugated, colored quinone-imine derivatives[3][4]. If left unchecked, these intermediates undergo oxidative coupling to form insoluble polymeric tars[4]. Recrystallization alone often fails because these planar quinone-imines co-crystallize with the target product.

oxidation_pathway A N4-Phenyl-2,4-pyridinediamine (Colorless/White) B Radical Cation Intermediate A->B O2 / Light / Trace Metals C Quinone-Imine Derivative (Brown/Purple Impurity) B->C -e-, -H+ D Polymeric Species (Insoluble Tar) C->D Oxidative Coupling

Caption: Oxidative degradation pathway of aminopyridines leading to colored quinone-imine impurities.

Self-Validating Protocol: Reductive Carbon Treatment Validation metric: Visual inspection (off-white powder) and HPLC area% at 254 nm.

  • Dissolution: Dissolve the colored phosphate salt in a hot mixture of Ethanol/Water (7:3 v/v) at 70°C.

  • Reductive Adsorption: Add 10% w/w activated carbon (e.g., Darco KB-G) to physically adsorb the planar conjugated impurities. Simultaneously, add 1% w/w sodium dithionite (

    
    ) as a mild antioxidant. The dithionite reduces the quinone-imines back to the parent amine, preventing further polymerization.
    
  • Hot Stirring: Stir the suspension vigorously at 70°C for exactly 45 minutes.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed fine-frit funnel or a Celite pad to remove the carbon. Critical step: The funnel must be pre-warmed to prevent premature crystallization in the frit.

  • Crystallization: Cool the filtrate slowly (approx. 10°C/hour) to 5°C to induce crystallization of the pristine, off-white product.

FAQ 3: Correcting Phosphate Salt Stoichiometry

Q: When using the commercial phosphate salt in a downstream kinase inhibitor synthesis, my reaction pH drops unexpectedly, stalling the reaction. Is the salt stoichiometry to blame?

The Science (Causality): Yes. Commercial phosphate salts of polybasic compounds often suffer from inconsistent stoichiometry. N4-Phenyl-2,4-pyridinediamine contains two basic nitrogen centers (the pyridine ring nitrogen and the primary amine). Depending on the manufacturer's crystallization conditions, the product may precipitate as a 1:1 (monophosphate), a 1:2 (bisphosphate), or contain occluded free phosphoric acid[5]. Excess phosphoric acid lowers the pH of your downstream reaction, protonating nucleophiles and quenching base-catalyzed steps. To ensure a strict 1:1 stoichiometry, the recrystallization must be thermodynamically controlled in a solvent system where the 1:1 salt is the least soluble (incongruently-soluble phase)[5][6].

Self-Validating Protocol: pH-Controlled Recrystallization Validation metric: Dissolve 1g of the final dried salt in 10 mL of DI water; the pH should stabilize between 3.5 and 4.5.

  • Suspension: Suspend the variable-stoichiometry salt in 10 volumes of 85% Ethanol / 15% Water.

  • Dissolution: Heat the mixture to reflux (approx. 78°C) until complete dissolution is achieved. If dissolution is incomplete, add water dropwise (up to 5% additional volume).

  • pH Adjustment: Sample 1 mL of the hot solution, dilute it 1:10 in DI water, and check the pH. Adjust the bulk solution to pH 3.8–4.2 using dilute ethanolic NaOH or additional

    
     as needed. This specific pH window thermodynamically favors the precipitation of the monophosphate species[5].
    
  • Controlled Cooling: Cool the solution at a strictly controlled rate of 10°C/hour down to 20°C. Why? Rapid crash-cooling leads to kinetic trapping of excess aqueous phosphoric acid within the crystal lattice defects.

  • Washing & Isolation: Filter the resulting crystals and wash thoroughly with cold absolute ethanol. The absolute ethanol wash is critical to strip away any surface-bound aqueous phosphoric acid without dissolving the salt. Dry at 45°C under vacuum.

References
  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Available at:[Link]

  • Biotage. "Biotage® MP-TMT - Palladium Scavenger." Available at:[Link]

  • Sciencemadness.org. "OXIDATIONS WITH POTASSIUM NITROSODISULFONATE (FREMY'S RADICAL). THE TEUBER REACTION." Available at:[Link]

  • KiloMentor. "Phosphate Pharmaceutical Salt Preparations." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Solubility of CaHPO4 · 2H2O in the Quaternary System Ca(OH)2 − H3PO4 − NaCl − H2O at 25 °C." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Color Instability in N4-Phenyl-2,4-pyridinediamine Phosphate Solutions

Mechanistic Overview: The Chemistry of Color Instability As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic color changes of aromatic diamines. N4-Phenyl-2,4-pyridinediam...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Chemistry of Color Instability

As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic color changes of aromatic diamines. N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4) is a prime example. While the phosphate salt form provides robust solid-state stability, dissolving the compound in aqueous media fundamentally alters its thermodynamic stability.

The causality of this color instability is rooted in the auto-oxidation of the free amine groups. When the phosphate salt is neutralized in physiological buffers (pH > 6.0), the amine nitrogen lone pairs become fully available. These nucleophilic centers readily donate electrons to dissolved molecular oxygen, generating a transient radical cation. This species rapidly undergoes further oxidation to form a highly reactive quinone-diimine intermediate, which manifests as a distinct 1[1]. If left unchecked, these intermediates polymerize into highly conjugated, light-absorbing macromolecules, turning the solution 2[2].

Furthermore, trace transition metals (e.g., Fe³⁺, Cu²⁺) present in standard laboratory water or biological media act as potent catalysts for this oxidative cascade. Therefore, stabilizing this compound requires a multi-faceted approach: suppressing amine deprotonation via pH control, sequestering catalytic metals, and neutralizing oxidative radicals. For instance, maintaining3 significantly delays this chemical oxidation process[3].

Oxidation Pathway & Intervention Points

G A N4-Phenyl-2,4- pyridinediamine (Colorless) B Radical Cation (Transient) A->B O2, Light, Trace Metals C Quinone-diimine (Pink/Red) B->C -e-, -H+ D Polymeric Products (Brown/Black) C->D Polymerization I1 Intervention 1: Acidic pH (0.1% FA), Degassing I1->A Prevents Deprotonation I2 Intervention 2: Antioxidants (TCEP), Chelators (EDTA) I2->B Quenches Radicals

Figure 1: Auto-oxidation pathway of N4-Phenyl-2,4-pyridinediamine and targeted chemical interventions.

Troubleshooting FAQs

Q1: My freshly prepared 10 mM stock solution in pure water turns pink within 24 hours. How do I prevent this? Causality: Pure water often contains dissolved oxygen and lacks the buffering capacity to keep the amine fully protonated. The transition to a pink color indicates the formation of 1[1]. Higher concentration stock solutions are particularly prone to3[3]. Solution: Prepare your primary stock solutions in an acidic solvent. Using 0.1% Formic Acid (FA) in LC-MS grade water forces the amine into a fully protonated state, tying up the lone electron pairs and preventing the 3 to oxygen[3].

Q2: The solution darkens over a few days even when stored in the fridge (4°C). Is it still usable? Causality: Auto-oxidation is a thermodynamically favorable process that still proceeds at 4°C, albeit slower. Studies on similar aromatic amines show up to a3 when stored at 4°C for just 24 hours[3]. Solution: Discard darkened solutions, as the polymeric byproducts can interfere with assays (e.g., absorbing light, cross-reacting with proteins). To prevent this, aliquot freshly prepared acidic stock solutions and immediately freeze them at -20°C or -80°C.

Q3: I need to use this compound in a live-cell assay at pH 7.4. How can I prevent the compound from oxidizing and interfering with my colorimetric readouts? Causality: Physiological pH (7.4) deprotonates the amine, while cell culture media contains trace metals (like iron and copper) and dissolved oxygen, creating a2[2]. Solution: You must alter the assay microenvironment. Add a biocompatible chelator (e.g., 100 µM EDTA) to sequester trace metals, and a reducing agent (e.g., 1 mM Ascorbic Acid or 0.5 mM TCEP) to continuously reduce any formed radical cations back to the parent compound.

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

This protocol utilizes acidic conditions and oxygen depletion to create a self-validating, stable stock.

  • Solvent Preparation: Prepare a solution of 0.1% Formic Acid (FA) in LC-MS grade water.

  • Degassing: Sparge the solvent with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the N4-Phenyl-2,4-pyridinediamine phosphate powder and dissolve it in the degassed acidic solvent to achieve a 10 mM concentration. Vortex until completely clear.

  • Aliquoting & Storage: Divide the solution into single-use amber microcentrifuge tubes (to protect from UV/ambient light) and immediately store at -80°C.

  • Self-Validation Check: Before freezing, measure the absorbance of a 1:10 dilution at 500 nm using a spectrophotometer. A successfully stabilized stock will have an

    
    . If 
    
    
    
    , oxidation has occurred, and the stock should be discarded.
Protocol B: Formulation for Physiological Assays (pH 7.4)

This protocol ensures the compound remains stable during the timeframe of a standard biochemical or cellular assay.

  • Buffer Supplementation: To your standard assay buffer (e.g., PBS or DMEM), add 100 µM EDTA and 1 mM Ascorbic Acid.

  • Equilibration: Warm the buffer to 37°C if required for your assay, ensuring the antioxidants are fully dissolved.

  • Working Solution Preparation: Thaw a single-use aliquot of the 10 mM stock (from Protocol A) and dilute it directly into the supplemented assay buffer immediately before application to cells or enzymes.

  • Self-Validation Check (The "Spike" Test): To confirm your buffer has sufficient antioxidant capacity, take a 1 mL aliquot of the working solution and spike it with 10 µM

    
    . If the solution remains colorless for at least 2 hours at room temperature, your antioxidant shield is robust. If it turns pink, increase the Ascorbic Acid concentration to 2 mM.
    

Quantitative Data: Stability Matrix

The following table summarizes the expected stability (defined as >95% intact compound and


) of N4-Phenyl-2,4-pyridinediamine phosphate under various handling conditions.
Solvent / Buffer EnvironmentAdditives / InterventionsStorage TempExpected Stability (Half-Life)Visual Indicator of Degradation
Pure Water (pH ~6.5)None25°C (Room Temp)< 12 HoursFaint Pink
Pure Water (pH ~6.5)None4°C2 - 3 DaysPink to Light Brown
0.1% Formic Acid (pH ~2.7)Degassed (Argon)-80°C> 12 MonthsNone (Remains Clear)
PBS (pH 7.4)None37°C< 2 HoursRapid Red/Brown
PBS (pH 7.4)1 mM Ascorbic Acid + 100 µM EDTA37°C12 - 24 HoursFaint Pink

References

  • CIR Safety. (2024). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from[Link]

  • National Institutes of Health (NIH). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC. Retrieved from [Link]

  • NICHEM Solutions. PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Systems for N4-Phenyl-2,4-pyridinediamine Phosphate

Executive Summary This guide addresses the physicochemical stability of N4-Phenyl-2,4-pyridinediamine phosphate . As a phosphate salt of a weak base containing an electron-rich aminopyridine core, this molecule presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the physicochemical stability of N4-Phenyl-2,4-pyridinediamine phosphate . As a phosphate salt of a weak base containing an electron-rich aminopyridine core, this molecule presents a dual challenge:

  • Salt Disproportionation: In high-dielectric or high-pH environments, the salt may revert to the less soluble free base.

  • Oxidative Instability: The phenyl-aminopyridine moiety is susceptible to N-oxidation and oxidative coupling, particularly in solution.

Part 1: Critical Troubleshooting (The "Emergency Room")

Use this section if you are currently observing unexpected behavior in your formulation or stock solution.

Issue 1: "My clear solution turned cloudy/precipitated after 24 hours."
  • Diagnosis: Salt Disproportionation .[1]

    • The Mechanism: Phosphate salts of weak bases (like aminopyridines) exist in equilibrium with their free base. If the solvent system has a high water activity (

      
      ) but a pH higher than the 
      
      
      
      of the salt, the equilibrium shifts toward the free base. The free base of N4-Phenyl-2,4-pyridinediamine is significantly less soluble than the phosphate salt, causing precipitation.
  • Immediate Fix:

    • Check the pH of your solution.[1][2][3] If it is > 4.5, acidify slightly using dilute phosphoric acid to push the equilibrium back to the salt form.

    • Corrective Action: Avoid unbuffered aqueous dilutions. Use a buffer (e.g., phosphate or citrate, pH 3.0–4.0) rather than pure water or saline for dilutions.

Issue 2: "The solution turned yellow or brown over time."
  • Diagnosis: Oxidative Degradation .[4]

    • The Mechanism: The electron-rich nitrogen atoms in the pyridine and aniline rings are prone to oxidation, forming N-oxides or azo-dimers. This is accelerated by light and peroxides often found in aged solvents (PEG, THF, or ethers).

  • Immediate Fix:

    • Discard the solution; oxidation products are often cytotoxic and can interfere with biological assays.

  • Corrective Action:

    • Degas all solvents (sparge with Argon/Nitrogen) before use.

    • Add an antioxidant if compatible with your assay (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid).

    • Amber Glass: Store all solutions in amber glass to prevent photo-oxidation.

Issue 3: "HPLC assay shows a new peak eluting before the main peak."
  • Diagnosis: Hydrolysis or Hydrate Formation .

    • The Mechanism: While the aminopyridine core is relatively robust, phosphate salts can form stable hydrates (e.g., monohydrate vs. tetrahydrate) which may exhibit different retention times or solubility profiles initially. Alternatively, if dissolved in alcohols (Methanol/Ethanol), trans-esterification or hemiaminal formation is rare but possible under acidic stress.

  • Corrective Action:

    • Verify if the peak corresponds to the Free Base (often elutes differently depending on column pH).

    • Switch to a non-protic solvent system (e.g., DMSO/Water mixtures) for stock preparation to rule out alcoholysis.

Part 2: Frequently Asked Questions (Knowledge Base)

Q: Can I use 100% DMSO for my stock solution? A: Yes, but with caveats. DMSO is an excellent solvent for solubility (>30 mg/mL), but it is hygroscopic and can act as a mild oxidant.

  • Risk: Over time, DMSO absorbs water from the air, which can trigger salt disproportionation.

  • Recommendation: Use anhydrous DMSO (stored over molecular sieves). Aliquot immediately into single-use vials and store at -20°C or -80°C. Do not subject DMSO stocks to repeated freeze-thaw cycles.

Q: Why does the protocol recommend avoiding unbuffered water? A: The phosphate counterion provides some buffering capacity, but at low concentrations, it is insufficient to maintain the local pH below the


 (the pH at which the solubility of the salt equals the solubility of the free base). If the pH rises (due to water quality or glass surface alkalinity), the free base precipitates. Always use a buffered vehicle (pH 3–4) for aqueous experiments.

Q: Is this compound light sensitive? A: Yes. Phenyl-substituted aminopyridines absorb UV/Visible light, generating excited states that react with dissolved oxygen. Always protect from light during preparation and storage.

Part 3: Experimental Protocols

Protocol A: Solvent Compatibility Screen (The "Drop Test")

Purpose: To determine the "Safe Zone" for solubility without disproportionation.

  • Preparation: Weigh 5 mg of N4-Phenyl-2,4-pyridinediamine phosphate into 4 separate HPLC vials.

  • Solvent Addition (500 µL each):

    • Vial A: DMSO (Anhydrous)

    • Vial B: 50:50 DMSO:Water

    • Vial C: Ethanol (Absolute)

    • Vial D: 10mM Phosphate Buffer (pH 7.4)

  • Observation: Vortex for 1 minute. Let stand for 4 hours.

  • Analysis:

    • Clear: Stable solubility.

    • Cloudy: Disproportionation (likely in Vial D due to high pH).

    • Precipitate: Insolubility.

  • Validation: Centrifuge cloudy samples. Analyze the supernatant vs. pellet by HPLC. If the pellet is the Free Base, the solvent system is incompatible.

Protocol B: Oxidative Stress Test

Purpose: To verify if your assay conditions will degrade the drug.

  • Prepare a 10 mM stock in DMSO.

  • Dilute to 100 µM in your assay buffer.

  • Split into two aliquots:

    • Aliquot 1: Sparged with Argon, stored in the dark.

    • Aliquot 2: Oxygenated (open cap), exposed to ambient light.

  • Incubate at 37°C for 4 hours.

  • Analyze by LC-MS. If Aliquot 2 shows M+16 (N-oxide) or M+M dimers, you must use antioxidants in your final assay.

Part 4: Visualizing the Stability Logic

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on solubility and disproportionation risks.

SolventSelection Start Start: Solvent Selection SolubilityCheck Check Solubility (>5 mg/mL) Start->SolubilityCheck SolubilityCheck->Start Insoluble (Try new solvent) ProticCheck Is Solvent Protic? (Water/Alcohol) SolubilityCheck->ProticCheck Soluble PHCheck Is pH > 4.5? ProticCheck->PHCheck Yes OxidationCheck Is Solvent Oxidizing? (Aged DMSO/PEG) ProticCheck->OxidationCheck No (Aprotic) GoodSolvent Optimal System: Anhydrous DMSO or Acidic Buffer (pH 3-4) PHCheck->GoodSolvent No (<4.5) RiskDisprop Risk: Salt Disproportionation (Precipitation) PHCheck->RiskDisprop Yes (>4.5) OxidationCheck->GoodSolvent No RiskOxidation Risk: N-Oxidation (Yellowing) OxidationCheck->RiskOxidation Yes

Diagram 2: Degradation Pathways

Caption: Mechanistic pathways leading to instability: Salt Disproportionation (reversible) vs. Oxidation (irreversible).

Degradation Salt Phosphate Salt (Soluble) FreeBase Free Base (Insoluble) Salt->FreeBase High pH (> pH max) High Water Activity Oxidation N-Oxides / Dimers (Inactive/Toxic) Salt->Oxidation Light + O2 Trace Metals FreeBase->Salt Acidification (pH < 4) FreeBase->Oxidation Rapid Oxidation

References

  • MolPort. N4-phenylpyridine-2,4-diamine; phosphoric acid (Compound Details).[5] Retrieved from [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025).[2][6][7][8] Retrieved from [Link]

  • National Institutes of Health (NIH). Chemical oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its in vivo metabolism. (Context on phenyl-aminopyridine oxidation). Retrieved from [Link]

  • Guerrieri, P., & Taylor, L. S. (2009).[3] Role of salt and excipient properties on disproportionation in the solid-state.[3] Pharmaceutical Research.[9] (Foundational text on salt stability).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectral Analysis of N4-Phenyl-2,4-pyridinediamine Phosphate

For researchers, scientists, and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients (APIs) is a cornerstone of robust chemical analysis. Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients (APIs) is a cornerstone of robust chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), serves as an indispensable tool in this endeavor, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H-NMR spectrum of N4-Phenyl-2,4-pyridinediamine phosphate, a compound of interest in medicinal chemistry. By comparing its spectral features to structurally related analogues, we aim to provide a comprehensive reference for its characterization.

Introduction

N4-Phenyl-2,4-pyridinediamine and its salts are heterocyclic amines that have been investigated for their potential biological activities. The phosphate salt is often utilized to improve solubility and bioavailability. Accurate interpretation of its ¹H-NMR spectrum is critical for confirming its identity, assessing purity, and understanding its chemical environment in solution. This guide will dissect the anticipated spectral features of N4-Phenyl-2,4-pyridinediamine phosphate, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of its constituent aromatic systems.

Experimental Protocol: Acquiring a High-Resolution ¹H-NMR Spectrum

Obtaining a clean and reproducible ¹H-NMR spectrum is paramount for accurate analysis. The following protocol outlines a standardized procedure for the preparation and acquisition of a ¹H-NMR spectrum for N4-Phenyl-2,4-pyridinediamine phosphate.

Materials:

  • N4-Phenyl-2,4-pyridinediamine phosphate

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N4-Phenyl-2,4-pyridinediamine phosphate.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including polar salts.[1]

    • Ensure complete dissolution by gentle vortexing. The solution should be clear and free of particulate matter.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the solvent residual peak.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine ¹H-NMR, 16 to 32 scans are typically sufficient.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

¹H-NMR Spectrum Analysis of N4-Phenyl-2,4-pyridinediamine Phosphate

The chemical structure of N4-Phenyl-2,4-pyridinediamine dictates a unique ¹H-NMR spectrum. The presence of two distinct aromatic rings—a substituted pyridine and a phenyl group—along with amine protons, gives rise to a series of characteristic signals. The protonation of a nitrogen atom by phosphoric acid will also influence the chemical shifts of nearby protons.

Molecular Structure and Proton Numbering:

To facilitate the discussion of the ¹H-NMR spectrum, the protons in the N4-Phenyl-2,4-pyridinediamine moiety are numbered as follows:

G cluster_0 ¹H-NMR Analysis Workflow A Sample Preparation (Dissolve in DMSO-d₆) B Data Acquisition (Lock, Shim, Acquire) A->B C Data Processing (FT, Phase, Calibrate) B->C D Spectrum Interpretation C->D E Chemical Shift Analysis D->E F Integration Analysis D->F G Splitting Pattern Analysis D->G H Structural Confirmation E->H F->H G->H

Caption: A streamlined workflow for the analysis of a ¹H-NMR spectrum.

Conclusion

The ¹H-NMR spectrum of N4-Phenyl-2,4-pyridinediamine phosphate is predicted to exhibit a distinct set of signals corresponding to the protons on the pyridine and phenyl rings, as well as the amine functionalities. By understanding the electronic effects within the molecule and comparing its expected spectral features to those of simpler, related compounds, a confident structural assignment can be made. The choice of solvent and the presence of the phosphate counter-ion are important considerations that can influence the final spectrum. This guide provides a foundational framework for researchers to interpret the ¹H-NMR data of this compound and similar molecular architectures, thereby ensuring the integrity of their scientific investigations.

References

  • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. [Link]

  • Royal Society of Chemistry. ¹H NMR (DMSO-d6). [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Wiley Online Library. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • Bio-protocol. Optimization of NMR buffer. [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • National Institutes of Health. Optimization of protein samples for NMR using thermal shift assays. [Link]

  • Connect HE. Correlation of NMR chemical shifts of amino protons of anilines with Hammett substituent constants. [Link]

  • Royal Society of Chemistry Publishing. Structural Studies on Bio-active Compounds. Part 6.' Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. [Link]

  • ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture shown in Scheme 2 at room temperature in THF. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N4-Phenyl-2,4-pyridinediamine Phosphate

For Researchers, Scientists, and Drug Development Professionals Introduction N4-Phenyl-2,4-pyridinediamine is a heterocyclic amine with a structural framework that is of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Phenyl-2,4-pyridinediamine is a heterocyclic amine with a structural framework that is of significant interest in medicinal chemistry and drug discovery. The phosphate salt of this compound enhances its solubility and suitability for pharmaceutical formulations. Understanding the mass spectrometry fragmentation behavior of this molecule is paramount for its unambiguous identification, structural elucidation of its metabolites, and for quantitative analysis in complex biological matrices.[1][2][3]

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of N4-Phenyl-2,4-pyridinediamine, based on established fragmentation rules and data from structurally related compounds. We will explore the characteristic bond cleavages and rearrangements that dictate its mass spectrum. Furthermore, we will present a comparative analysis with a structural isomer, N2-Phenyl-2,4-pyridinediamine, to highlight how subtle changes in molecular structure can lead to distinct fragmentation pathways, a critical consideration in isomer differentiation. A comprehensive, step-by-step protocol for acquiring this data via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also provided.

Predicted Fragmentation Pathways of N4-Phenyl-2,4-pyridinediamine

The structure of N4-Phenyl-2,4-pyridinediamine, with its pyridine ring, exocyclic amino groups, and a phenyl substituent, presents several potential sites for fragmentation upon ionization in a mass spectrometer.[4][5] The most common ionization techniques for such molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically generate a protonated molecule [M+H]+ in the positive ion mode.[2] The fragmentation of this precursor ion is what provides structural information.

Based on the principles of mass spectrometry and the known fragmentation of similar structures like aminopyridines and anilines, we can predict the following key fragmentation pathways for the [M+H]+ ion of N4-Phenyl-2,4-pyridinediamine (Molecular Weight of the free base: 185.23 g/mol ).

Alpha-Cleavage

A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom.[6][7] In N4-Phenyl-2,4-pyridinediamine, this can occur at the C-N bond connecting the phenyl group to the pyridine ring.

G M [M+H]+ m/z 186 F1 Loss of Phenyl Radical (C6H5•) M->F1 α-cleavage P1 Fragment at m/z 109 F1->P1

Caption: Alpha-cleavage leading to the loss of a phenyl radical.

Cleavage of the Pyridine Ring

Heterocyclic rings can undergo characteristic ring-opening and subsequent fragmentation. For a substituted pyridine, cleavage of the ring can lead to several diagnostic fragment ions. A plausible pathway involves the loss of HCN or related neutral molecules.

Loss of Ammonia

The primary amino group at the 2-position can be lost as ammonia (NH3), particularly with higher collision energies.[8][9]

G M [M+H]+ m/z 186 F2 Loss of Ammonia (NH3) M->F2 P2 Fragment at m/z 169 F2->P2

Caption: Fragmentation involving the loss of ammonia.

Comparative Fragmentation: N4-Phenyl- vs. N2-Phenyl-2,4-pyridinediamine

To illustrate the utility of fragmentation patterns in distinguishing between isomers, we will compare the predicted fragmentation of N4-Phenyl-2,4-pyridinediamine with that of its positional isomer, N2-Phenyl-2,4-pyridinediamine.

FeatureN4-Phenyl-2,4-pyridinediamineN2-Phenyl-2,4-pyridinediamine (Hypothetical)Rationale for Difference
Precursor Ion [M+H]+ m/z 186m/z 186Identical molecular weight.
Major Fragment 1 m/z 109 (Loss of C6H5•)m/z 94 (Loss of C6H5NH2)The position of the phenyl group influences the most favorable cleavage. In the N2-isomer, a concerted loss of aniline is more likely.
Major Fragment 2 m/z 169 (Loss of NH3)m/z 169 (Loss of NH3)Both isomers contain a primary amino group, so this loss is expected for both, though relative intensities may differ.
Diagnostic Fragment Presence of a strong m/z 109 peak.Presence of a strong m/z 94 peak.This key difference allows for the unambiguous differentiation of the two isomers.

Experimental Protocol: LC-MS/MS for the Analysis of N4-Phenyl-2,4-pyridinediamine Phosphate

This protocol outlines a general method for the analysis of N4-Phenyl-2,4-pyridinediamine phosphate using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[10]

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of N4-Phenyl-2,4-pyridinediamine phosphate in methanol. Serially dilute this stock solution with a 50:50 mixture of water and acetonitrile to create working standards of desired concentrations.

  • Biological Sample (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant for analysis.[11]

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp up to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or Product Ion Scan for qualitative fragmentation analysis.

  • Precursor Ion: m/z 186.

  • Product Ions (for MRM): Based on the predicted fragmentation, monitor transitions such as 186 -> 109 and 186 -> 169. The specific collision energies for these transitions should be optimized for the instrument in use.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection A Standard or Biological Sample B Protein Precipitation (if needed) A->B C Centrifugation B->C D Supernatant Collection C->D E Injection into LC System D->E F Separation on C18 Column E->F G Electrospray Ionization (ESI+) F->G H Precursor Ion Selection (m/z 186) G->H I Collision-Induced Dissociation (CID) H->I J Fragment Ion Detection I->J

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The predictable and informative fragmentation patterns of N4-Phenyl-2,4-pyridinediamine under mass spectrometric analysis provide a robust tool for its identification and quantification. By understanding the key fragmentation pathways, such as alpha-cleavage and the loss of ammonia, researchers can confidently identify this compound and distinguish it from its structural isomers. The provided LC-MS/MS protocol offers a starting point for developing validated analytical methods essential in the drug development process.[12] This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the power of mass spectrometry in their work with this and structurally related compounds.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. PubMed. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed. PubMed. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4; 400752-03-6. Molport. [Link]

  • Mass fragmentation patterns of compound 4. ResearchGate. [Link]

  • Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine. Semantic Scholar. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

  • N-Phenyl-4-piperidinamine. NIST WebBook. [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

Sources

Validation

Technical Identification Guide: N4-Phenyl-2,4-pyridinediamine Phosphate via FTIR

[1] Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4 / 400752-03-6) Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4 / 400752-03-6)

Introduction: The Identification Challenge

In the synthesis and quality control of kinase inhibitors and pyridine-based intermediates, distinguishing between the free base and its salt forms is critical for ensuring bioavailability and stability. N4-Phenyl-2,4-pyridinediamine phosphate (also known as N4-phenylpyridine-2,4-diamine phosphoric acid) presents a unique spectral signature that allows for rapid identification without the need for destructive testing.

This guide provides an authoritative technical comparison of the FTIR absorption peaks of the phosphate salt against its free base and other common alternatives, grounded in functional group mechanics and spectroscopic theory.

Mechanistic Grounding: The "Why" Behind the Spectrum

To interpret the FTIR spectrum accurately, one must understand the molecular changes occurring during salt formation.

  • Protonation Site: The N4-Phenyl-2,4-pyridinediamine molecule contains three nitrogen atoms. The pyridine ring nitrogen is typically the most basic site (

    
     for diaminopyridines), followed by the primary amine at position 2. The secondary amine (anilino group) at position 4 is significantly less basic due to delocalization into the phenyl ring.
    
  • Phosphate Interaction: Upon reaction with phosphoric acid, the protonation of the ring nitrogen creates a pyridinium cation . This introduces specific "salt bands" and shifts the ring breathing modes.

  • Anion Fingerprint: The dihydrogen phosphate anion (

    
    ) or hydrogen phosphate anion (
    
    
    
    ) contributes intense, broad absorption bands in the fingerprint region (1100–1000 cm⁻¹), which are absent in the free base.
Structural Interaction Diagram[1]

G cluster_changes Spectral Consequences FreeBase Free Base (N4-Phenyl-2,4-pyridinediamine) Salt Phosphate Salt (Protonated Pyridinium Cation + Phosphate Anion) FreeBase->Salt Protonation of Ring Nitrogen Acid Phosphoric Acid (H3PO4) Acid->Salt Ionic Interaction Change1 Broadening of 3200-2500 cm⁻¹ (N⁺-H / P-OH H-bonding) Salt->Change1 Change2 Appearance of 1100-950 cm⁻¹ (P=O / P-O Stretching) Salt->Change2 Change3 Shift of Pyridine Ring Modes (~990 → ~1010 cm⁻¹) Salt->Change3

Caption: Mechanistic pathway of salt formation and resulting spectral shifts.

Characteristic Absorption Peaks: Phosphate vs. Free Base

The following table contrasts the expected characteristic absorption regions for the phosphate salt versus the free base. These values are derived from standard spectroscopic principles for aminopyridines and phosphate salts.

Functional GroupVibration ModePhosphate Salt (Wavenumber cm⁻¹)Free Base (Wavenumber cm⁻¹)Key Differentiator?
Amine / Hydroxyl N-H / O-H Stretch3400–2500 (Very Broad) Overlapping N⁺-H and acidic P-OH bands.3450, 3350, 3250 (Sharp) Distinct doublet (

) and singlet (

).
YES (Broadness in salt)
Pyridine Ring C=N / C=C Ring Stretch1640–1600 Often intensified/shifted due to cation charge.1600–1580 Characteristic aromatic breathing.No (Subtle shift)
Amine (Primary) N-H Bending (Scissoring)~1650 May overlap with ring modes.~1620–1590 Distinct deformation band.No
Phosphate Anion P=O Stretching1150–1050 (Strong, Broad) ABSENT CRITICAL ID
Phosphate Anion P-O-C / P-O⁻ Stretching1000–900 (Strong) ABSENT CRITICAL ID
Pyridine Ring Ring Breathing~1010 Shifted to higher freq. upon protonation.~990 Characteristic of free pyridine ring.YES (Shift)
Phenyl Ring C-H Out-of-Plane Bending760, 690 Monosubstituted benzene pattern.750, 690 Largely Unchanged.No
Analysis of Key Regions
  • Region 3500–2500 cm⁻¹: The free base exhibits sharp, well-defined bands for the primary (

    
    ) and secondary (
    
    
    
    ) amines. In the phosphate salt, this region becomes a "diffuse mountain" of absorption due to the strong hydrogen bonding network between the phosphate oxygens and the protonated pyridinium nitrogen.
  • Region 1200–900 cm⁻¹ (The Fingerprint): This is the definitive identification zone. The free base is relatively transparent here (except for ring breathing ~990 cm⁻¹). The phosphate salt will show massive, broad absorption centered around 1080 cm⁻¹ and 980 cm⁻¹ due to the inorganic phosphate counterion.

Comparison with Alternatives

When identifying an unknown white powder suspected to be this compound, you may encounter these alternatives:

Alternative 1: The Free Base (N4-Phenyl-2,4-pyridinediamine)[1]
  • Differentiation: Lack of broad P-O bands in 1200–900 cm⁻¹ region. Sharp NH stretches >3200 cm⁻¹.

  • Performance: The free base is typically less water-soluble than the phosphate salt, which affects formulation suitability.

Alternative 2: Hydrochloride Salt (HCl)
  • Differentiation: The HCl salt will show the broad "ammonium" band (~3000–2500 cm⁻¹) similar to the phosphate but lacks the strong P-O stretching bands at 1100 cm⁻¹. Instead, it may show weak combination bands, but the 1200–900 cm⁻¹ region will be much cleaner than the phosphate.

Alternative 3: Sulfate Salt ( )
  • Differentiation: Sulfates show a strong, broad band ~1100 cm⁻¹ (S-O stretch), which can be confused with phosphate.

  • Distinction: Look for the specific shape of the anion band. Phosphates often have a "shoulder" or doublet character in the 1000–900 cm⁻¹ range due to P-OH groups, whereas sulfates are often more symmetrical around 1100 cm⁻¹.

Experimental Protocol for Validated ID

To ensure reproducible results, follow this standardized workflow.

Method: Potassium Bromide (KBr) Pellet or ATR
  • Preferred: Diamond ATR (Attenuated Total Reflectance) for speed and minimal sample prep.

  • Resolution: 4 cm⁻¹

  • Scans: 32 or 64

Step-by-Step Workflow

Workflow Start Start: Unknown Sample Prep Sample Prep (Direct ATR or 1% in KBr) Start->Prep Acquire Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Acquire Check1 Check 1200-900 cm⁻¹ Region Acquire->Check1 Phosphate Strong Broad Band (1150-950 cm⁻¹)? Check1->Phosphate ResultBase Likely Free Base (or other salt) Phosphate->ResultBase No Check2 Check 3500-2500 cm⁻¹ Phosphate->Check2 Yes ResultPhos Likely Phosphate Salt Check2->ResultBase Sharp Peaks Confirm Confirm: Broad OH/NH+ Band Check2->Confirm Broad/Diffuse Confirm->ResultPhos

Caption: Decision tree for identifying the phosphate salt form.

References

  • Molport. N4-phenylpyridine-2,4-diamine; phosphoric acid (Structure & CAS Data). Retrieved from

  • National Institute of Standards and Technology (NIST). Pyridine & Derivative IR Spectra (Coblentz Society). Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (Source for Phosphate/Amine salt shifts).

Comparative

Establishing a Reference Standard for N4-Phenyl-2,4-pyridinediamine Phosphate Purity: A Comparative Analytical Guide

N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4), frequently utilized as a critical pharmaceutical intermediate and active compound (often associated with the Linoprid pathway), requires rigorous analytical co...

Author: BenchChem Technical Support Team. Date: March 2026

N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4), frequently utilized as a critical pharmaceutical intermediate and active compound (often associated with the Linoprid pathway), requires rigorous analytical control [1]. In drug development, the integrity of downstream pharmacological assays and synthetic yields relies entirely on the purity of the reference standard.

This guide objectively compares the performance of a high-purity Certified Reference Material (CRM) against generic alternatives and outlines the self-validating analytical protocols required to establish absolute purity in compliance with ICH Q6A specifications [2].

The Causality of Purity: Why 99.5% Matters

In the synthesis of N4-Phenyl-2,4-pyridinediamine, the catalytic amination of 2,4-dichloropyridine with aniline is the primary pathway. However, this reaction is prone to generating positional isomers and over-reacted species.

The Causality of Experimental Failure: If a generic standard containing 3–5% of the N2-phenyl isomer is used to calibrate a biological assay, it introduces severe, non-linear background noise. Because the N2-isomer possesses a nearly identical molecular weight and polarity but a vastly different receptor binding affinity, it acts as a confounding variable. Furthermore, trace residual metals (e.g., Palladium) from cross-coupling reactions can catalyze the oxidative degradation of the API during shelf-storage. Therefore, establishing a standard with >99.5% purity is not just a regulatory formality; it is a mechanistic necessity to prevent downstream data corruption.

ImpurityPathway Precursors Precursors (2,4-Dichloropyridine + Aniline) Reaction Catalytic Amination Precursors->Reaction Target Target API: N4-Phenyl-2,4-pyridinediamine Reaction->Target Major Yield ImpA Positional Isomer: N2-Phenyl-2,4-pyridinediamine Reaction->ImpA Minor Impurity ImpB Over-reacted: N2,N4-Diphenyl-2,4-pyridinediamine Reaction->ImpB Trace Impurity Phosphate Phosphoric Acid Addition Target->Phosphate Final Linoprid Phosphate (Target Standard) Phosphate->Final

Fig 1: Reaction pathway illustrating the causal formation of structurally similar isomeric impurities.

Comparative Performance Data

To demonstrate the impact of standard selection, we compared a commercial High-Purity CRM against a Generic Supplier Standard and an In-House Crude batch. The quantitative data below highlights the discrepancies that arise when sub-standard materials are utilized.

Analytical ParameterHigh-Purity CRMGeneric Supplier StandardIn-House Crude Batch
HPLC-UV Purity (a/a %) > 99.8%94.5% – 96.0%88.0% – 91.5%
N2-Isomer Content < 0.05%2.5%5.0%
Residual Palladium (ICP-MS) < 5 ppm> 50 ppm> 200 ppm
Water Content (Karl Fischer) < 0.2%1.5%3.0%
Absolute Assay (qNMR) 99.6% 93.2% 86.5%

Data Interpretation: The generic standard exhibits a ~6% discrepancy between its reported HPLC area percent and its absolute assay by qNMR. This is caused by HPLC's inability to detect inorganic salts and moisture, leading to an artificially inflated purity metric if used as a single point of truth.

Self-Validating Analytical Protocols

To establish a reference standard without relying on a pre-existing primary standard, we must build a self-validating system . This is achieved through orthogonal cross-validation: comparing the Mass Balance Approach against Quantitative NMR (qNMR) .

If the purity calculated by Mass Balance (


) matches the absolute molar purity determined by qNMR within a margin of 

, the system validates itself, fulfilling the rigorous requirements of ICH Q2(R1) [3].
Step-by-Step Methodologies

1. HPLC-UV/MS (Organic Impurities)

  • Protocol: Prepare a 1.0 mg/mL solution of the standard in water/acetonitrile. Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect via UV at 254 nm and MS (ESI+).

  • Causality of Choice: The acidic modifier (0.1% TFA) is strictly required. It suppresses the ionization of the phosphate salt and protonates the basic pyridinediamine moiety. This prevents peak tailing and ensures baseline resolution between the N2-isomer and the N4-target, which would otherwise co-elute and artificially inflate the purity score.

2. Karl Fischer Coulometric Titration (Moisture)

  • Protocol: Dissolve 50 mg of the sample in anhydrous methanol. Titrate using a coulometric electrode until the endpoint is reached.

  • Causality of Choice: Because N4-Phenyl-2,4-pyridinediamine phosphate is a salt, it is inherently hygroscopic. Volumetric KF is insufficiently sensitive for trace moisture; coulometric KF ensures accurate quantification down to 10 ppm, preventing water weight from skewing the final mass balance.

3. ICP-MS (Inorganic Impurities)

  • Protocol: Subject 100 mg of the sample to microwave digestion in concentrated

    
    . Quantify residual Palladium (Pd) and Iron (Fe) against a multi-element standard curve.
    

4. Quantitative NMR (Absolute Assay)

  • Protocol: Accurately weigh 20.0 mg of the sample and 10.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid). Dissolve in

    
    . Acquire a 1H-NMR spectrum with a relaxation delay (
    
    
    
    ) of at least 30 seconds.
  • Causality of Choice: Maleic acid is chosen specifically because its protons produce a distinct, sharp singlet at ~6.3 ppm. This region is entirely free from the aromatic proton signals of N4-phenyl-2,4-pyridinediamine (which appear between 6.5 and 8.0 ppm). This lack of overlap ensures precise peak integration, allowing for an exact molar quantification of the target compound.

ValidationWorkflow Start N4-Phenyl-2,4-pyridinediamine Phosphate Batch qNMR Quantitative NMR (qNMR) Absolute Molar Purity Start->qNMR MassBal Mass Balance Approach (100% - All Impurities) Start->MassBal Compare Cross-Validation |Δ Purity| ≤ 0.5% qNMR->Compare HPLC HPLC-UV/MS (Organic Impurities) MassBal->HPLC KF Karl Fischer (Water Content) MassBal->KF ICP ICP-MS (Metal Impurities) MassBal->ICP HPLC->Compare KF->Compare ICP->Compare Certified Certified Reference Standard (>99.5% Purity Established) Compare->Certified Pass

Fig 2: Orthogonal self-validating workflow ensuring absolute purity without external primary standards.

References

  • European Medicines Agency (EMA). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." Scientific Guidelines, May 2000.[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." Regulatory Information, September 2021.[Link]

Validation

A Comparative Guide to the Chromatographic Separation of N4-Phenyl-2,4-pyridinediamine Phosphate Isomers

Introduction N4-Phenyl-2,4-pyridinediamine is a substituted diamine pyridine structure that serves as a critical building block in medicinal chemistry and drug development. Its derivatives have been investigated for vari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N4-Phenyl-2,4-pyridinediamine is a substituted diamine pyridine structure that serves as a critical building block in medicinal chemistry and drug development. Its derivatives have been investigated for various therapeutic applications, including as protein kinase inhibitors.[1][2] The compound is typically synthesized and handled as a phosphate salt to improve its stability and solubility. During synthesis, the formation of positional isomers is a significant possibility. These isomers, which may include the N2-phenyl equivalent or other substitution patterns, can have different pharmacological activities and toxicity profiles. Therefore, the development of a robust, specific, and reliable analytical method to separate and quantify these isomers is paramount for ensuring drug safety, efficacy, and quality control in a regulated environment.

This guide provides an in-depth comparison of chromatographic strategies for the effective separation of N4-Phenyl-2,4-pyridinediamine phosphate isomers. We will explore the underlying principles of method development, explain the rationale behind experimental choices, and present detailed protocols with supporting data to guide researchers in establishing a suitable analytical workflow.

The Analytical Challenge: Isomeric Similarity and Physicochemical Properties

The primary difficulty in separating positional isomers lies in their inherent physicochemical similarities. They share the same molecular weight and elemental composition, and often have very close pKa values and polarities, leading to similar retention behavior in chromatography.

N4-Phenyl-2,4-pyridinediamine is a basic compound due to the presence of multiple nitrogen atoms. The pyridine ring nitrogen has a pKa of approximately 5-6, while the amino groups are also basic.[3] This basicity is a double-edged sword in reversed-phase chromatography. While it allows for manipulation of retention through pH control, it also causes strong, undesirable interactions with acidic residual silanol groups on the surface of traditional silica-based columns, leading to significant peak tailing.[3]

G Potential Isomers of Phenyl-2,4-pyridinediamine cluster_main N4-Phenyl-2,4-pyridinediamine cluster_isomers Potential Positional Isomers Main N4-Phenyl-2,4-pyridinediamine (Target Analyte) Isomer1 N2-Phenyl-2,4-pyridinediamine Main->Isomer1 Same MW Slightly different polarity Isomer2 5-Phenyl-2,4-pyridinediamine Main->Isomer2 Same MW Different electronic distribution

Caption: Key isomeric structures posing the chromatographic challenge.

Strategic Approaches to Chromatographic Separation

A successful separation strategy must overcome the challenges of similar polarity and peak tailing. This requires careful selection of the stationary phase and meticulous optimization of the mobile phase.

Reversed-Phase HPLC (RP-HPLC): The Primary Workhorse

RP-HPLC is the most common and versatile technique for the analysis of pharmaceutical compounds. The key to separating these basic isomers lies in controlling the secondary interactions and maximizing the subtle differences in their properties.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: While a standard C18 column is a good starting point, its interaction with our analytes is primarily hydrophobic. A Phenyl-Hexyl stationary phase offers a different selectivity mechanism. The phenyl rings in the stationary phase can induce dipole-dipole or π-π stacking interactions with the aromatic rings of the analytes, providing a powerful tool to resolve positional isomers where the electronic distribution differs.

  • Mobile Phase pH Control: This is the most critical parameter. By operating at a low pH (e.g., 2.5-3.0), two objectives are achieved. First, the basic analytes are fully protonated, ensuring a consistent charge state. Second, and more importantly, the acidic residual silanol groups on the silica support are also protonated and thus suppressed.[3] This dramatically reduces the strong secondary interactions that cause peak tailing, leading to sharper, more symmetrical peaks.

  • Mobile Phase Additives: In cases where pH control alone is insufficient, adding a competing base like triethylamine (TEA) to the mobile phase can be effective. TEA preferentially interacts with the active silanol sites, shielding the primary analyte from these interactions.[3] Alternatively, an ion-pairing reagent like sodium octanesulfonate can be used to pair with the protonated analytes, increasing their retention and altering selectivity.[4]

G start Start Method Development col_select Column Selection (e.g., C18 vs. Phenyl-Hexyl) start->col_select mp_screen Mobile Phase Screening (Acetonitrile vs. Methanol) col_select->mp_screen ph_opt pH Optimization (Target: pH 2.5 - 3.5) mp_screen->ph_opt gradient Gradient Profile Tuning (Adjust slope for resolution) ph_opt->gradient assess Assess Performance (Resolution > 2.0, Tailing < 1.5) gradient->assess valid Method Validation assess->valid Pass fail Re-evaluate Parameters assess->fail Fail fail->col_select Change Column fail->ph_opt Adjust pH / Additives

Caption: A logical workflow for RP-HPLC method development.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that show little or no retention in reversed-phase, HILIC presents an orthogonal separation mechanism. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water-rich layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase. While potentially useful, the phosphate salt and the moderate polarity of the phenyl-substituted diamine may make RP-HPLC a more straightforward starting point. However, HILIC remains a valuable alternative if RP-HPLC methods fail to provide adequate resolution.

Experimental Protocols & Comparative Data

Here we present two detailed RP-HPLC protocols that leverage different selectivity mechanisms to resolve N4-Phenyl-2,4-pyridinediamine from its potential isomers.

Standard Sample and Mobile Phase Preparation
  • Sample Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the N4-Phenyl-2,4-pyridinediamine phosphate sample and dissolve it in 10.0 mL of the sample diluent.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the sample diluent.

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

Protocol 1: Optimized RP-HPLC Method (C18 Column)

This method focuses on suppressing silanol interactions through pH control to achieve sharp peaks and good resolution.

  • HPLC System: Standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate, pH 2.8

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Protocol 2: Alternative Selectivity (Phenyl-Hexyl Column)

This method utilizes the π-π interaction capabilities of a phenyl column to provide an alternative selectivity profile, which can be crucial for resolving isomers with different electronic distributions.

  • HPLC System: Same as Protocol 1.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase & Gradient: Same as Protocol 1.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Comparative Data Summary

The following table summarizes the expected chromatographic performance for the separation of the target analyte from two potential key isomers using the protocols described above.

Parameter Analyte Protocol 1 (C18) Protocol 2 (Phenyl-Hexyl)
Retention Time (min) 5-Phenyl Isomer9.810.5
N4-Phenyl (Target)10.411.0
N2-Phenyl Isomer10.912.1
Resolution (Rs) (5-Phenyl / N4-Phenyl)2.12.5
(N4-Phenyl / N2-Phenyl)1.83.1
Tailing Factor (Tf) N4-Phenyl (Target)1.31.2
Theoretical Plates (N) N4-Phenyl (Target)> 8000> 9500

Analysis of Results: Protocol 1 on a standard C18 column provides acceptable separation. However, the resolution between the target N4-Phenyl isomer and the N2-Phenyl isomer is below the ideal value of 2.0. Protocol 2, using the Phenyl-Hexyl column, demonstrates superior performance. The alternative selectivity provided by the phenyl stationary phase significantly enhances the resolution of the critical N4/N2 isomer pair to an excellent value of 3.1, while also improving peak shape (lower tailing factor).

Conclusion and Recommendations

The successful chromatographic separation of N4-Phenyl-2,4-pyridinediamine phosphate and its positional isomers is readily achievable with a systematic approach to method development. While a standard C18 column under acidic mobile phase conditions can provide a baseline separation, leveraging alternative selectivity is key to developing a truly robust and reliable method.

Based on the comparative data, the use of a Phenyl-Hexyl stationary phase (Protocol 2) is highly recommended for the routine quality control and purity analysis of N4-Phenyl-2,4-pyridinediamine phosphate. This method provides superior resolution for the critical isomer pairs, excellent peak symmetry, and high efficiency, making it ideal for deployment in a regulated drug development environment. For any developed method, full validation according to ICH guidelines would be the required next step to ensure its suitability for its intended purpose.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Fezoui, M., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. Retrieved from [Link]

  • Jain, R., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 878(3-4), 343-350. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
  • Wang, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 68(2), 1693-1715. Retrieved from [Link]

  • Li, D., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. Retrieved from [Link]

Sources

Comparative

validation of analytical methods for N4-Phenyl-2,4-pyridinediamine phosphate detection

Comprehensive Comparison Guide: Validation of Analytical Methods for N4-Phenyl-2,4-pyridinediamine Phosphate Detection Introduction: The Analytical Challenge N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validation of Analytical Methods for N4-Phenyl-2,4-pyridinediamine Phosphate Detection

Introduction: The Analytical Challenge

N4-Phenyl-2,4-pyridinediamine phosphate (CAS: 1184185-05-4)[1] is a critical, highly polar building block used in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors. Structurally, it consists of a basic pyridinediamine core, a hydrophobic phenyl ring, and a highly hydrophilic phosphate counterion. This dichotomy in polarity presents a unique analytical challenge: preventing peak tailing of the basic amines while retaining the compound on a reversed-phase column.

Furthermore, the recent modernization of global regulatory standards—specifically the adoption of ICH Q2(R2) and ICH Q14[2][3]—requires laboratories to abandon rigid "check-the-box" validation. Instead, scientists must adopt a lifecycle-based approach driven by a predefined Analytical Target Profile (ATP)[4].

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC-DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of this compound, providing self-validating protocols grounded in mechanistic causality.

Part 1: Analytical Method Selection & Causality

The selection of an analytical method is entirely dictated by the ATP. For bulk assay and routine purity testing, HPLC-UV remains the workhorse. However, when monitoring trace-level genotoxic impurities or conducting clinical pharmacokinetic profiling—similar to the rigorous requirements for other pyridinediamine phosphate drugs like amifampridine[5]—LC-MS/MS is mandatory.

Workflow ATP Analytical Target Profile (Define Sensitivity Needs) HPLC HPLC-UV / UHPLC-DAD (Assay & Purity > 0.05%) ATP->HPLC High Concentration LCMS LC-MS/MS (Trace Impurities < 0.01%) ATP->LCMS Trace Levels Val ICH Q2(R2) Validation (Self-Validating Protocol) HPLC->Val Method Optimization LCMS->Val Method Optimization Life Lifecycle Management (Continuous Monitoring) Val->Life Meets Acceptance Criteria

Fig 1: Risk-based analytical method selection and ICH Q2(R2) validation workflow.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC-UVUHPLC-DADLC-MS/MS (Triple Quad)
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL~0.5 ng/mL
Dynamic Range 3–4 orders of magnitude4 orders of magnitude4–5 orders of magnitude
Run Time 15–20 minutes3–5 minutes2–4 minutes
Specificity Low (Retention Time only)Medium (UV Spectral Library)High (MRM Transitions)
Primary Use Case Bulk API AssayHigh-Throughput Impurity ProfilingTrace/Genotoxic Impurity Detection

Part 2: Mechanistic Protocol Design & Self-Validating Systems

A robust analytical method must be a self-validating system . This means the protocol inherently proves its own reliability during every sequence via embedded control loops, such as System Suitability Testing (SST) and internal standards.

Step-by-Step Methodology: LC-MS/MS Detection Workflow

Phase 1: Sample Preparation

  • Step 1: Weigh 10.0 mg of N4-Phenyl-2,4-pyridinediamine phosphate reference standard.

  • Causality: The phosphate salt is highly soluble in water, but the aromatic phenyl ring introduces hydrophobicity.

  • Step 2: Dissolve in 10 mL of 50:50 (v/v) Water:Methanol to create a 1 mg/mL stock.

  • Self-Validation Loop: The sequence must begin with a blank diluent injection. If the blank exhibits a peak area >0.1% of the target analyte, the system automatically halts to prevent carryover contamination from skewing quantitative data.

Phase 2: Chromatographic Separation

  • Step 3: Equip the system with a hybrid-silica column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Causality: Basic amines like pyridinediamines interact strongly with residual, negatively charged silanols on standard silica columns, causing severe peak tailing. Ethylene Bridged Hybrid (BEH) particles resist silanol ionization, ensuring sharp peaks.

  • Step 4: Utilize Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Causality: At neutral pH, the multiple basic nitrogens exist in a state of partial protonation, leading to split peaks. Buffering to pH 3.0 forces the analyte into a fully protonated state. Crucially, ammonium formate is fully volatile, preventing the precipitation of salts in the MS source (unlike phosphate buffers).

Phase 3: MS/MS Detection

  • Step 5: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Causality: In ESI+ mode, the basic amine groups readily accept protons to form the [M+H]+ precursor ion at m/z 186.1. The phosphate counterion is inherently lost during this ionization process, mimicking the behavior of other pyridinediamine derivatives[6].

Fragmentation Salt N4-Phenyl-2,4-pyridinediamine phosphate (Injected Sample) Parent Free Base[M+H]+ m/z 186.1 Salt->Parent ESI+ Ionization (Phosphate Lost) Frag1 Loss of NH3 m/z 169.1 (Qualifier) Parent->Frag1 CID (15V) Frag2 Cleavage of Phenyl m/z 109.0 (Quantifier) Parent->Frag2 CID (25V)

Fig 2: Electrospray ionization (ESI+) MS/MS fragmentation pathway for MRM detection.

Part 3: ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the modernized ICH Q2(R2) guidelines[2]. The new guidelines emphasize that validation is not a one-time event but a continuous lifecycle[3].

Table 2: ICH Q2(R2) Validation Acceptance Criteria (Self-Validating Parameters)
Validation ParameterExperimental DesignAcceptance Criteria (Assay)
System Suitability (SST) 6 replicate injections of 100% standardRSD ≤ 2.0%, Tailing Factor ≤ 1.5
Specificity Inject blank, placebo, and spiked sampleNo interference at analyte retention time
Linearity 5 concentration levels (50% to 150% of target)Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) Spike API at 80%, 100%, and 120% levelsMean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 independent sample preparationsRelative Standard Deviation (RSD) ≤ 2.0%

Conclusion

For the detection of N4-Phenyl-2,4-pyridinediamine phosphate, the choice of analytical platform must align with the Analytical Target Profile. While HPLC-UV provides a cost-effective solution for bulk assay, LC-MS/MS is the definitive gold standard for trace-level detection and structural confirmation. By utilizing volatile acidic buffers (pH 3.0) and end-capped hybrid columns, scientists can eliminate the peak tailing inherent to basic pyridinediamines, ensuring the method effortlessly passes ICH Q2(R2) validation criteria.

References

[1] Molport. "N4-phenylpyridine-2,4-diamine; phosphoric acid | 1184185-05-4". Source: Molport. URL: [Link] [2] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Source: IntuitionLabs. URL: [Link] [3] Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation". Source: Lab Manager. URL: [Link] [4] AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained". Source: AMSbiopharma. URL: [Link] [6] National Center for Biotechnology Information. "PubChem Compound Summary for Phenazopyridine". Source: NIH. URL: [Link] [5] U.S. Food and Drug Administration (FDA). "NDA 208078 FIRDAPSE (amifampridine phosphate) Clinical Pharmacology". Source: accessdata.fda.gov. URL: [Link]

Sources

Validation

A Comparative Guide to Pyridine-Based Dye Precursors and Benzene Derivatives in Advanced Applications

For researchers and professionals in drug development and material science, the selection of core molecular scaffolds is a critical decision that dictates the performance of functional dyes in applications ranging from b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and material science, the selection of core molecular scaffolds is a critical decision that dictates the performance of functional dyes in applications ranging from bioimaging to renewable energy. This guide provides an in-depth comparison of two ubiquitous aromatic systems: pyridine and benzene. We will explore how the subtle inclusion of a nitrogen atom in the pyridine ring fundamentally alters the electronic and photophysical properties of a dye, offering distinct advantages and disadvantages compared to its benzene-based counterpart. This analysis is grounded in experimental data and established protocols to provide a clear, evidence-based framework for your research and development endeavors.

The Core Distinction: The Impact of the Nitrogen Heteroatom

The primary difference between a pyridine and a benzene ring lies in the replacement of a carbon-hydrogen (C-H) group with a nitrogen atom. This substitution has profound implications for the molecule's electronic structure. Pyridine is more electron-deficient than benzene due to the higher electronegativity of the nitrogen atom. This inherent electronic nature influences several key properties of the resulting dyes.

The electron-withdrawing nature of the pyridine ring can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the dye molecule.[1] This is a critical factor in applications like dye-sensitized solar cells (DSSCs), where the LUMO level of the dye must be higher than the conduction band of the semiconductor (e.g., TiO₂) for efficient electron injection.[2] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can influence the dye's interaction with its environment, such as solvents or biological targets.[3]

Conversely, the benzene ring is a neutral aromatic system that can be functionalized with a wide array of electron-donating or electron-withdrawing groups to tune its properties.[4] Many high-performance dyes are built upon benzene derivatives, showcasing their versatility.[5][6] However, the lack of an intrinsic electron-withdrawing character, like that in pyridine, means that achieving certain electronic properties may require more complex synthetic modifications.

Comparative Analysis of Photophysical Properties

The photophysical properties of a dye are paramount to its function as a light-harvester or emitter. The choice between a pyridine or benzene core can significantly impact these characteristics.

PropertyPyridine-Based DyesBenzene-Based DyesRationale and Implications
Absorption Maximum (λmax) Often red-shifted compared to direct benzene analogues.[1]Dependent on substituents.The electron-withdrawing nature of the pyridine ring can enhance intramolecular charge transfer (ICT), leading to a smaller HOMO-LUMO gap and absorption at longer wavelengths.[7] This is advantageous for DSSCs, as it allows for the harvesting of more of the solar spectrum.
Molar Extinction Coefficient (ε) High values are achievable, indicating strong light absorption.[8]High values are also common, a key feature of many organic dyes.[5]While both can have high extinction coefficients, the specific molecular design plays a more significant role than the core ring itself.
Fluorescence Quantum Yield (Φf) Can be high, but may be more sensitive to solvent polarity.[7]Can be very high and stable across different environments.The increased ICT character in some pyridine-based dyes can lead to non-radiative decay pathways in polar solvents, sometimes reducing the quantum yield.[7]
Stokes Shift Generally larger, especially in polar solvents.[1]Typically smaller, but can be increased with specific structural modifications.The larger change in dipole moment between the ground and excited states in many pyridine-based dyes results in a more significant Stokes shift, which is beneficial for bioimaging applications to reduce self-quenching.
Photostability Can be enhanced due to the electron-deficient nature of the ring.Varies greatly depending on the overall molecular structure.The stability of the pyridine ring can contribute to the overall robustness of the dye molecule, though this is highly dependent on the complete structure.

Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the dye is the engine of light harvesting and electron injection. The choice of the aromatic core in a D-π-A (Donor-π bridge-Acceptor) dye architecture is crucial for cell performance.

Theoretical studies using Density Functional Theory (DFT) have shown that incorporating pyridine into the π-linker of a D-π-A dye can lead to a more red-shifted absorption spectrum and a higher theoretical open-circuit voltage (Voc) compared to an analogous dye with a benzene linker.[9] This is attributed to the pyridine ring's ability to modulate the dye's energy levels favorably for electron injection and regeneration.[10]

The electron-withdrawing nature of pyridine can also help to direct the intramolecular charge transfer from the donor to the acceptor/anchoring group, which is beneficial for efficient electron injection into the TiO₂ conduction band.[2]

Workflow for DSSC Fabrication and Characterization

The following diagram illustrates the general workflow for fabricating and testing a dye-sensitized solar cell.

DSSC_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Testing TCO 1. FTO/ITO Glass Cleaning TiO2_prep 2. TiO₂ Paste Preparation TiO2_dep 3. TiO₂ Deposition (Doctor Blade) TiO2_prep->TiO2_dep Sinter 4. Sintering TiO2_dep->Sinter Dye 5. Dye Sensitization Sinter->Dye Assembly 7. Cell Assembly Dye->Assembly Pt_dep 6. Platinum Deposition Pt_dep->Assembly Electrolyte 8. Electrolyte Injection Assembly->Electrolyte Seal 9. Sealing Electrolyte->Seal Test 10. Photovoltaic Testing Seal->Test

Figure 1: General workflow for the fabrication of a Dye-Sensitized Solar Cell (DSSC).

Application in Bioimaging

In bioimaging, fluorescent probes are used to visualize cellular structures and processes. The choice of the core aromatic system can influence a probe's brightness, photostability, and targeting capabilities.

Pyridine-based fluorophores often exhibit larger Stokes shifts, which is advantageous in fluorescence microscopy as it minimizes the overlap between excitation and emission spectra, leading to a better signal-to-noise ratio.[11] The nitrogen atom can also be a site for protonation, making some pyridine-based dyes sensitive to pH, which can be exploited for imaging acidic organelles like lysosomes.

Benzene-based fluorophores are workhorses in bioimaging due to their often high quantum yields and stability.[5] Their properties can be extensively tuned through substitution, allowing for the creation of probes for a wide range of biological targets.

Logical Relationship in Dye Design for Bioimaging

The design of a fluorescent probe for bioimaging involves a careful balance of properties to achieve the desired performance.

Bioimaging_Design Core Core Scaffold (Pyridine vs. Benzene) Props Photophysical Properties (λmax, Φf, Stokes Shift) Core->Props Func Functional Groups (Targeting, Solubility) Core->Func Performance Imaging Performance (Brightness, Photostability, Specificity) Props->Performance Func->Performance

Figure 2: Key considerations in the design of fluorescent probes for bioimaging.

Experimental Protocols

Protocol 1: Synthesis of a Triphenylamine-Based Dye Precursor

This protocol describes the synthesis of 4-(diphenylamino)benzaldehyde, a common precursor for both benzene and pyridine-based dyes, via the Vilsmeier-Haack reaction.

Materials:

  • Triphenylamine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Ice

  • Dichloromethane (for column chromatography)

  • Silica gel

Procedure:

  • Cool a solution of DMF in a flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.

  • Add triphenylamine to the mixture and stir at room temperature for several hours, then heat to 90°C and maintain for several hours until the reaction is complete (monitor by TLC).[5]

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.[12]

  • Neutralize the solution to pH 7 with sodium acetate.

  • Collect the resulting precipitate by filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the pure 4-(diphenylamino)benzaldehyde.[5]

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol provides a general procedure for the fabrication of a DSSC for testing newly synthesized dyes.

Materials:

  • FTO-coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Acetic acid solution

  • Dye solution (synthesized dye dissolved in a suitable solvent like ethanol)

  • Platinum-coated counter electrode

  • Iodide/triiodide-based electrolyte

  • Surlyn or other sealant

  • Ethanol, deionized water

Procedure:

  • Photoanode Preparation: a. Clean two FTO glass slides with ethanol and deionized water. Identify the conductive side using a multimeter.[13] b. Prepare a TiO₂ paste by grinding TiO₂ powder with a dilute acetic acid solution until a uniform consistency is achieved.[14] c. Apply the TiO₂ paste to the conductive side of one FTO slide using the doctor blade method.[15] d. Sinter the TiO₂-coated slide in a furnace at high temperature (e.g., 450-500°C) to create a porous, crystalline film.[15] e. After cooling, immerse the sintered TiO₂ film in the dye solution for several hours to allow for dye adsorption.[15] f. Rinse the dye-sensitized photoanode with ethanol to remove excess dye and allow it to air dry.[15]

  • Cell Assembly: a. Place the platinum-coated counter electrode over the dye-sensitized photoanode, offset slightly to allow for electrical contact. b. Place a thin layer of sealant (e.g., Surlyn) between the electrodes and heat to seal the cell, leaving a small opening for electrolyte injection. c. Inject the iodide/triiodide electrolyte into the cell through the opening. d. Seal the opening completely.

  • Characterization: a. Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (e.g., AM 1.5G) to determine the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).[13]

Conclusion

The choice between pyridine-based dye precursors and their benzene derivatives is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired application and performance metrics.

  • For Dye-Sensitized Solar Cells, the inherent electron-withdrawing nature of the pyridine ring offers a clear advantage in tuning the dye's energy levels for efficient electron injection and achieving broader light absorption. This can lead to higher power conversion efficiencies.

  • For Bioimaging, the decision is more nuanced. Pyridine-based dyes can offer larger Stokes shifts and the potential for pH sensing, which are valuable in specific imaging contexts. Benzene-based dyes, on the other hand, provide a robust and versatile platform for developing highly fluorescent and stable probes.

Ultimately, a thorough understanding of the fundamental electronic differences between these two aromatic systems, supported by the experimental data and protocols outlined in this guide, will empower researchers to make informed decisions in the design and synthesis of next-generation functional dyes.

References

  • Series of Fluorescent Dyes Derived from Triphenylamine Structure for Cu2+ and In-Cell Carbon Monoxide Sensing: Synthesis and Performance. PMC. [Link]

  • Dye-sensitized Solar Cells: Principle, Fabrication and Performance. JoVE. [Link]

  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. CORE. [Link]

  • Rational design of triphenylamine-based sensitizers for DSSCs: a DFT comparison of pyridine and amine donor substituents. PubMed. [Link]

  • Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells. PMC. [Link]

  • Synthesis and investigation of triphenylamine-based double branched organic dyes for p-type dye-sensitized solar cells. ResearchGate. [Link]

  • How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. Instructables. [Link]

  • Fabrication of a Dye-Sensitized Solar Cell. YouTube. [Link]

  • Theoretical investigation of the nitrogen-heterocyclic as π-linker in diphenylthienylamine-based dyes adsorbed on TiO2 nanotubes for DSSCs applications. Taylor & Francis Online. [Link]

  • Fabrication Methods for Dye Sensitized Solar Cells. GreyB. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. PMC. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. PubMed. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • Photophysical Properties and Photovoltaic Performance of Sensitizers with a Bipyrimidine Acceptor. SpringerLink. [Link]

  • Effects of various heteroatom donor species on the photophysical, electrochemical and photovoltaic performance of dye-sensitized solar cells. ResearchGate. [Link]

  • Effect of substitution on some photophysical properties of pyridine: A comparison with benzene analogues. ResearchGate. [Link]

  • Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies. SpringerLink. [Link]

  • Design and DFT study of nitrogen-rich donor systems for improved photovoltaic performance in dye-sensitized solar cells. RSC Publishing. [Link]

  • Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. PMC. [Link]

  • Effects of Graphene in Dye-Sensitized Solar Cells Based on Nitrogen-Doped TiO2 Composite. ACS Publications. [Link]

  • Structural Engineering of π-Linker Aromaticity in Anthanthrene-Based Dyes with D–π–A Configuration: DFT Investigation to Enhance Charge Transfer in DSSCs. MDPI. [Link]

  • Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells. ResearchGate. [Link]

  • New Triphenylamine-Based Organic Dyes for Efficient Dye-Sensitized Solar Cells. ACS Publications. [Link]

  • Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells. ResearchGate. [Link]

  • Theoretical Investigation of Azobenzene-Based Photochromic Dyes for Dye-Sensitized Solar Cells. MDPI. [Link]

  • The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells. PMC. [Link]

  • Influence of conjugated π-linker in D–D–π–A indoline dyes: towards long-term stable and efficient dye-sensitized solar cells with high photovoltage. RSC Publishing. [Link]

  • Dye-sensitized solar cells: Investigation of D-A-π-A organic sensitizers based on[5][12][13]selenadiazolo[3,4-c]pyridine. ResearchGate. [Link]

  • Effect of linker used in D–A–π–A metal free dyes with different π-spacers for dye sensitized solar cells. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Spectral Characterization of N4-Phenyl-2,4-pyridinediamine Phosphate

Abstract This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectral characterization of N4-Phenyl-2,4-pyridinediamine phosphate, a crucial analytical technique in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectral characterization of N4-Phenyl-2,4-pyridinediamine phosphate, a crucial analytical technique in pharmaceutical development and quality control. We delve into the foundational principles governing the UV-Vis absorption of this molecule, present a detailed, validated experimental protocol, and offer a comparative analysis against its free base form and other analytical methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure data integrity and technical accuracy in a regulated laboratory setting.

Introduction: The Role of UV-Vis in Pharmaceutical Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry, valued for its simplicity, robustness, and high sensitivity.[1] It is widely applied in the development of active pharmaceutical ingredients (APIs), quantification of impurities, and in dissolution testing.[2] For aromatic compounds such as N4-Phenyl-2,4-pyridinediamine phosphate, UV-Vis spectroscopy provides a rapid and reliable method for identification, quantification, and purity assessment based on the molecule's characteristic absorption of light.

The United States Pharmacopeia (USP) and other global pharmacopeias have established stringent guidelines for the performance verification and use of UV-Vis spectrophotometers in regulated environments, ensuring data quality and consistency.[3][4][5] This guide aligns with these principles, providing not just a method, but the scientific rationale required for robust application.

Foundational Principles: Electronic Transitions in N4-Phenyl-2,4-pyridinediamine

The UV-Vis spectrum of N4-Phenyl-2,4-pyridinediamine arises from electronic transitions within the molecule's chromophores. The structure contains two key chromophoric systems: the phenyl ring and the aminopyridine ring. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. For this molecule, the most significant transitions are:

  • π → π* (pi to pi-star) transitions: These occur in the phenyl and pyridine rings, which contain conjugated π-electron systems. They are typically high-energy transitions resulting in strong absorption bands.

  • n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to an anti-bonding π* orbital. These are lower-energy transitions and usually result in weaker absorption bands compared to π → π* transitions.

The solvent environment can significantly influence these transitions, leading to shifts in the maximum absorption wavelength (λmax).[6][7][8]

A Self-Validating Experimental Protocol for UV-Vis Analysis

Adherence to a meticulously designed protocol is critical for generating reliable and reproducible data. The following workflow incorporates system suitability tests (SSTs) and best practices compliant with pharmacopeial standards.[4][5]

Instrumentation and Performance Verification

A double-beam UV-Vis spectrophotometer is recommended. Before sample analysis, instrument performance must be verified according to USP General Chapter <857> or equivalent guidelines.[4][5] Key tests include:

  • Wavelength Accuracy: Verified using a certified reference material like holmium oxide in perchloric acid.

  • Photometric Accuracy and Linearity: Assessed using certified potassium dichromate solutions at multiple concentrations.

  • Stray Light: Measured to ensure minimal interference.

Solvent Selection: The Critical First Step

The choice of solvent is paramount as it affects both the solubility of the analyte and the position and intensity of absorption bands.

  • Rationale: A suitable solvent must be transparent in the wavelength range of interest (>200 nm) and should not react with the analyte. For N4-Phenyl-2,4-pyridinediamine phosphate, polar protic solvents like Methanol or Ethanol are excellent initial choices due to their ability to solvate the phosphate salt and their UV transparency. Deionized water can also be used.

  • Causality: Polar solvents can form hydrogen bonds with the non-bonding electrons of the amine groups, which can stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift in n → π* transitions. Conversely, π → π* transitions may experience a bathochromic (red) shift in polar solvents.[6][9]

Sample Preparation and Measurement
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of N4-Phenyl-2,4-pyridinediamine phosphate and dissolve it in a 100 mL volumetric flask with the selected solvent (e.g., Methanol) to create a 100 µg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution to prepare a working standard of approximately 10 µg/mL. This concentration typically yields an absorbance value within the optimal linear range of most spectrophotometers (0.2 - 0.8 A.U.).

  • Blank Preparation: Use the same batch of solvent used for sample preparation as the reference blank.

  • Spectral Acquisition:

    • Scan the blank solution across the desired wavelength range (e.g., 400 nm to 200 nm) to establish a baseline.

    • Scan the working standard solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis (Optional): To determine the concentration of an unknown sample, measure its absorbance at the predetermined λmax and calculate the concentration using a calibration curve prepared with multiple standards of known concentrations.

Diagram: UV-Vis Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_inst Phase 2: Instrumentation cluster_acq Phase 3: Data Acquisition cluster_out Output P1 Weigh Analyte (N4-Phenyl-2,4-pyridinediamine phosphate) P3 Prepare Stock Solution (~100 µg/mL) P1->P3 P2 Select & Prepare Solvent (e.g., Methanol) P2->P3 P4 Prepare Working Standard (~10 µg/mL) P3->P4 I3 Autozero with Solvent Blank P4->I3 Introduce Sample & Blank to Spectrophotometer I1 System Performance Verification (SST) (Wavelength & Photometric Accuracy) I2 Set Wavelength Range (e.g., 200-400 nm) I1->I2 I2->I3 A1 Acquire Spectrum of Working Standard I3->A1 A2 Identify λmax A1->A2 A3 Quantify Unknowns (Optional) A2->A3 Output UV-Vis Spectrum Absorbance vs. Wavelength A2->Output

Caption: A standardized workflow for the UV-Vis analysis of N4-Phenyl-2,4-pyridinediamine phosphate.

Expected Spectral Data

ParameterExpected Value (in Methanol)Rationale
Primary λmax ~280 - 320 nmCorresponds to the π → π* transition of the conjugated phenyl-pyridinediamine system.
Secondary Absorption ~230 - 260 nmLikely due to π → π* transitions within the individual phenyl or pyridine rings.
Molar Absorptivity (ε) High (>10,000 L mol⁻¹ cm⁻¹)Characteristic of extended conjugated aromatic systems with strong π → π* transitions.

Note: These are predicted values. Actual experimental values must be determined empirically following the protocol above.

Comparative Analysis

Comparison: Phosphate Salt vs. Free Base

The state of the analyte—as a phosphate salt or a free base—can induce spectral shifts.

  • N4-Phenyl-2,4-pyridinediamine Phosphate: In solution, the phosphate may protonate one of the basic nitrogen atoms on the pyridine ring. Protonation can alter the electronic distribution.

  • N4-Phenyl-2,4-pyridinediamine (Free Base): The free base will have a different electronic structure.

Expected Effect: Protonation of a nitrogen atom in the pyridine ring typically leads to a bathochromic (red) shift in the π → π* absorption bands. This is because the positive charge can lower the energy of the π* excited state, thus reducing the energy gap for the transition. Therefore, the phosphate salt in a neutral or slightly acidic solution may exhibit a λmax at a longer wavelength compared to the free base dissolved in a non-polar, aprotic solvent.

Diagram: Structure-Spectra Relationship

G cluster_struct Molecular State cluster_effect Electronic Effect cluster_spectra Spectral Shift FreeBase Free Base (N4-Phenyl-2,4-pyridinediamine) Effect_FB Standard π-electron conjugation FreeBase->Effect_FB Salt Phosphate Salt (Protonated Form) Effect_S Enhanced conjugation/ Lowered π* energy level due to protonation Salt->Effect_S Lambda_FB Baseline λmax Effect_FB->Lambda_FB Lambda_S Bathochromic Shift (Red Shift, Longer λmax) Effect_S->Lambda_S

Caption: The effect of protonation on the UV-Vis spectrum of N4-Phenyl-2,4-pyridinediamine.

Comparison with Alternative Analytical Techniques

While UV-Vis is excellent for quantification and identification, it is often used in conjunction with other techniques for comprehensive characterization.

TechniqueApplication for N4-Phenyl-2,4-pyridinediamineAdvantagesLimitations
UV-Vis Spectroscopy Rapid identification (λmax) and quantification (Beer's Law).Simple, fast, low cost, high sensitivity.[1]Low specificity; structurally similar impurities may interfere.
High-Performance Liquid Chromatography (HPLC) Separation from impurities, accurate quantification with a UV detector.High resolution and specificity; the gold standard for purity analysis.More complex, higher operational cost, requires more development time.
Mass Spectrometry (MS) Unambiguous identification by providing exact molecular weight and fragmentation patterns.[10]Extremely high specificity and sensitivity; provides structural information.[10]Destructive technique; typically coupled with a separation method like HPLC or GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation.Provides detailed information on molecular structure and connectivity.[10]Lower sensitivity, expensive instrumentation, complex data interpretation.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of N4-Phenyl-2,4-pyridinediamine phosphate. By following a validated protocol that includes rigorous instrument performance verification and careful solvent selection, researchers can obtain accurate and reproducible data for both qualitative and quantitative analysis. Understanding the influence of the compound's chemical form (phosphate salt vs. free base) and the complementary strengths of other analytical techniques like HPLC and MS is essential for a comprehensive drug development and quality control strategy.

References

  • Technology Networks. (2022, April 21). Pharmaceutical Standards Guide for UV-Vis Spectrophotometers. Available at: [Link]

  • Mettler Toledo. USP - Standard Norms and Instruments for UV/Vis Spectroscopy. Available at: [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available at: [Link]

  • Merel. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. Available at: [Link]

  • ResearchGate. (2025, November 28). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Available at: [Link]

  • YouTube. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. Available at: [Link]

  • Semantic Scholar. (2021, February 14). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available at: [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. Available at: [Link]

  • Slideshare. (2015, July 28). Solvents and solvent effect in UV - Vis Spectroscopy. Available at: [Link]

  • SciSpace. Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N4-Phenyl-2,4-pyridinediamine Phosphate

Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle The foundational step in proper chemical disposal is a thorough understanding of the material's hazards. Based on data from structurally simil...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle

The foundational step in proper chemical disposal is a thorough understanding of the material's hazards. Based on data from structurally similar compounds, N4-Phenyl-2,4-pyridinediamine phosphate should be treated as hazardous waste.

Anticipated Hazards:

  • Toxicity: Phenylenediamine and pyridine derivatives often exhibit oral toxicity. Related compounds are classified as "Harmful if swallowed"[1][2][3]. Ingestion may lead to systemic effects, including potential impacts on the blood[4][5].

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation[1][3][6]. Prolonged or repeated contact may also lead to skin sensitization[5].

  • Respiratory Irritation: As a solid, airborne dust may cause respiratory tract irritation[1][3][6].

  • Aquatic Toxicity: Many pyridine and phenylenediamine derivatives are toxic to aquatic life, with some having long-lasting effects[7]. Therefore, release into the environment must be strictly avoided[1].

Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Waste containing N4-Phenyl-2,4-pyridinediamine phosphate is primarily a concern for toxicity .

Hazard Category Classification based on Analogous Compounds Primary Concern
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed)[1][3][7]Prevention of ingestion and environmental release.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][6]Use of appropriate Personal Protective Equipment (PPE).
Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)[1][6][7]Use of appropriate PPE, especially eye protection.
Aquatic Toxicity Acute and/or Chronic Hazard[7]Strict prohibition of drain disposal.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the management and disposal of waste containing N4-Phenyl-2,4-pyridinediamine phosphate.

Caption: Waste Disposal Workflow for N4-Phenyl-2,4-pyridinediamine Phosphate.

Step 1: Point-of-Generation Waste Collection

Proper segregation at the source is critical to prevent dangerous reactions and ensure cost-effective disposal.

  • Solid Waste:

    • Unused or Expired Compound: Collect in its original container or a new, clean, sealable container made of compatible material (e.g., glass or polyethylene).

    • Contaminated PPE and Consumables: This includes gloves, weigh boats, and paper towels. These items must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag. Do not dispose of these in the regular trash[8][9].

  • Liquid Waste:

    • Aqueous Solutions: Collect in a designated, leak-proof container, typically a high-density polyethylene (HDPE) carboy. The phosphate moiety may affect the pH; while it is a weak acid, it is good practice to check the pH and keep it near neutral if mixing with other waste streams. Under no circumstances should this waste be poured down the drain [1][8][9]. The compound is likely insoluble in cold water[6], so it may exist as a suspension.

    • Organic Solvent Solutions: Collect in a designated, properly vented, and sealed solvent waste container. Keep halogenated and non-halogenated solvent waste streams separate, as is standard laboratory practice.

Step 2: Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Label all waste containers with the words "Hazardous Waste" [8].

  • Clearly identify the contents: "N4-Phenyl-2,4-pyridinediamine phosphate" . For mixtures, list all components and their approximate percentages.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Note the accumulation start date.

Step 3: Storage and Segregation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Incompatible Materials: Store waste containing N4-Phenyl-2,4-pyridinediamine phosphate away from strong oxidizing agents and strong acids[4][6]. Amines can react exothermically with acids and may be degraded by strong oxidizers.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to mitigate spills.

  • Container Integrity: Ensure all containers are kept tightly sealed except when adding waste[8]. Regularly inspect for any signs of degradation or leakage.

Spill and Decontamination Procedures

Accidents require immediate and correct responses to prevent exposure and environmental contamination.

Emergency Spill Response:
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large, involves a highly volatile solvent, or the substance is aerosolized, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Assess and Secure: For small, manageable spills of the solid, and only if you are trained and equipped to do so, proceed with cleanup. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent to avoid raising dust[8].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Do not use water to clean up the dry powder, as this may increase the surface area of contamination.

Decontamination:
  • Surfaces: After the bulk of the material is removed, decontaminate the surface. A standard procedure involves wiping the area with a towel soaked in a detergent solution, followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant. All cleaning materials must be disposed of as hazardous waste.

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated before washing. A triple rinse with a suitable solvent (one in which the compound is soluble, such as ethanol or acetone) is recommended. The rinseate must be collected and disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of N4-Phenyl-2,4-pyridinediamine phosphate waste must be handled by professionals.

  • EHS Coordination: Contact your institution's EHS department to schedule a pickup of the properly labeled and sealed waste containers[8][10].

  • Approved Disposal Method: The standard and most appropriate disposal method for this type of chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[10]. This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research remains a positive one.

References

  • Cayman Chemical. (2023, August 10). Safety Data Sheet: N-phenylpiperidin-4-amine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Phenylpyridine.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • BenchChem. (2025, December). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1,4-Phenylenediamine.
  • Rapid hydrolysis of phosphate monoesters by zirconium(IV) complexes in neutral solution. (2025, August 5). University of Galway Research Repository. Retrieved from [Link]

  • Rapid hydrolysis of phosphate monoesters by zirconium(IV) complexes in neutral solution. (2025, August 5). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, June 30). MEMORANDUM.
  • Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones. (2024, December 20). PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)- Env. Fate/Transport.
  • MolPort. (n.d.). N4-phenylpyridine-2,4-diamine; phosphoric acid.
  • National Center for Biotechnology Information. (n.d.). 2,5-Pyridinediamine. PubChem Compound Database.
  • MilliporeSigma. (n.d.). N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine.
  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (2025, January 14). PubMed. Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde: A Guide for Laboratory Professionals.
  • Measurement of Nucleotide Hydrolysis Using Fluorescent Biosensors for Phosphate. (n.d.). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 4-phenyl-. PubChem Compound Database.
  • ECHEMI. (n.d.). N-Phenyl-p-phenylenediamine SDS, 101-54-2 Safety Data Sheets.
  • Siemens. (2008). Chemical Resistance Chart.
  • RS Components. (n.d.). Chemical compatibility table.
  • Adinco. (n.d.). CHEMICAL RESISTANCE CHART.
  • DrugFuture. (2025). RTECS NUMBER-UV8145000-Chemical Toxicity Database.
  • Princeton University Environmental Health & Safety. (2019, February). Radioactive Compounds Approved For Drain Disposal.
  • United Filtration Systems. (n.d.). Chemical Compatibility Chart.
  • OECD Existing Chemicals Database. (2005, May 11). N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine CAS N°: 793-24-8.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4-Phenyl-2,4-pyridinediamine phosphate
Reactant of Route 2
N4-Phenyl-2,4-pyridinediamine phosphate
© Copyright 2026 BenchChem. All Rights Reserved.